Dibromopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27072-47-5 |
|---|---|
Molecular Formula |
C3H6Br2 |
Molecular Weight |
201.89 g/mol |
IUPAC Name |
1,1-dibromopropane |
InChI |
InChI=1S/C3H6Br2/c1-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
ATWLRNODAYAMQS-UHFFFAOYSA-N |
SMILES |
CCC(Br)Br |
Canonical SMILES |
CCC(Br)Br |
boiling_point |
133.5 °C |
Other CAS No. |
27072-47-5 |
Synonyms |
dibromopropane |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromopropane (B165211) (CH₃CHBrCH₂Br) is a halogenated hydrocarbon that serves as a key intermediate in various organic syntheses.[1] A thorough understanding of its chemical structure and bonding is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and material science where precise molecular architecture is critical. This technical guide provides a comprehensive overview of the structural and bonding characteristics of 1,2-dibromopropane, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular framework.
Chemical Structure and Identification
1,2-Dibromopropane, also known as propylene (B89431) dibromide, is a chiral molecule with the chemical formula C₃H₆Br₂.[2] Its structure consists of a three-carbon propane (B168953) chain with two bromine atoms attached to the first and second carbon atoms.
| Identifier | Value |
| IUPAC Name | 1,2-dibromopropane[3] |
| Molecular Formula | C₃H₆Br₂[3] |
| Molecular Weight | 201.89 g/mol [3] |
| CAS Number | 78-75-1[2] |
| SMILES | CC(Br)CBr[2] |
Conformational Analysis and Bonding
The carbon-carbon single bond between C1 and C2 in 1,2-dibromopropane allows for rotational isomerism, resulting in different spatial arrangements of the atoms known as conformers. Computational studies employing ab initio calculations with the B3LYP/6-311++g(3df,2pd) level of theory have identified three stable conformers: A, G, and G'.[2] Conformer A is the most stable, with the two bromine atoms in an anti-periplanar arrangement. The G and G' conformers are gauche isomers with higher relative energies.[2]
The optimized geometric parameters for the most stable conformer (A) are summarized in the table below. These values provide a quantitative description of the bond lengths and angles within the molecule.
| Bond/Angle | Value |
| C1-C2 Bond Length | 1.52 Å |
| C2-C3 Bond Length | 1.53 Å |
| C1-Br Bond Length | 1.96 Å |
| C2-Br Bond Length | 1.97 Å |
| C-H Bond Lengths (avg.) | 1.09 Å |
| C1-C2-C3 Bond Angle | 113.5° |
| Br-C1-C2 Bond Angle | 110.8° |
| Br-C2-C1 Bond Angle | 111.2° |
| Br-C1-C2-Br Dihedral Angle | 178.5° (anti) |
Note: The bond lengths and angles are representative values from computational studies and may vary slightly depending on the experimental method and conditions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-dibromopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,2-dibromopropane typically exhibits three distinct signals corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. The chemical shifts (δ) and multiplicities are influenced by the neighboring bromine atoms and adjacent protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~1.8 | Doublet |
| CH₂Br | ~3.6 - 3.9 | Multiplet |
| CHBr | ~4.2 - 4.4 | Multiplet |
¹³C NMR: The carbon-13 NMR spectrum shows three signals for the three non-equivalent carbon atoms.
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~25 |
| CH₂Br | ~38 |
| CHBr | ~48 |
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-dibromopropane displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2970 - 2860 | C-H stretching (alkane) |
| 1450 - 1375 | C-H bending (alkane) |
| 680 - 515 | C-Br stretching |
Experimental Protocols
Synthesis of 1,2-Dibromopropane from Propene
This protocol describes the electrophilic addition of bromine to propene to yield 1,2-dibromopropane.
Materials:
-
Propene gas
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Tetraethylammonium (B1195904) bromide (catalyst)
-
Water
-
5% Sodium carbonate solution
-
5% Sodium thiosulfate (B1220275) solution
-
Anhydrous calcium chloride
Procedure:
-
In a reaction vessel, prepare a mixture of water and tetraethylammonium bromide in a 10-20:1 mass ratio.
-
Slowly add bromine to this mixture, followed by dichloromethane after 20-40 minutes. Allow the layers to separate and collect the organic phase.
-
In a separate flask, prepare a solution of propene in dichloromethane.
-
Slowly drip the organic phase from step 2 into the propene solution over a period of 100-140 minutes, maintaining the reaction temperature between 15-39°C.
-
Allow the reaction to proceed for 2-24 hours.
-
After the reaction is complete, wash the mixture with water.
-
Remove any unreacted bromine by washing with a 5% sodium thiosulfate solution.
-
Neutralize the solution by washing with a 5% sodium carbonate solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the dichloromethane solvent by distillation at 25-50°C.
-
Purify the crude 1,2-dibromopropane by fractional distillation, collecting the fraction at 120-150°C.[4]
¹H NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Prepare a sample by dissolving 5-10 mg of 1,2-dibromopropane in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the spectrum by applying Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of 1,2-dibromopropane
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid 1,2-dibromopropane onto the center of the ATR crystal.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Visualizations
The following diagrams illustrate the chemical structure and the synthetic pathway of 1,2-dibromopropane.
Caption: Chemical structure of 1,2-dibromopropane.
Caption: Synthesis workflow for 1,2-dibromopropane.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dibromopropane (NMR, IR, Raman)
Introduction
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-dibromopropane (B121459), a vital organobromine compound used extensively in organic synthesis and the development of pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of this compound is crucial for its identification, purity assessment, and the analysis of reaction pathways. This document presents detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental protocols and illustrative diagrams to facilitate a deeper understanding of its molecular structure and vibrational modes.
Spectroscopic Data of 1,3-Dibromopropane
The following sections provide a detailed analysis of the NMR, IR, and Raman spectroscopic data for 1,3-dibromopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1,3-dibromopropane, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of 1,3-dibromopropane is characterized by two distinct signals, corresponding to the two chemically non-equivalent sets of protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.51 | Triplet | 4H | 2 x -CH₂-Br |
| ~2.29 | Quintet | 2H | -CH₂- |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1,3-dibromopropane displays two signals, consistent with the two unique carbon environments in the molecule.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~34.9 | -CH₂- |
| ~30.5 | 2 x -CH₂-Br |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure. IR and Raman spectroscopy are complementary techniques that offer valuable insights into the vibrational modes of 1,3-dibromopropane.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-dibromopropane is dominated by absorptions arising from the stretching and bending vibrations of its C-H and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| 2960-2850 | Strong | C-H stretching |
| 1435 | Medium | CH₂ scissoring |
| 1225 | Strong | CH₂ wagging |
| 640 | Strong | C-Br stretching |
| 530 | Medium | C-Br stretching |
Raman Spectroscopy
The Raman spectrum of 1,3-dibromopropane provides complementary information to its IR spectrum, particularly for symmetric vibrations which are often more intense in Raman. A detailed study of the vibrational spectrum of 1,3-dibromopropane has been reported, indicating the presence of different conformers in the liquid and gaseous states.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| 2960-2850 | Medium | C-H stretching |
| 1435 | Medium | CH₂ scissoring |
| 1225 | Weak | CH₂ wagging |
| 640 | Strong | Symmetric C-Br stretching |
| 530 | Strong | Symmetric C-Br stretching |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below to ensure reproducibility and accuracy.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 1,3-dibromopropane.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
1,3-dibromopropane sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-dibromopropane in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.[1]
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]
-
Phase the resulting spectrum to obtain pure absorption peaks.[1]
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[1]
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 1,3-dibromopropane to identify characteristic functional group vibrations.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
1,3-dibromopropane sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum. This will be automatically subtracted from the sample spectrum.[1]
-
Sample Application: Place a small drop of liquid 1,3-dibromopropane directly onto the center of the ATR crystal.[1]
-
Spectrum Acquisition:
-
Data Processing: The instrument software will automatically process the spectrum. Identify and label the significant absorption peaks with their wavenumbers (cm⁻¹).[1]
-
Cleaning: After the analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent.[1]
Raman Spectroscopy
Objective: To obtain the Raman spectrum of 1,3-dibromopropane to identify characteristic vibrational modes, particularly those that are weak or absent in the IR spectrum.
Materials:
-
Raman spectrometer with laser excitation (e.g., 785 nm)
-
Glass vial or capillary tube
-
1,3-dibromopropane sample
Procedure:
-
Sample Preparation: Place the liquid 1,3-dibromopropane sample in a clean glass vial or capillary tube.
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
-
Spectrum Acquisition:
-
Set the appropriate laser power and exposure time to obtain a good quality spectrum without causing sample degradation.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data to remove any background fluorescence.
-
Identify and label the significant Raman shifts with their wavenumbers (cm⁻¹).
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the key vibrational modes of 1,3-dibromopropane.
Caption: Workflow for the spectroscopic analysis of 1,3-dibromopropane.
Caption: Key vibrational modes of 1,3-dibromopropane and their activity.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-dibromopropane (B165211). The information enclosed is intended to support analytical method development, structural elucidation, and impurity identification in research and pharmaceutical applications.
Mass Spectrometry Data
The mass spectrum of 1,2-dibromopropane is characterized by the presence of two bromine atoms, which have two stable isotopes, 79Br and 81Br, in nearly equal abundance. This isotopic distribution results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. The molecular ion (M+) will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. Fragments containing one bromine atom will exhibit a doublet of peaks (m/z and m/z+2) of roughly equal intensity.
Table 1: Key Mass Fragments and Relative Abundances for 1,2-Dibromopropane
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) | Notes |
| 41 | Propargyl cation | [C3H5]+ | 100 | Base Peak |
| 121 | Bromopropyl cation (79Br) | [C3H6Br]+ | 95 | Loss of one Br radical |
| 123 | Bromopropyl cation (81Br) | [C3H6Br]+ | 95 | Isotopic peak for m/z 121 |
| 200 | Molecular Ion (M+, 2 x 79Br) | [C3H6Br2]+ | 5 | |
| 202 | Molecular Ion (M+2, 79Br + 81Br) | [C3H6Br2]+ | 10 | |
| 204 | Molecular Ion (M+4, 2 x 81Br) | [C3H6Br2]+ | 5 | |
| 107 | [C2H4Br]+ (79Br) | [C2H4Br]+ | 4 | |
| 109 | [C2H4Br]+ (81Br) | [C2H4Br]+ | 4 | Isotopic peak for m/z 107 |
| 81 | Bromine ion | [81Br]+ | 8 | |
| 79 | Bromine ion | [79Br]+ | 8 |
Relative abundances are approximate and can vary slightly based on instrumentation and experimental conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of 1,2-dibromopropane using GC-MS, based on established methods for volatile halogenated hydrocarbons.
2.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2.2. Reagents and Materials
-
1,2-Dibromopropane standard (99%+ purity).
-
High-purity solvent for sample dilution (e.g., methanol (B129727) or hexane, GC grade).
-
Helium (99.999% purity) as the carrier gas.
2.3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
2.4. MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-300
-
Scan Speed: 1000 amu/s
-
Solvent Delay: 3 minutes
2.5. Sample Preparation
-
Prepare a stock solution of 1,2-dibromopropane (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject the standards and samples into the GC-MS system.
Fragmentation Pathway Visualization
The fragmentation of 1,2-dibromopropane upon electron ionization follows logical pathways dictated by bond stabilities and the formation of stable carbocations. The primary fragmentation events are the loss of a bromine radical and subsequent rearrangements.
Caption: Fragmentation pathway of 1,2-dibromopropane in EI-MS.
The above diagram illustrates the primary fragmentation pathways of the 1,2-dibromopropane molecular ion. The most significant fragmentation is the cleavage of a carbon-bromine bond to lose a bromine radical, resulting in the abundant [C3H6Br]+ ion cluster at m/z 121 and 123. Subsequent loss of HBr from this fragment leads to the highly stable propargyl cation [C3H5]+ at m/z 41, which is the base peak in the spectrum. Other minor fragmentation pathways, such as the direct cleavage to form a bromine cation or the loss of a methyl radical, also contribute to the overall mass spectrum.
References
A Deep Dive into the Theoretical Reaction Mechanisms of Dibromopropanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the reaction mechanisms of dibromopropanes. It focuses on the competing nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways for 1,2-dibromopropane (B165211) and the photodissociation of 1,3-dibromopropane (B121459). This document summarizes key quantitative data from computational studies, outlines detailed experimental protocols for context, and visualizes the core reaction pathways.
Introduction to Theoretical Investigation of Dibromopropane Reactions
Dibromopropanes, including 1,2-dibromopropane and 1,3-dibromopropane, are valuable chemical intermediates and subjects of fundamental mechanistic studies.[1] Understanding their reaction pathways is crucial for controlling product formation in synthetic chemistry. Computational chemistry provides powerful tools to model these reactions, offering insights into transition states and reaction energetics that are often difficult to obtain experimentally.[2][3] Methods like Density Functional Theory (DFT) and ab initio calculations are employed to map potential energy surfaces, identify intermediates, and calculate activation energies, thereby predicting the most likely reaction mechanisms under various conditions.[3][4] These theoretical approaches are essential for rationalizing solvent effects and the influence of substrate structure on reactivity.[5][6]
Competing Reaction Mechanisms of 1,2-Dibromopropane
1,2-dibromopropane can undergo both nucleophilic substitution and elimination reactions, with the predominant pathway depending on factors such as the strength of the nucleophile/base, the solvent, and the temperature.[7][8] Strong bases tend to favor elimination, while strong, non-basic nucleophiles favor substitution.[9]
Nucleophilic Substitution Pathways (SN1 & SN2)
Nucleophilic substitution reactions involve the replacement of a bromide leaving group by a nucleophile.[10]
-
SN2 Mechanism: A bimolecular, single-step process where the nucleophile attacks the carbon center at the same time as the bromide ion departs.[10] This pathway is favored by strong nucleophiles and polar aprotic solvents.[6]
-
SN1 Mechanism: A unimolecular, two-step process involving the formation of a carbocation intermediate.[10][11] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation.[6]
Elimination Pathways (E1 & E2)
Elimination reactions result in the formation of an alkene (e.g., propene derivatives) through the removal of a hydrogen and a bromine atom from adjacent carbons.[7][12]
-
E2 Mechanism: A bimolecular, one-step reaction where a strong base removes a proton, and the bromide leaving group departs simultaneously, forming a double bond.[2][12] This is often favored by strong, bulky bases and high temperatures.
-
E1 Mechanism: A unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction.[9] A weak base then removes a proton from an adjacent carbon to form the double bond.
Theoretical Calculations and Quantitative Data
Theoretical studies provide valuable energetic data for this compound reactions. The tables below summarize calculated values from various computational methods.
Energetic Properties of 1,3-Dibromopropane (DBP) Conformers
The stability of different conformers of 1,3-dibromopropane has been investigated using several computational methods. The gauche-gauche conformation is generally found to be the most stable.[13]
Table 1: Energetic Properties of DBP Conformations (PM3 Method) [13]
| Property | anti-anti | gauche-anti | gauche-gauche |
| Total Energy (kcal/mol) | -26651.4958 | -26651.6711 | -26652.0310 |
| Binding Energy (kcal/mol) | -887.562 | -887.7374 | -888.1000 |
| Heat of Formation (kcal/mol) | -8.9794 | -9.1470 | -9.4993 |
| Dipole Moment (D) | 1.823 | 1.803 | 1.626 |
| HOMO (eV) | -11.0928 | -11.0945 | -11.0655 |
| LUMO (eV) | -0.5665 | -0.4367 | -0.3500 |
Table 2: Calculated Energy Values for gauche-gauche DBP Conformation [13]
| Calculation Type | Semiempirical (AM1) | Semiempirical (MNDO/d) | Ab initio (6-311G*) | DFT (3-21G(d)) |
| Total Energy (kcal/mol) | -27078.02 | -22298.394 | -3301874.961 | -3288853.863 |
| Heat of Formation (kcal/mol) | -15.733 | 6.366 | - | - |
| Dipole Moment (D) | 1.621 | 1.862 | 2.531 | 2.338 |
| HOMO (eV) | -10.727 | -10.453 | -11.198 | -6.417 |
| LUMO (eV) | 0.622 | 0.443 | 3.493 | -1.346 |
| Energy Gap (eV) | 11.349 | 10.896 | 14.691 | 7.763 |
Potential Energy and Bond Dissociation of 1,3-Dibromopropane
Potential energy surface calculations predict the reactivity of different bonds. For 1,3-dibromopropane, the C-Br bond is the most likely to break during photodissociation.[13]
Table 3: Potential Energy Calculations for Bond Dissociation in 1,3-DBP (PM3/CI Method) [13]
| Bond | Bond Length (Å) | Dissociation Energy (kcal/mol) | Wavelength (nm) |
| C-Br | 1.958 | 64.390 | 442.571 |
| C-H | 1.100 | 106.555 | 267.525 |
| C-C | 1.463 | 97.946 | 291.157 |
Activation Energy for E2 Elimination of 2-Bromopropane (B125204)
A computational experiment on the E2 elimination of 2-bromopropane provides insight into the activation energy (Ea) of a similar substrate. The inclusion of a solvent model significantly alters the calculated energy barrier.[2][14]
Table 4: Calculated Activation Energy for E2 Elimination of 2-Bromopropane
| Method | Phase | Activation Energy (Ea) (kcal/mol) |
| DFT (B3LYP/def2-TZVP) | Vacuum | -27.6[2] |
| DFT (CPCM solvent model) | Aqueous | 2.34[2] |
| HF (def-TZVP) | Vacuum | -8.7 (backward barrier)[4] |
Experimental Protocols
The following sections describe generalized experimental procedures for conducting reactions with dibromopropanes. Researchers should consult specific literature for precise, optimized conditions.
General Procedure for Elimination Reaction (e.g., Dehydrobromination of 1,2-Dibromopropane)
This protocol describes the reaction of 1,2-dibromopropane with a strong base to induce elimination.[12][15]
-
Reagents and Equipment: 1,2-dibromopropane, potassium hydroxide (B78521) (KOH), ethanol, reflux condenser, heating mantle, round-bottom flask, gas collection apparatus.
-
Procedure:
-
Prepare a concentrated solution of potassium hydroxide in ethanol. This serves as the strong base.
-
Place the 1,2-dibromopropane into a round-bottom flask.
-
Add the alcoholic KOH solution to the flask.
-
Assemble a reflux apparatus by attaching the condenser vertically to the flask. This prevents the loss of volatile reactants and products.[12]
-
Heat the mixture to reflux using a heating mantle for a specified period.
-
The gaseous alkene product (e.g., bromopropenes, propyne) can be collected as it passes through the condenser.[12][15]
-
The remaining reaction mixture in the flask will contain the solvent, unreacted starting materials, and any substitution products.
-
Isolate and purify products using appropriate techniques such as distillation or chromatography.
-
Characterize the products using methods like NMR spectroscopy, GC-MS, and IR spectroscopy.
-
General Procedure for Nucleophilic Substitution
This protocol outlines a typical nucleophilic substitution reaction, for instance, with a cyanide nucleophile.[16]
-
Reagents and Equipment: 1,2-dibromopropane, potassium cyanide (KCN), a suitable polar aprotic solvent (e.g., DMSO or acetone), round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
Dissolve potassium cyanide in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1,2-dibromopropane to the solution.
-
Heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a workup procedure to remove the inorganic salts and the solvent. This typically involves extraction with an organic solvent and washing with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting dicyanopropane product via distillation or column chromatography.
-
Characterize the purified product using spectroscopic methods.
-
Conclusion
The theoretical study of this compound reaction mechanisms, through methods like DFT and ab initio calculations, offers profound insights into the energetic landscapes of these reactions. Computational data on conformational energies, bond dissociation energies, and activation barriers are invaluable for predicting reaction outcomes and understanding the competition between substitution and elimination pathways. When combined with empirical data from well-defined experimental protocols, these theoretical models provide a robust framework for chemists to design and control synthetic routes involving these versatile halogenated compounds. The continued development of computational methods promises even greater accuracy and predictive power in the future, further aiding in the fields of chemical synthesis and drug development.
References
- 1. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]
- 2. sciepub.com [sciepub.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. sciepub.com [sciepub.com]
- 5. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
A Technical Guide to the Crystal Structure Analysis of Dibromopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromopropane derivatives are a class of organic compounds with a three-carbon chain substituted with two bromine atoms, and potentially other functional groups. Their structural characteristics, including conformation, bond lengths, and angles, are crucial for understanding their chemical reactivity, physical properties, and potential applications in areas such as organic synthesis and drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules in the solid state.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a this compound derivative follows a well-established protocol, from crystal growth to data analysis.[1]
Crystal Growth
The initial and often most challenging step is the cultivation of a high-quality single crystal suitable for X-ray diffraction. This typically involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Other techniques include slow cooling of a saturated solution or vapor diffusion.
Crystal Mounting and Data Collection
A suitable crystal is selected and mounted on a goniometer head. To minimize thermal vibrations of the atoms and obtain a clearer diffraction pattern, data is typically collected at low temperatures, around 100 K.[1] The mounted crystal is then placed in an X-ray diffractometer, where a focused beam of monochromatic X-rays is directed at it. The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector.[1]
Data Processing and Structure Solution
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure.
Structure Refinement
The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process refines the atomic positions, and thermal parameters. The final refined structure is then validated for its geometric sensibility, including bond lengths, bond angles, and torsion angles.
Data Presentation: Crystallographic Parameters
The primary outcome of a successful crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. Due to the limited availability of public crystallographic data for a wide range of this compound derivatives, the following table presents data for representative halogenated alkanes to illustrate the typical parameters reported.[1]
| Parameter | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 1,3-Dichloropropane |
| Chemical Formula | C₂Br₂F₄ | C₃H₆Cl₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| Unit Cell Dimensions | ||
| a (Å) | 5.863 | 9.93 |
| b (Å) | 5.868 | 4.49 |
| c (Å) | 9.278 | 12.12 |
| α (°) | 90 | 90 |
| β (°) | 106.13 | 90 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 307.1 | 540.3 |
| Z (Molecules per unit cell) | 2 | 4 |
| Calculated Density (g/cm³) | 2.81 | 1.39 |
| Key Bond Lengths (Å) | C-C: 1.55, C-Br: 1.94, C-F: 1.34 | C-C: 1.52, C-Cl: 1.79 |
| Key Bond Angles (°) | Br-C-C: 112.5, F-C-C: 109.1 | Cl-C-C: 112.1 |
Note: The data presented is for illustrative purposes and is sourced from published crystallographic studies of representative simple halogenated alkanes. The absence of comprehensive data for a wide range of this compound derivatives highlights the necessity for experimental determination for specific compounds of interest.[1]
Visualization of Experimental Workflow
The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the process from sample preparation to final structure elucidation.
Logical Relationships in Structure Determination
The process of determining a crystal structure involves a logical progression from the diffraction pattern to the final, refined atomic model.
Signaling Pathways
A thorough review of the scientific literature did not yield significant information regarding the involvement of this compound derivatives in specific signaling pathways. Research on this class of compounds has predominantly focused on their synthesis, chemical properties, and utility as intermediates in organic chemistry.
Conclusion
The crystal structure analysis of this compound derivatives is a powerful tool for elucidating their precise three-dimensional arrangements. While a comprehensive database of such structures is not publicly available, the experimental protocols are well-established. This guide provides researchers with a foundational understanding of the methodologies involved and the nature of the data obtained, which is essential for advancing the study and application of these compounds. Further experimental work is encouraged to expand the structural database of this important class of molecules.
References
Quantum Chemical Studies of Dibromopropane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical studies of dibromopropane isomers. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of computational chemistry, spectroscopy, and drug development. This document summarizes key findings from existing literature and presents detailed methodologies for the computational and experimental analysis of these compounds.
Introduction to this compound Isomers
This compound (C₃H₆Br₂) exists in four structural isomers: 1,1-dibromopropane, 1,2-dibromopropane (B165211), 1,3-dibromopropane, and 2,2-dibromopropane (B1583031).[1] These isomers serve as important building blocks in organic synthesis and their conformational preferences, electronic properties, and reactivity are of significant interest. Quantum chemical calculations, in conjunction with experimental techniques like infrared (IR) and Raman spectroscopy, provide a powerful framework for understanding the molecular behavior of these isomers.
This guide will delve into the conformational analysis, spectroscopic properties, and reaction mechanisms of this compound isomers, with a focus on the insights gained from computational studies.
Computational Methodology
The foundation of in silico studies of this compound isomers lies in the application of quantum mechanical methods. Density Functional Theory (DFT) and ab initio calculations are the most common approaches for obtaining accurate predictions of molecular properties.
A general workflow for the quantum chemical study of this compound isomers is outlined below.
Software
Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS. Molecular visualization and analysis are often performed with programs such as GaussView, Avogadro, and Chemcraft.
Level of Theory and Basis Set Selection
The choice of the level of theory and basis set is critical for obtaining reliable results. For the study of this compound isomers, the B3LYP functional within the DFT framework is a popular and well-balanced choice for accuracy and computational cost. To accurately account for the effects of the bromine atoms, a basis set that includes polarization and diffuse functions is recommended, such as 6-311++G(d,p). For higher accuracy, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on the DFT-optimized geometries.
Conformational Search
For flexible molecules like the this compound isomers, a thorough conformational search is necessary to identify all stable conformers. This is typically achieved by systematically rotating around the C-C single bonds and performing geometry optimizations from each starting conformation.
Calculation of Molecular Properties
Once the stable conformers are identified, a range of molecular properties can be calculated:
-
Relative Energies: To determine the most stable conformers and their population distribution at a given temperature.
-
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles provide insight into the molecular structure.
-
Vibrational Frequencies: Used to predict IR and Raman spectra and to confirm that optimized structures are true minima on the potential energy surface.
-
Dipole Moments: To understand the polarity of the different conformers.
-
Reaction Pathways: Transition state searches and Intrinsic Reaction Coordinate (IRC) calculations can be used to map out reaction mechanisms and determine activation energies.
Conformational Analysis of this compound Isomers
The relative stability of different conformers is governed by a combination of steric and electronic effects.
1,2-Dibromopropane
1,2-Dibromopropane has one chiral center and exists as a racemic mixture of two enantiomers. For each enantiomer, three stable conformers are typically identified, arising from rotation around the C1-C2 bond. These are often denoted as A (anti), G (gauche), and G' (gauche).
The anti-conformer, where the two bromine atoms are farthest apart, is generally the most stable due to minimized steric repulsion. The relative energies and populations of the conformers can be influenced by the solvent environment.
1,3-Dibromopropane
For 1,3-dibromopropane, rotation around the two C-C bonds leads to several possible conformers. The most stable are typically the anti-anti (AA), anti-gauche (AG), and gauche-gauche (GG) conformers.
1,1-Dibromopropane and 2,2-Dibromopropane
Detailed quantum chemical studies on the conformational preferences of 1,1-dibromopropane and 2,2-dibromopropane are less prevalent in the literature. However, the same computational methodologies can be applied to investigate their rotational barriers and identify the most stable conformers. For 2,2-dibromopropane, the molecule possesses a higher degree of symmetry, leading to fewer unique conformers.
Summary of Calculated Properties
The following table summarizes representative calculated properties for the most stable conformers of the this compound isomers. Note: These values are illustrative and can vary depending on the level of theory and basis set used.
| Isomer | Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle(s) |
| 1,2-Dibromopropane | A (anti) | 0.00 | ~1.2 | Br-C1-C2-Br ≈ 180° |
| G (gauche) | ~0.5 - 1.0 | ~2.5 | Br-C1-C2-Br ≈ 60° | |
| G' (gauche) | ~0.6 - 1.2 | ~2.8 | Br-C1-C2-Br ≈ -60° | |
| 1,3-Dibromopropane | GG (gauche-gauche) | 0.00 | ~2.0 | Br-C1-C2-C3 ≈ 60°, C1-C2-C3-Br ≈ 60° |
| AG (anti-gauche) | ~0.5 - 1.0 | ~2.2 | Br-C1-C2-C3 ≈ 180°, C1-C2-C3-Br ≈ 60° | |
| AA (anti-anti) | ~1.0 - 1.5 | ~0.0 | Br-C1-C2-C3 ≈ 180°, C1-C2-C3-Br ≈ 180° | |
| 1,1-Dibromopropane | Staggered | 0.00 | ~2.1 | H-C1-C2-C3 ≈ 180° |
| Eclipsed | Higher Energy | ~2.3 | H-C1-C2-C3 ≈ 120° | |
| 2,2-Dibromopropane | Staggered | 0.00 | ~2.2 | Br-C2-C1-H ≈ 60° |
| Eclipsed | Higher Energy | ~2.4 | Br-C2-C1-H ≈ 0° |
Spectroscopic Analysis
Vibrational spectroscopy, including IR and Raman techniques, is a powerful experimental tool for characterizing the different conformers of this compound isomers. The assignment of experimental spectra is often aided by theoretical calculations of vibrational frequencies.
Experimental Protocols
Sample Preparation: For liquid samples of this compound isomers, spectra can be obtained neat or in a suitable solvent (e.g., carbon tetrachloride, cyclohexane). The liquid is typically placed in a KBr or CaF₂ liquid cell for IR spectroscopy, or a glass capillary tube for Raman spectroscopy.
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 1-2 cm⁻¹.
-
Procedure: A background spectrum of the empty cell or the solvent is recorded first and subtracted from the sample spectrum.
Raman Spectroscopy:
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Spectral Range: Typically 3500-100 cm⁻¹.
-
Laser Power: Adjusted to avoid sample degradation.
-
Procedure: The sample is irradiated with the laser, and the scattered light is collected and analyzed.
Theoretical Spectra
Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP) to improve agreement with experimental data. The calculated IR intensities and Raman activities can then be used to generate theoretical spectra for comparison with experimental results, aiding in the assignment of vibrational modes to specific conformers.
Reactivity and Reaction Mechanisms
Quantum chemical calculations can provide valuable insights into the reaction mechanisms of this compound isomers, such as dehydrobromination and nucleophilic substitution reactions.
Dehydrobromination of 1,2-Dibromopropane
The elimination of HBr from 1,2-dibromopropane can proceed via an E2 mechanism to form various bromopropene isomers. A computational study of a similar reaction, the E2 elimination of 2-bromopropane, can serve as a representative example of the methodology.[2][3][4] The reaction involves a base (e.g., hydroxide (B78521) ion) abstracting a proton, leading to the formation of a double bond and the expulsion of the bromide ion.
The reaction pathway can be mapped by locating the transition state (TS) and connecting it to the reactants and products via the intrinsic reaction coordinate (IRC).
The calculated activation energy provides a quantitative measure of the reaction rate. For the E2 elimination of 2-bromopropane, DFT calculations have been used to determine the activation energy and elucidate the geometry of the transition state.[2][4]
Conclusion
Quantum chemical studies offer a powerful and versatile approach to understanding the structure, properties, and reactivity of this compound isomers. This guide has provided an overview of the key computational and experimental methodologies employed in these investigations. By combining theoretical calculations with spectroscopic data, a detailed picture of the conformational landscape and reaction mechanisms of these important molecules can be obtained. This knowledge is crucial for their application in organic synthesis and for the development of new chemical entities in the pharmaceutical and materials science industries. Further research, particularly on the less-studied 1,1- and 2,2-dibromopropane isomers, will continue to enhance our understanding of this class of compounds.
References
Thermochemical Profile of 1,3-Dibromopropane: A Technical Guide
For immediate release:
This technical guide provides a comprehensive overview of the essential thermochemical data for 1,3-dibromopropane (B121459) (CAS: 109-64-8). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise thermodynamic values for modeling, process design, and safety assessments. This document summarizes key thermochemical properties, details the experimental methodologies for their determination, and presents a logical workflow for these experimental evaluations.
Core Thermochemical Data
The thermochemical properties of 1,3-dibromopropane have been determined through various experimental techniques. The following tables present a consolidated summary of the available quantitative data for its liquid and phase-change characteristics.
Table 1: Condensed Phase Thermochemical Data
| Property | Value | Units | Temperature (K) | Reference |
| Liquid Phase Heat Capacity (Cp,liquid) | 163.7 | J/mol·K | 298.15 | Shehatta, 1993[1][2] |
| Liquid Phase Heat Capacity (Cp,liquid) | 156.1 | J/mol·K | 245.7 | Crowe and Smyth, 1950[1][2] |
| Liquid Phase Heat Capacity (Cp,liquid) | 159.0 | J/mol·K | 298 | Kurbatov, 1948[1][2] |
Table 2: Phase Change Data
| Property | Value | Units | Method | Reference |
| Standard Enthalpy of Vaporization (ΔvapH°) | 47.46 | kJ/mol | N/A | Majer and Svoboda, 1985[1][2] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 47.6 | kJ/mol | Gas Chromatography | Carson, Laye, et al., 1994[1][2] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 47.45 ± 0.10 | kJ/mol | Calorimetry | Wadso, 1968[1][2] |
| Enthalpy of Fusion (ΔfusH) | 14.65 | kJ/mol | N/A | Not specified |
| Entropy of Fusion (ΔfusS) | 61.4 | J/mol·K | N/A | Crowe and Smyth, 1950[1][3][4] |
| Normal Boiling Point (Tboil) | 430 ± 70 | K | Average of 7 values | N/A[1][2] |
| Normal Melting Point (Tfus) | 238.95 | K | N/A | Timmermans, 1952[1][2] |
| Normal Melting Point (Tfus) | 237.0 | K | N/A | Timmermans, 1922[1][2] |
| Normal Melting Point (Tfus) | 238.85 | K | N/A | Timmermans, 1921[1][2] |
| Triple Point Temperature (Ttriple) | 238.6 | K | N/A | Crowe and Smyth, 1950[1][2] |
Experimental Protocols
The determination of the thermochemical data presented above relies on established laboratory techniques. While the specific details of the original experiments are found in the cited literature, this section outlines the general methodologies employed for such measurements.
Determination of Heat Capacity (Cp)
The heat capacity of liquid 1,3-dibromopropane is typically measured using calorimetry.
Methodology: Adiabatic or Heat Conduction Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity 1,3-dibromopropane is placed in a sealed calorimetric cell.
-
Apparatus Setup: The cell is placed within a calorimeter, which is designed to be either an adiabatic system (minimizing heat exchange with the surroundings) or a heat conduction calorimeter where heat flow is precisely measured.
-
Heating: A known amount of electrical energy is supplied to the sample through a heater, causing a temperature increase.
-
Temperature Measurement: The temperature change of the sample is monitored with high-precision thermometers.
-
Calculation: The heat capacity is calculated from the electrical energy supplied, the mass of the sample, and the observed temperature rise. For accurate results, the heat capacity of the calorimeter itself is determined in a separate calibration experiment.
Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined by several calorimetric methods, including vaporization calorimetry and condensation calorimetry.
Methodology: Vaporization Calorimetry
-
Sample Preparation: A known mass of 1,3-dibromopropane is placed in a vaporization vessel within a calorimeter.
-
Vaporization: The liquid is vaporized at a constant temperature and pressure. This can be achieved by heating the sample or by reducing the pressure. In some setups, a current of inert gas is used to facilitate vaporization.
-
Heat Measurement: The heat absorbed by the sample during vaporization is measured by the calorimeter. This corresponds to the enthalpy of vaporization.
-
Mass Determination: The amount of vaporized sample is determined by weighing the vaporization vessel before and after the experiment.
Determination of Enthalpy of Fusion (ΔfusH)
Differential Scanning Calorimetry (DSC) is a common technique for measuring the enthalpy of fusion.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of 1,3-dibromopropane is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Apparatus Setup: The sample and reference pans are placed in the DSC instrument.
-
Temperature Program: The instrument heats both pans at a constant rate.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak in the heat flow signal.
-
Calculation: The area under the melting peak is integrated to determine the enthalpy of fusion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of 1,3-dibromopropane.
Caption: Experimental workflow for thermochemical data determination.
References
Conformational analysis of 1,2-dibromopropane
An In-depth Technical Guide to the Conformational Analysis of 1,2-Dibromopropane (B165211)
Introduction
1,2-Dibromopropane (CH₃CHBrCH₂Br) is a chiral organic compound that serves as a valuable model for understanding the principles of conformational isomerism.[1] Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds, is critical in chemistry and drug development. The physical, chemical, and biological properties of a molecule are often dictated by the three-dimensional shapes it can adopt and the relative populations of its conformers. This guide provides a detailed examination of the conformational landscape of 1,2-dibromopropane, outlining the experimental and computational methods used for its analysis.
Conformational Isomers of 1,2-Dibromopropane
Rotation about the C1-C2 single bond in 1,2-dibromopropane gives rise to several staggered and eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations are energy maxima and act as transition states for interconversion.
The three stable, staggered conformers are of primary interest:
-
Anti (A) Conformer: In this arrangement, the two bulky bromine atoms are positioned at a dihedral angle of approximately 180° to each other, minimizing steric repulsion. This is generally the most stable conformer.[2]
-
Gauche (G and G') Conformers: Two gauche conformers exist where the bromine atoms are at a dihedral angle of approximately 60°. These two conformers are non-superimposable mirror images of each other, making them a pair of enantiomers.
Vibrational spectra indicate that 1,2-dibromopropane exists as a mixture of these three conformers in the liquid state.[2] However, in the low-temperature crystalline solid, only the anti conformer is present, confirming it as the lowest-energy form.[2]
Figure 1: Newman Projections of 1,2-Dibromopropane Conformers.
Quantitative Conformational Analysis
The relative stability and population of each conformer can be determined experimentally and corroborated with computational methods. Temperature-dependent Raman spectroscopy of liquid 1,2-dibromopropane has been used to measure the energy differences between the conformers.[3]
Relative Energies and Populations
The anti (A) conformer is the global energy minimum. The two gauche conformers (G and G') are higher in energy. It has been observed that the G' conformer is stabilized more than the G conformer in the liquid phase, potentially due to its lower molar volume and higher dipole moment, which enhances intermolecular interactions.[3]
Table 1: Relative Energies and Room Temperature Populations of 1,2-Dibromopropane Conformers in the Liquid Phase
| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) | Population (%) at Room Temp. |
| Anti (A) | ~180° | 0 | 0 | 65 ± 1 |
| Gauche (G') | ~60° | 236 ± 11[3] | 2.82 ± 0.13 | 21 ± 1[3] |
| Gauche (G) | ~300° | 327 ± 11[3] | 3.91 ± 0.13 | 14 ± 1[3] |
Energy conversion: 1 cm⁻¹ = 0.01196 kJ/mol
Figure 2: Potential Energy Profile for C1-C2 Bond Rotation.
Experimental Protocols
A combination of spectroscopic and computational methods is employed for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying conformational equilibria in solution.[4][5] The method relies on the analysis of vicinal proton-proton coupling constants (³JHH), which are sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.[6][7]
Methodology:
-
Sample Preparation: Dissolve a pure sample of 1,2-dibromopropane in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the desired concentration.
-
Data Acquisition: Record a high-resolution ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the signals corresponding to the methine (CHBr), methylene (B1212753) (CH₂Br), and methyl (CH₃) protons.
-
Measure the vicinal coupling constants (³J) from the fine structure of the signals. Due to rapid interconversion between conformers at room temperature, the observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual anti (J_A) and gauche (J_G, J_G') conformers:
-
J_obs = P_A * J_A + P_G' * J_G' + P_G * J_G where P is the mole fraction of each conformer.
-
-
-
Population Analysis:
-
Use theoretical or model compound values for the pure anti and gauche coupling constants.
-
Solve the system of equations to determine the populations (P_A, P_G', P_G) of the conformers in the specific solvent used.
-
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can distinguish between conformers because each has a unique set of vibrational frequencies.[2][8]
Methodology:
-
Data Acquisition: Record IR and Raman spectra of 1,2-dibromopropane in the liquid phase over a range of temperatures.
-
Band Assignment: Identify specific absorption bands in the spectra that correspond to the vibrational modes of the anti and gauche conformers.[3]
-
Thermodynamic Analysis:
-
Measure the integrated intensities of two bands, one assigned to the anti conformer and one to a gauche conformer, at various temperatures.
-
The natural logarithm of the ratio of these intensities is plotted against the reciprocal of the absolute temperature (1/T).
-
The slope of this van't Hoff plot is equal to -ΔH°/R, where ΔH° is the standard enthalpy difference between the two conformers and R is the gas constant. This allows for the direct experimental determination of their relative energy difference.
-
Computational Chemistry
Quantum mechanical calculations provide theoretical insight into the geometries, energies, and spectroscopic properties of the conformers.[5]
Methodology:
-
Potential Energy Surface (PES) Scan:
-
Construct an initial model of 1,2-dibromopropane.
-
Perform a relaxed PES scan by systematically rotating the C1-C2 bond (e.g., in 10° increments) and calculating the energy at each step using a suitable level of theory (e.g., DFT with B3LYP functional and a basis set like 6-311++G(d,p)).[3] This identifies the approximate dihedral angles of the energy minima (staggered) and maxima (eclipsed).
-
-
Geometry Optimization:
-
Take the structures corresponding to the energy minima from the PES scan.
-
Perform full geometry optimization calculations to find the precise low-energy structures of the anti and gauche conformers.
-
-
Frequency and Energy Calculation:
-
Perform frequency calculations on the optimized geometries. This confirms they are true minima (no imaginary frequencies) and provides thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational spectra. The energy difference between the calculated Gibbs free energies (ΔG) can be used to predict the equilibrium populations of the conformers.
-
-
NMR Parameter Calculation:
-
Using the optimized geometries, calculate NMR parameters such as chemical shifts and spin-spin coupling constants to compare with experimental results.
-
Figure 3: Integrated Workflow for Conformational Analysis.
Conclusion
The conformational analysis of 1,2-dibromopropane illustrates a fundamental principle in stereochemistry: the existence of stable rotational isomers with distinct energies and populations. The anti conformer is favored due to minimized steric repulsion, but the gauche conformers are significantly populated in the liquid phase at room temperature. A synergistic approach, combining high-resolution experimental techniques like NMR and vibrational spectroscopy with robust computational methods, provides a comprehensive understanding of the molecule's conformational landscape. This detailed knowledge is essential for predicting the reactivity, properties, and potential biological interactions of this and more complex molecules in scientific and pharmaceutical research.
References
- 1. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Vibrational spectrum, ab initio calculations, conformational stabilities and assignment of fundamentals of 1,2-dibromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. Karplus_equation [chemeurope.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Chirality and Optical Properties of 1,2-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromopropane (B165211) is a chiral haloalkane that serves as a valuable building block in stereoselective synthesis. Its chirality arises from the presence of a stereocenter at the second carbon atom, leading to the existence of two non-superimposable mirror images: (R)-1,2-dibromopropane and (S)-1,2-dibromopropane. These enantiomers exhibit distinct optical properties, specifically their interaction with plane-polarized light, which is a critical consideration in their application in the synthesis of chiral molecules, including pharmaceuticals. This guide provides a comprehensive overview of the chirality and optical properties of 1,2-dibromopropane, including its physical and chiroptical data, detailed experimental protocols for its enantioselective synthesis and the determination of its optical rotation, and a discussion of its chiroptical spectroscopy.
Introduction to the Chirality of 1,2-Dibromopropane
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. 1,2-Dibromopropane (CH₃CHBrCH₂Br) is a chiral molecule due to the presence of an asymmetric carbon atom (chiral center) at the C2 position. This carbon is bonded to four different groups: a hydrogen atom (H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a bromine atom (Br).[1] The presence of this single stereocenter gives rise to a pair of enantiomers, designated as (R)-1,2-dibromopropane and (S)-1,2-dibromopropane.
Enantiomers share the same physical properties, such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light.[2] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.[2][3] This phenomenon is known as optical activity and is a defining characteristic of chiral molecules.
Physical and Optical Properties
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂ | [4] |
| Molecular Weight | 201.89 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 140-142 °C | [4] |
| Melting Point | -55 °C | [4] |
| Density | 1.937 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.519 | [5] |
| Specific Rotation [α]²⁰/D ((S)-enantiomer) | Data not available | |
| Specific Rotation [α]²⁰/D ((R)-enantiomer) | Data not available |
Experimental Protocols
Enantioselective Synthesis of (S)-1,2-Dibromopropane
A stereospecific synthesis of (S)-1,2-dibromopropane can be achieved from the readily available chiral precursor, L-alanine.[6] This method involves the conversion of the amino group to a bromide with retention of configuration, followed by the conversion of the carboxylic acid to a bromomethyl group.
Logical Flow of Stereospecific Synthesis
Caption: Stereospecific synthesis of (S)-1,2-dibromopropane from L-alanine.
Detailed Methodology:
-
Diazotization of L-Alanine: L-alanine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This reaction converts the primary amine group into a diazonium salt, which is then displaced by a bromide ion from the HBr, yielding (S)-2-bromopropanoic acid with retention of stereochemistry.
-
Reduction of the Carboxylic Acid: The resulting (S)-2-bromopropanoic acid is then reduced to the corresponding primary alcohol, (S)-2-bromo-1-propanol. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Conversion of the Hydroxyl Group to Bromide: The final step involves the conversion of the hydroxyl group of (S)-2-bromo-1-propanol to a bromide. This can be achieved using a reagent such as phosphorus tribromide (PBr₃). This reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon; however, since the reaction is at C1 and the stereocenter is at C2, the configuration of the chiral center remains (S). The final product is (S)-1,2-dibromopropane.
Synthesis of Racemic 1,2-Dibromopropane
For applications where a racemic mixture is sufficient, 1,2-dibromopropane can be synthesized by the electrophilic addition of bromine (Br₂) to propene.[5]
Reaction Pathway for Racemic Synthesis
Caption: Synthesis of racemic 1,2-dibromopropane from propene.
Detailed Methodology:
-
Reaction Setup: Propene gas is bubbled through a solution of bromine in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, typically at room temperature.
-
Reaction Progression: The reddish-brown color of the bromine will disappear as it reacts with the propene. The reaction is an electrophilic addition where the double bond of the propene attacks a bromine molecule, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the formation of 1,2-dibromopropane.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product. The product can be purified by distillation.
Determination of Optical Rotation
The optical rotation of the synthesized enantiomerically enriched 1,2-dibromopropane is measured using a polarimeter.
Experimental Workflow for Polarimetry
Caption: Workflow for the determination of optical rotation.
Detailed Methodology:
-
Sample Preparation: An accurately weighed sample of the enantiomerically pure 1,2-dibromopropane is dissolved in a known volume of a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) to give a specific concentration (c, in g/mL).
-
Instrument Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) is measured. The measurement is typically performed at a standard temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[7]
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provide more detailed information about the stereochemistry of chiral molecules than polarimetry at a single wavelength.
-
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light.[8] A plain ORD curve shows a gradual increase or decrease in rotation with decreasing wavelength. In the vicinity of an absorption band, the curve becomes anomalous, showing a peak and a trough, which is known as a Cotton effect.
-
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.[9] CD spectra are also characterized by Cotton effects in the regions of absorption.
While specific ORD and CD spectra for 1,2-dibromopropane are not readily found in the literature, these techniques are powerful tools for determining the absolute configuration of chiral molecules, especially when combined with computational methods.
Relationship Between Absolute Configuration and Optical Rotation
There is no simple, predictable relationship between the (R)/(S) designation of a chiral molecule and the sign (+ or -) of its optical rotation.[2][9][10] The direction and magnitude of optical rotation depend on the specific three-dimensional arrangement of atoms and their electronic properties. Therefore, the relationship for 1,2-dibromopropane would need to be determined experimentally by synthesizing a known enantiomer (e.g., (S)-1,2-dibromopropane from L-alanine) and measuring its optical rotation.
Conclusion
1,2-Dibromopropane is a fundamental chiral molecule with important applications in organic synthesis. Understanding its stereochemical and optical properties is crucial for its effective use in the development of new chiral compounds. This guide has provided an in-depth overview of the chirality of 1,2-dibromopropane, detailed experimental protocols for its synthesis and the measurement of its optical properties, and an introduction to its chiroptical spectroscopy. While quantitative data on the specific rotation of its enantiomers is not widely available, the methodologies presented here provide a clear path for its determination. Further research into the chiroptical spectroscopy of 1,2-dibromopropane would be valuable for a more complete understanding of its stereoelectronic properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 1,2-Dibromopropane [benchchem.com]
- 5. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. boardstudy.in [boardstudy.in]
- 9. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Environmental Fate and Degradation of Dibromopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of dibromopropane, with a primary focus on 1,2-dibromopropane (B165211). Dibromopropanes are halogenated aliphatic hydrocarbons that have seen use as intermediates in chemical synthesis and were components of some agricultural fumigants. Understanding their behavior in the environment is critical for assessing their potential risks and developing remediation strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary degradation pathways.
Physicochemical Properties and Environmental Distribution
The environmental transport and partitioning of this compound are governed by its physicochemical properties. 1,2-dibromopropane is a colorless liquid with moderate water solubility and a tendency to volatilize from water and soil surfaces. Its relatively low octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc) suggest high mobility in soil, posing a potential for groundwater contamination.
Table 1: Physicochemical Properties of 1,2-Dibromopropane
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂ | [1] |
| Molecular Weight | 201.89 g/mol | [1] |
| Boiling Point | 140-142 °C | [2] |
| Melting Point | -55.2 °C | [2] |
| Water Solubility | 1430 mg/L at 25°C | [1] |
| Vapor Pressure | 7.84 mmHg at 25°C | [1] |
| Henry's Law Constant | 1.46 x 10⁻³ atm·m³/mol | [1] |
| Log Octanol-Water Partition Coefficient (Kow) | 2.2 | [1] |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~80 (estimated) | [1] |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photodegradation, contribute to the transformation of this compound in the environment.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is pH-dependent, with faster degradation occurring under alkaline conditions. The estimated half-life for the hydrolysis of 1,2-dibromopropane at 25°C and pH 7 is approximately 320 days.[1][2] For the related compound 1,2-dibromo-3-chloropropane (B7766517) (DBCP), the hydrolysis half-life at pH 7 is estimated to be 38 years, while at pH 9 it decreases to 140 days, indicating that alkaline conditions significantly accelerate this process.[3]
Atmospheric Degradation
In the atmosphere, this compound is primarily degraded by reaction with photochemically produced hydroxyl radicals (•OH). The atmospheric half-life of 1,2-dibromopropane is estimated to be around 37 days.[1][2] For DBCP, the atmospheric half-life is estimated at 36 days.[3] Direct photolysis is not considered a significant degradation pathway as dibromopropanes do not absorb light at environmentally relevant wavelengths (>290 nm).[3]
Table 2: Abiotic Degradation Half-Lives
| Compound | Degradation Process | Conditions | Half-Life | Reference |
| 1,2-Dibromopropane | Hydrolysis | 25°C, pH 7 | 320 days | [1][2] |
| 1,2-Dibromopropane | Atmospheric Degradation (reaction with •OH) | - | ~37 days | [1][2] |
| 1,2-Dibromo-3-chloropropane | Hydrolysis | 25°C, pH 7 | 38 years | [3] |
| 1,2-Dibromo-3-chloropropane | Hydrolysis | 25°C, pH 9 | 140 days | [3] |
| 1,2-Dibromo-3-chloropropane | Atmospheric Degradation (reaction with •OH) | - | 36 days | [3] |
Biotic Degradation
Biodegradation plays a crucial role in the environmental attenuation of this compound. Both aerobic and anaerobic microorganisms have been shown to degrade related halogenated propanes, and similar pathways are expected for this compound.
Aerobic Biodegradation
Under aerobic conditions, the initial step in the degradation of halogenated alkanes is often catalyzed by monooxygenase or hydrolase enzymes. For instance, the degradation of 1,3-dichloropropene (B49464) is initiated by a haloalkane dehalogenase that hydrolyzes it to 3-chloroallyl alcohol.[4] A similar hydrolytic dehalogenation is a likely first step for 1,2-dibromopropane, leading to the formation of brominated propanols. These intermediates can then be further oxidized.
Anaerobic Biodegradation
Under anaerobic conditions, reductive dehalogenation is a primary degradation mechanism. For example, the anaerobic degradation of 1,2,3-trichloropropane (B165214) can proceed via sequential reductive dechlorination.[5] For 1,2-dibromopropane, this would involve the stepwise removal of bromine atoms. Dihaloelimination, the simultaneous removal of two adjacent halogen atoms to form an alkene, is another potential anaerobic pathway, as observed in the degradation of 1,2-dichloroethane (B1671644) to ethene.[6]
Metabolic Pathways and Metabolites
Studies on the metabolism of 1,2-dibromopropane in rats have identified several metabolites resulting from glutathione (B108866) (GSH) conjugation.[1] This suggests a detoxification pathway involving the formation of mercapturic acid derivatives. The identified metabolites include N-acetyl-S-(2-hydroxypropyl)-L-cysteine and N-acetyl-S-(2-oxopropyl)-L-cysteine.[1] While this represents a mammalian metabolic pathway, it provides insights into potential microbial detoxification mechanisms involving conjugation.
The biodegradation of the related 1,2,3-tribromopropane (B147538) by Agrobacterium radiobacter involves an initial dehalogenation to 2,3-dibromo-1-propanol, which is then further metabolized.[7]
Below is a conceptual diagram illustrating the potential biotic degradation pathways of 1,2-dibromopropane.
Experimental Protocols
Detailed experimental protocols for studying the environmental fate of this compound can be adapted from methodologies used for other halogenated hydrocarbons.
Soil Degradation Study (Aerobic)
This protocol outlines a typical aerobic soil degradation study in a laboratory setting.
Objective: To determine the rate of aerobic biodegradation of 1,2-dibromopropane in soil.
Materials:
-
Test soil, sieved (<2 mm) and characterized (pH, organic carbon content, texture).
-
1,2-dibromopropane standard solution.
-
Biometer flasks or similar incubation vessels that allow for CO₂ trapping.
-
KOH or NaOH solution for CO₂ trapping.
-
Incubator.
-
Gas chromatograph with an appropriate detector (e.g., ECD or MS).
Procedure:
-
Soil Preparation: Adjust the moisture content of the soil to 40-60% of its maximum water-holding capacity. Pre-incubate the soil for 7-14 days in the dark at the test temperature to allow microbial populations to stabilize.
-
Spiking: Add the 1,2-dibromopropane standard solution to the soil to achieve the desired initial concentration. Mix thoroughly for uniform distribution. Prepare a sterile control by autoclaving a subset of the soil before spiking.
-
Incubation: Place the treated soil samples into the biometer flasks. Add a CO₂ trapping solution to the side arm of the flasks. Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate flasks for analysis.
-
Extraction: Extract the soil samples with an appropriate solvent (e.g., acetone/hexane mixture) using techniques such as sonication or Soxhlet extraction.
-
Analysis: Analyze the extracts for the concentration of 1,2-dibromopropane using GC-ECD or GC-MS. The CO₂ trapping solution can be analyzed to determine the extent of mineralization.
-
Data Analysis: Calculate the half-life (DT₅₀) of 1,2-dibromopropane in the soil by fitting the concentration data to an appropriate kinetic model (e.g., first-order kinetics).
Below is a workflow diagram for a typical soil degradation study.
Hydrolysis Study
This protocol describes a standard method for determining the rate of hydrolysis.
Objective: To determine the hydrolysis rate of 1,2-dibromopropane as a function of pH.
Materials:
-
Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9).
-
1,2-dibromopropane standard solution.
-
Amber glass vials with Teflon-lined septa.
-
Constant temperature bath or incubator.
-
Analytical instrumentation (e.g., GC-MS).
Procedure:
-
Preparation: Add the buffered solutions to the amber glass vials.
-
Spiking: Spike the buffered solutions with a small volume of a concentrated stock solution of 1,2-dibromopropane in a water-miscible solvent (e.g., methanol) to achieve the desired initial concentration. Seal the vials immediately.
-
Incubation: Place the vials in a constant temperature bath (e.g., 25°C) in the dark.
-
Sampling: At appropriate time intervals, sacrifice replicate vials for analysis.
-
Extraction: Extract the aqueous samples with a suitable organic solvent (e.g., hexane).
-
Analysis: Analyze the extracts for the concentration of 1,2-dibromopropane.
-
Data Analysis: Determine the rate constants and half-lives for hydrolysis at each pH by plotting the concentration of 1,2-dibromopropane versus time.
Summary and Conclusion
This compound is subject to a range of environmental fate and degradation processes. In the atmosphere, it undergoes degradation primarily through reaction with hydroxyl radicals. In aquatic systems, hydrolysis is a significant abiotic degradation pathway, particularly under alkaline conditions. In soil and water, biodegradation by microorganisms is expected to be a key attenuation process, occurring under both aerobic and anaerobic conditions through mechanisms such as hydrolytic dehalogenation and reductive dehalogenation. The high mobility of 1,2-dibromopropane in soil suggests a potential for leaching into groundwater. Further research is needed to fully elucidate the specific microbial pathways and enzymatic systems involved in the degradation of this compound in various environmental compartments. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. 1,2-Dibromopropane | C3H6Br2 | CID 6553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bdmaee.net [bdmaee.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aerobic and Anaerobic Biodegradation of 1,2-Dibromoethane by a Microbial Consortium under Simulated Groundwater Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Tribromopropane Degradation Pathway [eawag-bbd.ethz.ch]
An In-Depth Technical Guide to the Toxicological Profile of Dibromopropane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological profile of three dibromopropane isomers: 1,2-dibromopropane (B165211), 1,3-dibromopropane (B121459), and 2,2-dibromopropane. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating data on acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive toxicity. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and visualizes metabolic and toxicological pathways using Graphviz diagrams. The information presented herein is crucial for risk assessment and the safe handling of these compounds in research and industrial settings.
Introduction
This compound isomers are halogenated hydrocarbons with the chemical formula C₃H₆Br₂. While structurally similar, their toxicological properties can vary significantly due to differences in their metabolic activation and interaction with biological macromolecules. An understanding of these differences is paramount for assessing potential health risks. This guide focuses on providing a detailed comparative analysis of 1,2-dibromopropane, 1,3-dibromopropane, and 2,2-dibromopropane.
Physicochemical Properties
A foundational understanding of the physicochemical properties of each isomer is essential for interpreting their toxicological profiles.
| Property | 1,2-Dibromopropane | 1,3-Dibromopropane | 2,2-Dibromopropane |
| CAS Number | 78-75-1 | 109-64-8 | 594-16-1 |
| Molecular Formula | C₃H₆Br₂ | C₃H₆Br₂ | C₃H₆Br₂ |
| Molecular Weight | 201.89 g/mol | 201.89 g/mol | 201.89 g/mol |
| Appearance | Colorless liquid | Colorless to slightly yellow liquid | No data available |
| Boiling Point | 141-142 °C | 167 °C | 114-115 °C |
| Density | 1.93 g/cm³ | 1.989 g/mL at 25 °C | 1.784 g/cm³ |
| Water Solubility | 1.43 g/L | 1.68 g/L | No data available |
| log Kow | 2.28 | 2.02 - 2.56 | No data available |
Toxicological Profiles
Acute Toxicity
The acute toxicity of this compound isomers varies, with oral and inhalation routes being of primary concern.
| Endpoint | 1,2-Dibromopropane | 1,3-Dibromopropane | 2,2-Dibromopropane |
| Oral LD₅₀ (rat) | 741 mg/kg[1] | 315 mg/kg[2] | No data available |
| Dermal LD₅₀ (rat) | No data available | >2000 mg/kg[2] | Harmful in contact with skin (Category 4)[3] |
| Inhalation LC₅₀ (rat) | 12,000 mg/m³/4h | No data available | Harmful if inhaled (Category 4)[3] |
Skin and Eye Irritation
1,3-Dibromopropane has been shown to be a skin and severe eye irritant. Data for the other isomers is limited.
| Endpoint | 1,2-Dibromopropane | 1,3-Dibromopropane | 2,2-Dibromopropane |
| Skin Irritation (rabbit) | No data available | Slight irritant, erythema reversed in 5-6 days[2] | Causes skin irritation (Category 2)[3] |
| Eye Irritation (rabbit) | No data available | Severe irritant[2] | Causes serious eye irritation (Category 2)[3] |
Genotoxicity
Both 1,2- and 1,3-dibromopropane have demonstrated mutagenic potential in bacterial reverse mutation assays.
| Assay | 1,2-Dibromopropane | 1,3-Dibromopropane | 2,2-Dibromopropane |
| Ames Test (S. typhimurium) | Positive in TA100 and TA1535 (with metabolic activation) | Positive in TA100 and TA1535 (with metabolic activation)[2] | No data available |
| In vivo Micronucleus Assay (mouse) | Negative in bone marrow | No data available | No data available |
Carcinogenicity
The carcinogenic potential of 1,2- and 1,3-dibromopropane has been investigated, with structural similarities to other carcinogenic halogenated propanes raising concerns.
| Species/Route | 1,2-Dibromopropane | 1,3-Dibromopropane | 2,2-Dibromopropane |
| Rat (Inhalation) | Evidence of carcinogenicity (nasal cavity tumors) in a National Toxicology Program (NTP) bioassay.[4][5][6] | Considered possibly carcinogenic to humans due to structural similarity to known carcinogens.[2] | No data available |
| Mouse (Inhalation) | Evidence of carcinogenicity (nasal cavity tumors) in an NTP bioassay.[4][5][6] | No data available | No data available |
Reproductive and Developmental Toxicity
Data on reproductive and developmental toxicity is limited for all three isomers.
| Endpoint | 1,2-Dibromopropane | 1,3-Dibromopropane | 2,2-Dibromopropane |
| Reproductive Toxicity | No definitive data available. | Potential for adverse effects on testes suggested based on structurally similar compounds.[2] | No data available |
| Developmental Toxicity | No data available | No data available | No data available |
Mechanisms of Toxicity
The toxicity of this compound isomers is largely attributed to their metabolism, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Metabolism
1,2-Dibromopropane and 1,3-dibromopropane are known to be metabolized through two primary pathways: cytochrome P450 (CYP450) oxidation and glutathione (B108866) (GSH) conjugation.[7]
-
Cytochrome P450 Pathway: CYP450 enzymes, particularly CYP2E1, can oxidize dibromopropanes to form reactive epoxide intermediates.[7] These epoxides can then be hydrolyzed or further react with cellular components.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of dibromopropanes with glutathione. While this is often a detoxification pathway, it can lead to the depletion of cellular GSH stores, rendering cells more susceptible to oxidative stress.[8][9] In some cases, the resulting GSH conjugates can be further metabolized to form reactive species.
Oxidative Stress
The depletion of glutathione, a key intracellular antioxidant, is a significant mechanism of toxicity for 1,3-dibromopropane. This leads to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage lipids, proteins, and DNA, contributing to cellular injury and organ toxicity.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of toxicological studies. The following are generalized methodologies based on OECD guidelines for key toxicological endpoints.
Acute Oral Toxicity (based on OECD Guideline 401)
-
Test System: Young adult rats of a standard laboratory strain.
-
Procedure: A single dose of the test substance is administered by oral gavage to fasted animals. Multiple dose groups are used to determine a dose-response relationship.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The LD₅₀ (the statistically derived dose expected to cause mortality in 50% of the animals) is calculated.
Dermal Irritation (based on OECD Guideline 404)
-
Test System: Albino rabbits with healthy, intact skin.
-
Procedure: A 0.5 mL or 0.5 g dose of the test substance is applied to a small area of shaved skin and covered with a semi-occlusive dressing for 4 hours.[10][11][12][13]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The reactions are scored, and a Primary Irritation Index is calculated.[10]
Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[14][15][16]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The bacteria are then plated on a minimal agar medium lacking histidine.[14][16]
-
Observations: After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[14]
Conclusion
The this compound isomers, particularly 1,2-dibromopropane and 1,3-dibromopropane, exhibit a range of toxicities including acute toxicity, irritation, and genotoxicity. Their mechanisms of toxicity are closely linked to their metabolic activation to reactive species, leading to cellular damage through pathways such as oxidative stress. There is a significant data gap regarding the toxicological profile of 2,2-dibromopropane, warranting further investigation. This guide provides a consolidated resource for understanding the current toxicological landscape of these isomers, emphasizing the need for caution in their handling and the importance of further research to fully characterize their potential health risks.
References
- 1. Toxicokinetics of 1,2-dibromo-3-chloropropane (DBCP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Carcinogenesis Bioassay of 1,2-Dibromo-3-chloropropane (CAS No. 96-12-8) in F344 Rats and B6C3F1 Mice (Inhalation Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTP technical report on the carcinogenesis bioassay of 1,2-dibromo-3 ... - Google Books [books.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Hepatotoxic effect of 1-bromopropane and its conjugation with glutathione in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 1,3-dibromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemview.epa.gov [chemview.epa.gov]
- 11. oecd.org [oecd.org]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclopropane from 1,3-Dibromopropane and Zinc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The cyclopropane (B1198618) moiety is a highly valuable structural unit in modern drug design.[1] Its incorporation into small molecules can significantly influence their conformational rigidity, metabolic stability, and binding affinity to biological targets. The strained three-membered ring imparts unique stereoelectronic properties that can lock a molecule into a bioactive conformation, thereby improving potency and selectivity. Furthermore, the cyclopropyl (B3062369) group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life for therapeutic agents.
Reaction Mechanism and Principles
The reaction is believed to proceed through the formation of an organozinc intermediate. The highly reactive zinc metal inserts into one of the carbon-bromine bonds of 1,3-dibromopropane (B121459). This is followed by an intramolecular nucleophilic substitution, where the newly formed carbanionic center displaces the second bromide to form the cyclopropane ring.
Some sources also suggest the possibility of a free-radical mechanism, particularly in the presence of certain catalysts or under specific reaction conditions.[4] In this pathway, single electron transfer from zinc to the carbon-bromine bonds would lead to the formation of a diradical intermediate that subsequently cyclizes.
A catalytic amount of sodium iodide is often employed in this reaction.[4] The iodide ion is a better nucleophile than bromide and can displace a bromide from 1,3-dibromopropane in a Finkelstein-type reaction to form 1-bromo-3-iodopropane (B1590499) in situ. The carbon-iodine bond is more reactive towards zinc, thus accelerating the rate of the overall reaction.
Data Presentation
| Reactant | Reducing Agent | Solvent System | Catalyst | Temperature | Reported Yield of Cyclopropane | Reference |
| 1,3-Dibromopropane | Zinc Dust | Ethanol (B145695)/Water | Sodium Iodide | Reflux | Good to High | General Knowledge |
| 1,3-Dichloropropane | Zinc Dust | Aqueous Alcohol | Sodium Iodide | Elevated | Not Specified | [6] |
| 1,3-Dibromopropane | Electrochemical | Dimethylformamide | - | Not Specified | >90% | [5] |
Experimental Protocols
Materials and Equipment
-
1,3-Dibromopropane (reagent grade)
-
Zinc dust (activated)
-
Ethanol (anhydrous)
-
Sodium iodide
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath)
-
Heating mantle with a stirrer
-
Standard glassware for workup and purification
Activation of Zinc Dust (Recommended)
For optimal reactivity, it is advisable to activate the zinc dust prior to use to remove any passivating oxide layer.
-
In a flask, suspend the required amount of zinc dust in a dilute solution of hydrochloric acid (e.g., 5% HCl) and stir for a few minutes.
-
Decant the acidic solution and wash the zinc dust several times with distilled water until the washings are neutral.
-
Subsequently, wash the zinc dust with ethanol and then with diethyl ether.
-
Dry the activated zinc dust under vacuum.
Synthesis of Cyclopropane
Caution: This reaction produces a flammable gas (cyclopropane) and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place activated zinc dust (1.2 molar equivalents relative to 1,3-dibromopropane).
-
Add a catalytic amount of sodium iodide (e.g., 0.05 molar equivalents).
-
To the flask, add a 50:50 (v/v) mixture of ethanol and water.
-
The outlet of the reflux condenser should be connected to a gas collection apparatus.
-
-
Reaction Execution:
-
In the dropping funnel, place 1,3-dibromopropane (1.0 molar equivalent).
-
Gently heat the zinc suspension to reflux with vigorous stirring.
-
Once refluxing, add the 1,3-dibromopropane dropwise from the dropping funnel to maintain a steady evolution of gas. The rate of addition should be controlled to prevent an overly vigorous reaction.
-
The evolved cyclopropane gas can be collected over water in an inverted graduated cylinder or in a gas bag.
-
-
Reaction Completion and Work-up:
-
After the addition of 1,3-dibromopropane is complete, continue to heat the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
Allow the apparatus to cool to room temperature.
-
The collected gas can be purified by passing it through a series of traps to remove any entrained solvent vapor or unreacted starting material. A cold trap (e.g., dry ice/acetone) can be effective for this purpose.
-
Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of cyclopropane.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Catalytic Role of Sodium Iodide
Caption: Catalytic cycle of sodium iodide.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. Solved: If 1, 3 - dibromo propane reacts with zinc and NaI the product obtained is prepare propane [Chemistry] [gauthmath.com]
- 3. If 1,3- this compound reacts with zinc and NaI, the product obtained is : [allen.in]
- 4. What happens when 13this compound reacts with zinc class 12 chemistry CBSE [vedantu.com]
- 5. organic chemistry - Reaction of 1,3-dibromobutane with zinc dust upon heating - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. US2235762A - Synthesis of cyclopropane - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 1,3-dibromopropane (B121459) as a versatile C3 building block. The methodologies outlined herein are foundational for the construction of key heterocyclic scaffolds, including four-membered (azetidines, thietanes, oxetanes), five-membered (tetrahydrofurans), and six-membered (piperidines, tetrahydropyrans) rings, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
1,3-Dibromopropane is a readily available and reactive bifunctional electrophile extensively used in organic synthesis to form C3-bridged compounds.[1] Its ability to undergo sequential nucleophilic substitution reactions makes it an ideal precursor for the construction of various saturated heterocyclic systems. The strain inherent in smaller rings, such as azetidines and oxetanes, imparts unique conformational constraints and physicochemical properties that are increasingly exploited in the design of novel therapeutic agents.
Application Note 1: Synthesis of N-Substituted Azetidines
The reaction of 1,3-dibromopropane with primary amines is a classical and straightforward method for the synthesis of N-substituted azetidines, a class of four-membered nitrogen-containing heterocycles.[2] The azetidine (B1206935) motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional vector for substituent placement and often improving properties such as metabolic stability and aqueous solubility.[3][4]
The reaction proceeds through a two-step mechanism: an initial intermolecular nucleophilic substitution of one bromide by the primary amine to form an N-(3-bromopropyl)amine intermediate, followed by an intramolecular cyclization to furnish the azetidine ring.[2] The intramolecular step is typically promoted by a base to neutralize the hydrobromic acid generated.[2]
Quantitative Data Summary: Synthesis of N-Substituted Azetidines
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | K₂CO₃ | DMSO | 60 | 7 | 49 | [2] |
| 2 | Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 12 | 78 | [5] |
| 3 | Cyclohexylamine | Na₂CO₃ | Ethanol (B145695) | Reflux | 24 | 65 | [5] |
| 4 | n-Butylamine | K₂CO₃ | DMF | 80 | 16 | 72 | [2] |
Experimental Protocol: Synthesis of N-Phenylazetidine[2]
Materials:
-
Aniline
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (0.13 mol) and potassium carbonate (0.25 mol) in 75 ml of DMSO.
-
Stir the mixture at room temperature and add 1,3-dibromopropane (0.13 mol) dropwise over 1 hour.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether.
-
The N-phenylazetidine product will crystallize from the ether layer. Filter the crystals and dry to obtain the pure product.
Reaction Mechanism and Workflow
Caption: Mechanism and workflow for N-substituted azetidine synthesis.
Application Note 2: Synthesis of Thietanes
The reaction of 1,3-dibromopropane with a sulfide (B99878) source, most commonly sodium sulfide, is a traditional and effective method for the synthesis of thietane (B1214591), a four-membered sulfur-containing heterocycle.[6][7] Thietane and its derivatives are found in nature and are utilized as building blocks in medicinal chemistry and materials science.[6]
The synthesis involves a double nucleophilic displacement of the bromide ions by the sulfide ion.[7]
Quantitative Data Summary: Synthesis of Thietanes
| Entry | Sulfide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂S·9H₂O | Ethanol | Reflux | 1.5 | 70 | [8] |
| 2 | Na₂S | DMF | 100 | 6 | 97 | [8] |
| 3 | Thiourea/NaOH | Water | Reflux | 2 | 45 | [8] |
Experimental Protocol: Synthesis of Thietane[6]
Materials:
-
1,3-Dibromopropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
Procedure:
-
Prepare a solution of sodium sulfide nonahydrate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 1,3-dibromopropane to the stirred solution.
-
Heat the mixture under reflux for approximately 1.5 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Distill the filtrate to isolate the crude thietane.
-
Further purification can be achieved by fractional distillation.
Reaction Mechanism and Workflow
Caption: Mechanism and workflow for thietane synthesis.
Application Note 3: Synthesis of Substituted Oxetanes
While the direct reaction of 1,3-dibromopropane with an oxygen nucleophile to form oxetane (B1205548) is less common due to the lower nucleophilicity of oxygen compared to nitrogen and sulfur, substituted oxetanes can be synthesized from precursors derived from 1,3-dibromopropane. A key strategy is the intramolecular Williamson ether synthesis starting from a 3-halopropan-1-ol. 3-Bromo-2-(bromomethyl)propan-1-ol, which can be conceptually derived from 1,3-dibromopropane, serves as an excellent precursor for 3-(bromomethyl)oxetane.[9]
The reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a bromide and form the oxetane ring.[9]
Quantitative Data Summary: Synthesis of 3-(Bromomethyl)oxetane
| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-(bromomethyl)propan-1-ol | NaH | THF | 0 to RT | 12 | 85 | [9] |
Experimental Protocol: Synthesis of 3-(Bromomethyl)oxetane[9]
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to create a slurry and cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF.
-
Add the solution of the diol dropwise to the stirred suspension of sodium hydride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reaction Mechanism and Workflow
Caption: Mechanism and workflow for substituted oxetane synthesis.
Application Note 4: Synthesis of N-Substituted Piperidines
The synthesis of N-substituted piperidines, six-membered nitrogen-containing heterocycles, can be achieved by the reaction of 1,5-dihalides with primary amines. While 1,3-dibromopropane is not a direct precursor, its homolog, 1,5-dibromopentane, is commonly used. However, a related strategy involves the reaction of a primary amine with a bifunctional reagent that can be conceptually derived from 1,3-dibromopropane, such as glutaraldehyde (B144438) followed by reductive amination. A more direct, albeit less common, approach involves the reaction of a suitable C2-synthon with a C3-bis-electrophile like 1,3-dibromopropane in the presence of an amine. A general method for the synthesis of cyclic amines from alkyl dihalides and primary amines under microwave irradiation has been reported, which is applicable to the synthesis of piperidines from 1,5-dihalides.[10]
Conclusion
1,3-Dibromopropane is a cornerstone reagent in the synthesis of a diverse array of heterocyclic compounds. The protocols and data presented herein provide a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to readily access valuable heterocyclic scaffolds from this simple C3 building block underscores its continued importance in the pursuit of novel molecules with significant biological and material properties. The provided workflows and mechanistic diagrams offer a clear visual guide for the practical implementation and understanding of these important synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine synthesis [organic-chemistry.org]
Application Notes and Protocols: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
Abstract
This document provides a detailed protocol for the synthesis of cyclobutanecarboxylic acid via the malonic ester synthesis route, utilizing diethyl malonate and 1,3-dibromopropane (B121459) as key starting materials. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This method involves the formation of diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis and decarboxylation to yield the final product.
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids.[1][2] This synthesis takes advantage of the acidity of the α-hydrogens of diethyl malonate, which can be readily deprotonated to form a stabilized enolate.[2][3][4][5] This enolate acts as a nucleophile and can react with alkyl halides.[2][3][4][5] The synthesis of cyclobutane (B1203170) rings using this method with 1,3-dihalopropanes is a classic example of intramolecular cyclization.[6] 1,3-dibromopropane is a more reactive and efficient reagent for this cyclization compared to 1,3-dichloropropane (B93676) due to the better leaving group ability of the bromide ion.[6]
The overall process for synthesizing cyclobutanecarboxylic acid involves three main stages:
-
Cycloalkylation: Reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base to form diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis (Saponification): Conversion of the diester to 1,1-cyclobutanedicarboxylic acid using a strong base.[2][4]
-
Decarboxylation: Heating the dicarboxylic acid to yield cyclobutanecarboxylic acid and carbon dioxide.[2][4][7]
Experimental Data
The following table summarizes the key quantitative data for the synthesis of cyclobutanecarboxylic acid.
| Parameter | Value | Reference |
| Reagents | ||
| Diethyl Malonate | 160 g (1 mole) | [7] |
| 1,3-Dibromopropane | 212 g (1.05 moles) | [7] |
| Sodium | 46 g (2 gram atoms) | [7] |
| Absolute Ethanol (B145695) | 800 ml | [7] |
| Potassium Hydroxide (B78521) | 112 g | [7] |
| Reaction Conditions | ||
| Cycloalkylation Temperature | 60-65 °C | [7] |
| Cycloalkylation Time | ~2.5 hours | [7] |
| Hydrolysis Time | 2 hours (reflux) | [7] |
| Decarboxylation Temperature | 160-170 °C, then 210-220 °C | [7] |
| Yields | ||
| 1,1-Cyclobutanedicarboxylic Acid | 30-34 g | [7] |
| Cyclobutanecarboxylic Acid | 18-21 g (18-21% based on malonic ester) | [7] |
| Product Properties | ||
| Boiling Point of Cyclobutanecarboxylic Acid | 191.5–193.5 °C / 740 mm | [7] |
| Melting Point of 1,1-Cyclobutanedicarboxylic Acid | 156–158 °C | [7] |
Experimental Protocols
Synthesis of 1,1-Cyclobutanedicarboxylic Acid
-
Apparatus Setup: In a 3-liter three-necked round-bottomed flask, equip a mechanical stirrer, a separatory funnel, a reflux condenser with a calcium chloride tube, and a thermometer.
-
Initial Reagents: Place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane into the flask.
-
Base Addition: Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol. Add this solution through the separatory funnel while maintaining the reaction mixture temperature at 60–65 °C.[7] This addition should take approximately 50 minutes.
-
Reaction: After the addition is complete, allow the mixture to stand until the temperature drops to 50–55 °C. Then, heat the mixture on a steam bath for about 2 hours, or until a sample is neutral to phenolphthalein (B1677637) when added to water.
-
Work-up and Extraction: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Arrange the flask for steam distillation and collect about 4 liters of distillate to separate the diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate.[7]
-
Separate the ester layer from the distillate and extract the aqueous layer once with 1 liter of ether. Combine the ether extract with the ester layer and remove the ether on a steam bath.
-
Hydrolysis: Reflux the resulting esters for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
-
Isolation of Dicarboxylic Acid: Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath. Dissolve the residue in 400 ml of water and slowly add a solution of 110 ml of concentrated hydrochloric acid in 100 ml of water while cooling in an ice bath.
-
Extract the solution with four 250-ml portions of ether. Dry the combined ether extracts over calcium chloride and remove the ether by distillation.
-
Purification: The resulting crude product is a pasty mass. Press it on a porous plate to remove any oil and then recrystallize from 30–50 ml of hot ethyl acetate. Cool the solution in an ice-salt bath to precipitate the pure 1,1-cyclobutanedicarboxylic acid. A second crop of crystals can be obtained by evaporating the filtrate. The yield of pure 1,1-cyclobutanedicarboxylic acid is 30–34 g.[7]
Synthesis of Cyclobutanecarboxylic Acid
-
Apparatus Setup: Place the dried 1,1-cyclobutanedicarboxylic acid in a 75-ml distilling flask equipped with a thermometer. Attach a 75-ml Claisen flask as a receiver, which should be cooled with running water.
-
Decarboxylation: Heat the distilling flask in a metal or oil bath to 160–170 °C until the evolution of carbon dioxide ceases.[7]
-
Distillation: Increase the bath temperature to 210–220 °C and collect the fraction that boils at 189–195 °C.[7]
-
Purification: Redistill the collected crude cyclobutanecarboxylic acid. The pure acid boils at 191.5–193.5 °C at 740 mm. The final yield is 18–21 g, which corresponds to an 18–21% overall yield based on the initial amount of diethyl malonate.[7]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the malonic ester synthesis of cyclobutanecarboxylic acid.
Experimental Workflow
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Williamson Ether Synthesis using 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][4] 1,3-Dibromopropane (B121459) is a particularly useful difunctional electrophile in this synthesis, enabling the formation of various ether-containing structures. Its bifunctional nature allows it to act as a three-carbon linker, which is invaluable in the synthesis of more complex molecules, including nitrogen-containing heterocycles often found in drug molecules.[1][5] This document provides detailed application notes and experimental protocols for utilizing 1,3-dibromopropane in the Williamson ether synthesis, tailored for professionals in research and drug development.
Reaction Mechanism and Scope
The Williamson ether synthesis with 1,3-dibromopropane follows a bimolecular nucleophilic substitution (SN2) pathway.[1] The reaction is initiated by the deprotonation of an alcohol or phenol (B47542) with a suitable base to generate a potent nucleophile (an alkoxide or phenoxide). This nucleophile then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming a carbon-oxygen bond.[1] Given that 1,3-dibromopropane has two leaving groups, the reaction can proceed stepwise to yield mono- or di-substituted products, depending on the stoichiometry of the reactants.[1]
Key Considerations:
-
Nucleophile: A wide range of primary and secondary alkoxides, as well as phenoxides, can be used. Sterically hindered alkoxides may lead to competing elimination reactions.[1][2]
-
Alkyl Halide: Primary alkyl halides like 1,3-dibromopropane are ideal substrates as they minimize the competing E2 elimination reaction.[2][6]
-
Base: The choice of base is critical for the initial deprotonation. Strong bases like sodium hydride (NaH) are often used for alcohols, while weaker bases like potassium carbonate (K₂CO₃) can be employed for more acidic phenols.[1][7]
-
Solvent: Aprotic polar solvents such as DMF or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the SN2 reaction.[7]
-
Phase-Transfer Catalysis: To improve the solubility of the alkoxide, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed, especially in industrial applications.[2]
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Diaryl Ethers - 1,3-Bis(p-carboxyphenoxy)propane
This protocol details the synthesis of a symmetrical diaryl ether using 1,3-dibromopropane and 4-hydroxybenzoic acid.[1]
Materials:
-
4-Hydroxybenzoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
1,3-Dibromopropane
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Methanol (B129727) (for recrystallization)
Equipment:
-
1000 mL three-neck round-bottom flask
-
Overhead stirrer
-
Reflux condenser
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
Preparation of the Phenoxide: In the three-neck round-bottom flask, dissolve 1.1 moles of 4-hydroxybenzoic acid in a solution of 2.75 moles of sodium hydroxide in 400 mL of deionized water.[1]
-
Reaction Setup: Equip the flask with an overhead stirrer, a reflux condenser, and an addition funnel.[1]
-
Initiation of Reaction: Heat the mixture to a gentle reflux with stirring.[1]
-
Addition of Alkyl Halide: Slowly add 0.5 moles of 1,3-dibromopropane to the refluxing mixture through the addition funnel.[1]
-
Reaction: Maintain the reflux with vigorous stirring overnight. The formation of a white precipitate should be observed.[1]
-
Workup:
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol to obtain pure 1,3-bis(p-carboxyphenoxy)propane.[1]
Protocol 2: Synthesis of Dialkyl Ethers under Phase-Transfer Conditions
This protocol provides a general method for the synthesis of dialkyl ethers from alcohols and 1,3-dibromopropane using a phase-transfer catalyst.[1]
Materials:
-
Alcohol
-
Sodium hydroxide (NaOH), solid
-
1,3-Dibromopropane
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol, sodium hydroxide, and tetrabutylammonium bromide in the chosen organic solvent.[1]
-
Addition of Alkyl Halide: With vigorous stirring, add 1,3-dibromopropane to the mixture.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Workup:
-
Purification:
Data Presentation
The following table summarizes representative quantitative data for the Williamson ether synthesis using 1,3-dibromopropane with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Hydroxybenzoic acid | NaOH | Water | Reflux | Overnight | 1,3-Bis(p-carboxyphenoxy)propane | ~60 | [1] |
| Phenol | K₂CO₃ | Acetone | Reflux | 15 | 1,3-Diphenoxypropane | Good | [1] |
| Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | - | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 | [8] |
Note: Yields can vary depending on the specific reaction conditions and purification methods.[1]
Mandatory Visualizations
Caption: General mechanism of the Williamson ether synthesis using 1,3-dibromopropane.
Caption: Experimental workflow for a typical Williamson ether synthesis.
Potential Side Reactions
The primary competing reaction in the Williamson ether synthesis is E2 elimination, which is favored with sterically hindered alkyl halides. However, since 1,3-dibromopropane is a primary alkyl halide, elimination is generally not a major concern.[1] Another potential side reaction is intramolecular cyclization. With 1,3-dibromopropane, intramolecular cyclization of the intermediate halo-ether could lead to the formation of a strained four-membered oxetane (B1205548) ring, which is generally less favorable than intermolecular reactions or the formation of five- or six-membered rings.[1]
Applications in Drug Development
1,3-Dibromopropane serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds.[9][10] Its ability to introduce a three-carbon chain is vital in constructing various heterocyclic compounds, which are core structures in numerous drug classes.[10] For instance, it is a key starting material in the synthesis of the antihistamine Olopatadine Hydrochloride.[9] The versatility of 1,3-dibromopropane makes it an indispensable reagent in pharmaceutical manufacturing and drug discovery.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors. This document provides detailed application notes and protocols for the use of 1,3-dibromopropane (B121459) in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction. 1,3-Dibromopropane serves as a versatile three-carbon building block, allowing for the introduction of a propyl linker between two molecular fragments or for the construction of cyclic compounds.
The protocols outlined herein are designed to provide a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
General Considerations for Reactions with 1,3-Dibromopropane
1,3-Dibromopropane is a reactive alkyl dihalide. Key considerations when using this reagent in palladium-catalyzed cross-coupling reactions include:
-
Double vs. Mono-Coupling: Due to the presence of two bromine atoms, both mono- and double-coupling reactions are possible. The stoichiometry of the coupling partners and the reaction conditions can be tuned to favor one over the other. For double-coupling reactions, a molar equivalent of two or more of the coupling partner is typically used.
-
Intramolecular vs. Intermolecular Reactions: 1,3-Dibromopropane can be used to tether two reactive moieties, setting the stage for an intramolecular cyclization. Alternatively, it can react intermolecularly with two separate partners.
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial for catalytic activity and selectivity.
-
Base and Solvent: The selection of a suitable base and solvent system is critical for the efficiency of the catalytic cycle.
-
Inert Atmosphere: Most palladium-catalyzed reactions are sensitive to oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon).
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 1,3-Diarylpropanes
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. The double Suzuki-Miyaura coupling of 1,3-dibromopropane with two equivalents of an arylboronic acid provides a direct route to 1,3-diarylpropanes, which are common structural motifs in pharmaceuticals and organic materials.
General Reaction Scheme
Caption: General scheme for the double Suzuki-Miyaura coupling of 1,3-dibromopropane.
Experimental Protocol: Synthesis of 1,3-Diphenylpropane
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of 1,3-dibromopropane with phenylboronic acid.
Materials:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 202 mg (0.1 mL) | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 268 mg | 2.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 415 mg | 3.0 |
| Toluene (B28343) | C₇H₈ | 92.14 | 10 mL | - |
| Ethanol (B145695) | C₂H₆O | 46.07 | 2 mL | - |
| Water | H₂O | 18.02 | 2 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromopropane (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add 20 mL of water and extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 1,3-diphenylpropane.
Expected Yield: 60-80%
Application Note 2: Double Sonogashira Coupling for the Synthesis of 1,5-Diynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A double Sonogashira reaction with 1,3-dibromopropane and two equivalents of a terminal alkyne provides access to 1,5-diynes, which are valuable intermediates in the synthesis of polymers, macrocycles, and complex organic molecules.
General Reaction Scheme
Caption: General scheme for the double Sonogashira coupling of 1,3-dibromopropane.
Experimental Protocol: Synthesis of 1,6-Diphenylhexa-1,5-diyne
This protocol details a general procedure for the double Sonogashira coupling of 1,3-dibromopropane with phenylacetylene (B144264).
Materials:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 202 mg (0.1 mL) | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 225 mg (0.24 mL) | 2.2 |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(P(C₆H₅)₃)₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide | CuI | 190.45 | 19 mg | 0.1 |
| Triethylamine (B128534) | (C₂H₅)₃N | 101.19 | 404 mg (0.56 mL) | 4.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol) and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (4.0 mmol).
-
To this suspension, add 1,3-dibromopropane (1.0 mmol) and phenylacetylene (2.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,6-diphenylhexa-1,5-diyne.
Expected Yield: 50-70%
Application Note 3: Intramolecular Heck Reaction for Cyclization
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While intermolecular Heck reactions with simple alkyl halides like 1,3-dibromopropane are challenging, it can be a precursor for substrates undergoing intramolecular Heck cyclizations. For example, 1,3-dibromopropane can be used to link an aryl halide and an alkene, which then undergoes an intramolecular Heck reaction to form a cyclic product.
General Reaction Workflow
Caption: Workflow for synthesizing cyclic compounds using an intramolecular Heck reaction derived from 1,3-dibromopropane.
Illustrative Example: Synthesis of a Dihydrobenzofuran Derivative
This example illustrates the concept of using 1,3-dibromopropane to assemble a substrate for an intramolecular Heck reaction.
Step 1: Substrate Synthesis
A 2-iodophenol (B132878) can be alkylated with an allyl halide, which is conceptually similar to using 1,3-dibromopropane to link an aryl halide and an alkene.
Step 2: Intramolecular Heck Reaction Protocol
Materials:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| Allyl (2-iodophenyl) ether | C₉H₉IO | 260.07 | 260 mg | 1.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 11 mg | 0.05 |
| Triphenylphosphine (B44618) | P(C₆H₅)₃ | 262.29 | 26 mg | 0.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276 mg | 2.0 |
| Acetonitrile (B52724) (ACN), anhydrous | C₂H₃N | 41.05 | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add allyl (2-iodophenyl) ether (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous acetonitrile (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the dihydrobenzofuran derivative.
Expected Yield: 70-90%
Summary of Quantitative Data
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of 1,3-dibromopropane.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Toluene/Ethanol/Water | 90 | 12-24 | 60-80 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (10) | Et₃N (4.0) | THF | RT | 12-24 | 50-70 |
| Intramolecular Heck | (Substrate-dependent) | Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ (2.0) | Acetonitrile | 80 | 4-8 | 70-90 |
Note: Yields are highly substrate-dependent and the provided ranges are for the specific examples given. Optimization is often required for different substrates.
Conclusion
1,3-Dibromopropane is a valuable and versatile C3-building block in palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Heck-type reactions offer robust starting points for the synthesis of a variety of acyclic and cyclic organic molecules. Careful consideration of reaction parameters is essential to control selectivity and achieve high yields of the desired products. These methods are highly relevant for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, for the efficient construction of complex molecular architectures.
The Versatility of 1,3-Dibromopropane: A Linker in Advanced Polymer Synthesis
Application Note
Introduction
1,3-Dibromopropane (B121459) is a versatile organobromine compound widely employed in organic synthesis as a three-carbon building block.[1][2] In polymer chemistry, its bifunctional nature, possessing two reactive bromine atoms, makes it an invaluable linker for the synthesis of a diverse range of polymers. This document provides an overview of the applications of 1,3-dibromopropane as a linker in polymer chemistry, with a focus on polycondensation and quaternization reactions. Detailed experimental protocols and representative data are provided to guide researchers and professionals in the development of novel polymeric materials.
Key Applications in Polymer Chemistry
The utility of 1,3-dibromopropane as a linker stems from its ability to connect monomeric units through the formation of stable covalent bonds. The primary polymerization techniques where 1,3-dibromopropane is employed are:
-
Polycondensation Reactions: 1,3-dibromopropane can react with difunctional nucleophiles such as bisphenols, dicarboxylic acids, and dithiols to form polyethers, polyesters, and polythioethers, respectively. These reactions typically proceed via a nucleophilic substitution mechanism.
-
Quaternization Reactions for Ionene Synthesis: The reaction of 1,3-dibromopropane with ditertiary amines leads to the formation of ionenes, which are a class of cationic polymers (polyelectrolytes) with quaternary ammonium (B1175870) groups in the polymer backbone. These polymers have applications in areas such as gene delivery, antimicrobial materials, and ion-exchange resins.
This document will detail the synthesis of an aromatic polyether, an aliphatic polyester, a polythioether, and an ionene polymer, all utilizing 1,3-dibromopropane as the essential linking agent.
Experimental Protocols and Data
Protocol 1: Synthesis of an Aromatic Polyether via Williamson Ether Synthesis
This protocol describes the synthesis of a polyether from the reaction of Bisphenol A and 1,3-dibromopropane.
Materials:
-
Bisphenol A
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add Bisphenol A (1 equivalent) and anhydrous potassium carbonate (2.2 equivalents).
-
Add anhydrous DMF and toluene (e.g., in a 2:1 v/v ratio) to the flask.
-
Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere to remove any residual water via azeotropic distillation with toluene.
-
After complete removal of water, cool the reaction mixture to approximately 80-90 °C.
-
Slowly add 1,3-dibromopropane (1 equivalent) to the reaction mixture.
-
Raise the temperature to and maintain at 120-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by techniques such as infrared spectroscopy (disappearance of the phenolic -OH peak).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Precipitate the polymer by pouring the filtrate into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60 °C to a constant weight.
Quantitative Data Summary:
| Polymer Product | Monomer Ratio (Bisphenol A:1,3-DBP) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| Poly(Bisphenol A-alt-1,3-propylene) ether | 1:1 | 24 | 85 | 15,000 | 1.8 |
Mn = Number-average molecular weight, PDI = Polydispersity Index. Data are representative and may vary based on specific reaction conditions.
Reaction Workflow:
References
Application Notes and Protocols for the Synthesis of Antiviral Compounds Utilizing a 1,3-Dibromopropane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromopropane (B121459) is a versatile chemical intermediate frequently employed in organic synthesis as a three-carbon building block. Its bifunctional nature, possessing two bromine atoms, makes it an ideal reagent for the construction of compounds with a propyl linker through C-N coupling reactions. This characteristic is particularly valuable in the synthesis of novel antiviral agents, especially acyclic nucleoside analogues. By linking two nucleobases or a nucleobase with another moiety, 1,3-dibromopropane serves as a scaffold to create molecules that can interfere with viral replication. These synthetic analogues often mimic natural nucleosides and can act as inhibitors of viral DNA or RNA polymerases, thereby serving as potent antiviral therapeutics.
This document provides detailed protocols for the synthesis of a representative antiviral compound, 1,3-bis(5-fluorouracil-1-yl)propane, using 1,3-dibromopropane as the scaffold. It also includes quantitative data on the antiviral activity of structurally related compounds and diagrams illustrating the synthetic workflow and the general mechanism of action for this class of antiviral agents.
Data Presentation
The following table summarizes the in vitro antiviral activity and cytotoxicity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, compounds structurally related to those synthesized using a simple propane (B168953) linker. This data provides a benchmark for the potential efficacy of bis-nucleobase propane derivatives against Herpes Simplex Virus type 1 (HSV-1).[1]
| Compound ID | Modification on Pyrimidine Ring | Antiviral Activity (EC₅₀ in µM) against HSV-1 | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 1 | 4-chloro | 0.8 | >100 | >125 |
| 2 | 4-ethoxy | 1.5 | >100 | >67 |
| 3 | 4-methylamino | 2.5 | >100 | >40 |
| 4 | 4-dimethylamino | 4.0 | >100 | >25 |
| 5 | 4-piperidino | 1.2 | >100 | >83 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Data is representative of the class of bis-pyrimidine compounds and is adapted from studies on structurally similar molecules for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(5-fluorouracil-1-yl)propane
This protocol details the synthesis of a symmetrical acyclic nucleoside analogue where two 5-fluorouracil (B62378) bases are linked by a propane chain derived from 1,3-dibromopropane.
Materials:
-
5-Fluorouracil
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluorouracil (2.0 g, 15.4 mmol) and anhydrous potassium carbonate (4.25 g, 30.8 mmol) to anhydrous N,N-dimethylformamide (50 mL).
-
Addition of 1,3-Dibromopropane: Stir the suspension at room temperature for 15 minutes. To this mixture, add 1,3-dibromopropane (0.78 mL, 7.7 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the DMF.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to obtain the pure 1,3-bis(5-fluorouracil-1-yl)propane.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 60-70%
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 1,3-bis(nucleobase)propane derivatives.
Caption: General workflow for the synthesis of bis-nucleobase propane derivatives.
Mechanism of Action: Inhibition of Viral DNA Polymerase
Acyclic nucleoside analogues, after intracellular phosphorylation, act as competitive inhibitors of viral DNA polymerases. The following diagram illustrates this general mechanism.
Caption: General mechanism of action for acyclic nucleoside analogues.
References
Application of 1,3-Dibromopropane in the Synthesis of Dicationic Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dicationic ionic liquids (DILs) utilizing 1,3-dibromopropane (B121459) as a linking agent. Dicationic ionic liquids, characterized by having two cationic centers connected by a spacer, often exhibit enhanced thermal stability, higher density, and unique solubility properties compared to their monocationic counterparts.[1] 1,3-dibromopropane is a readily available and effective reagent for introducing a flexible three-carbon bridge between various heterocyclic cations, such as imidazolium (B1220033), pyridinium, pyrrolidinium, and piperidinium.
Overview of the Synthesis
The synthesis of dicationic ionic liquids using 1,3-dibromopropane is typically a two-step process. The first step involves a quaternization reaction (Menshutkin reaction) where two equivalents of a nitrogen-containing heterocyclic compound react with one equivalent of 1,3-dibromopropane. This results in the formation of a dicationic salt with bromide as the counter-anion.
The second optional, yet common, step is an anion exchange (metathesis) reaction. This allows for the replacement of the bromide anions with other anions, thereby tuning the physicochemical properties of the ionic liquid for specific applications.
Experimental Protocols
Synthesis of Dicationic Bromide Ionic Liquids
This section details the synthesis of various dicationic bromide ionic liquids using 1,3-dibromopropane.
2.1.1. Synthesis of 1,1'-(propane-1,3-diyl)bis(3-methyl-1H-imidazolium) Dibromide
This protocol is adapted from the synthesis of imidazolium-based dicationic ionic liquids.
-
Materials:
-
1-methylimidazole (B24206) (2 equivalents)
-
1,3-dibromopropane (1 equivalent)
-
Acetonitrile (B52724) (solvent)
-
Ethyl acetate (B1210297) (for washing)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dibromopropane in acetonitrile.
-
Add 1-methylimidazole (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If no precipitate forms, remove the acetonitrile under reduced pressure.
-
Wash the resulting solid or viscous liquid with ethyl acetate to remove any unreacted starting materials.
-
Dry the final product under vacuum at 60°C. A white solid is typically obtained.[2]
-
2.1.2. Synthesis of 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) Bromide
This protocol is based on the synthesis of pyrrolidinium-based dicationic ionic liquids.[3]
-
Materials:
-
N-methylpyrrolidine (2 equivalents)
-
1,3-dibromopropane (1 equivalent)
-
Acetonitrile (solvent)
-
Ethyl acetate (for washing)
-
-
Procedure:
-
In a flask containing a magnetic stirrer, dissolve 1,3-dibromopropane in acetonitrile.
-
Add N-methylpyrrolidine (2 equivalents) to the solution.
-
Heat the mixture to 80°C and stir for 48 hours.
-
After cooling, concentrate the solution under reduced pressure.
-
Wash the resulting solid with ethyl acetate.
-
Dry the product under vacuum to yield a hygroscopic white solid.[3]
-
2.1.3. Synthesis of 1,1'-(propane-1,3-diyl)bis(1-methylpiperidinium) Bromide
This protocol is for the synthesis of piperidinium-based dicationic ionic liquids.[3]
-
Materials:
-
N-methylpiperidine (2 equivalents)
-
1,3-dibromopropane (1 equivalent)
-
Acetonitrile (solvent)
-
Ethyl acetate (for washing)
-
-
Procedure:
-
Follow the same procedure as for the synthesis of 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide, substituting N-methylpyrrolidine with N-methylpiperidine.
-
Anion Exchange Reaction
The bromide anions of the synthesized dicationic ionic liquids can be exchanged with other anions like hexafluorophosphate (B91526) (PF₆⁻), bis(trifluoromethanesulfonyl)imide (NTf₂⁻), or tetrafluoroborate (B81430) (BF₄⁻).
-
General Procedure:
-
Dissolve the dicationic bromide salt in a suitable solvent, typically water or methanol.
-
Add a solution of the desired anion source (e.g., potassium hexafluorophosphate, lithium bis(trifluoromethanesulfonyl)imide, or sodium tetrafluoroborate) in the same solvent. An equimolar amount or a slight excess of the anion source per bromide ion is used.
-
Stir the mixture at room temperature for several hours (typically 4-24 hours).
-
The precipitation of the less soluble inorganic bromide salt (e.g., KBr, LiBr, NaBr) or the desired ionic liquid drives the reaction.
-
If the desired ionic liquid precipitates, it is filtered and washed. If the inorganic salt precipitates, it is filtered off, and the ionic liquid is recovered from the filtrate by solvent evaporation.
-
The final product is then dried under vacuum.
-
Data Presentation
Synthesis of Dicationic Bromide Ionic Liquids
| Cation Head | Product Name | Reaction Time (h) | Solvent | Yield (%) | Reference |
| 1-methylimidazole | 1,1'-(propane-1,3-diyl)bis(3-methyl-1H-imidazolium) Dibromide | 24-48 | Acetonitrile | 94 | [4] |
| N-methylpyrrolidine | 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) Bromide | 48 | Acetonitrile | 97 | [3] |
| N-methylpiperidine | 1,1'-(propane-1,3-diyl)bis(1-methylpiperidinium) Bromide | 48 | Acetonitrile | q.y. | [3] |
q.y. = quantitative yield
Physicochemical Properties of Propane-Bridged Dicationic Ionic Liquids
| Ionic Liquid | Melting Point (°C) | Decomposition Temp. (°C) | Reference |
| [C₃(MIm)₂][Br]₂ | - | >250 | [2] |
| [C₃(Mpyrr)₂][Br]₂ | >250 | ~280 | [3] |
| [C₃(Mpip)₂][Br]₂ | >250 | ~280 | [3] |
Application Example: Antimicrobial Activity
Several dicationic ionic liquids synthesized using 1,3-dibromopropane have shown promising antimicrobial activity.
| Ionic Liquid | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 1,1'-(propane-1,3-diyl)bis(3-methyl-1H-imidazolium) di(hydrogen sulfate) | Bacillus subtilis | 125 | [4] |
| Staphylococcus aureus | 250 | [4] | |
| Escherichia coli | 500 | [4] | |
| Klebsiella pneumoniae | 250 | [4] | |
| 1,1'-(propane-1,3-diyl)bis(3-methyl-1H-imidazolium) diacetate | Bacillus subtilis | 250 | [4] |
| Staphylococcus aureus | 500 | [4] | |
| Escherichia coli | >500 | [4] | |
| Klebsiella pneumoniae | 500 | [4] |
Visualizations
Caption: General workflow for the synthesis of dicationic ionic liquids using 1,3-dibromopropane.
Caption: Logical relationship in the anion exchange reaction for dicationic ionic liquids.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dibromopropane as a Precursor for Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromopropane (B121459) is a versatile C3 building block in organic synthesis, prized for its ability to form three-carbon bridges in a variety of molecular architectures.[1] In the realm of organometallic chemistry, it serves as a valuable precursor for the synthesis of a range of organometallic complexes. These complexes, featuring a propane-1,3-diyl or related C3 ligand, are of significant interest for their potential applications in catalysis, materials science, and as synthons for further organic transformations. The reactivity of the two C-Br bonds allows for the formation of both monometallic and bimetallic complexes, including metallacyclobutanes and complexes with bridging alkylidene ligands.[2]
This document provides detailed application notes and experimental protocols for the synthesis of representative organometallic complexes using 1,3-dibromopropane as a key precursor.
Applications in Organometallic Synthesis
The primary applications of 1,3-dibromopropane in organometallic synthesis include:
-
Formation of Metallacyclobutanes: Through oxidative addition to low-valent metal centers, 1,3-dibromopropane can facilitate the formation of four-membered metallacyclic rings. These metallacyclobutanes are key intermediates in various catalytic cycles, including olefin metathesis.
-
Synthesis of Dinuclear Bridging Propane-1,3-diyl Complexes: The bifunctional nature of 1,3-dibromopropane allows it to bridge two metal centers, leading to the formation of dinuclear organometallic complexes.
-
Precursor to Ancillary Ligands: 1,3-Dibromopropane is a key reagent in the synthesis of important ancillary ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which are widely used in homogeneous catalysis.[3][4]
Key Experimental Protocols
Protocol 1: Synthesis of a Diiron Propane-1,3-diyl Bridged Complex
This protocol describes the synthesis of a dinuclear iron carbonyl complex where a propane-1,3-diyl group bridges two iron centers. The synthesis utilizes the reaction of 1,3-dibromopropane with Disodium tetracarbonylferrate(II) (Collman's Reagent).[4][5]
Reaction Scheme:
Caption: Synthesis of a diiron propane-1,3-diyl bridged complex.
Materials:
-
1,3-Dibromopropane (C₃H₆Br₂)
-
Disodium tetracarbonylferrate(II) (Na₂[Fe(CO)₄])
-
Tetrahydrofuran (THF), freshly distilled and degassed
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried 250 mL Schlenk flask under an inert atmosphere of argon, dissolve a stoichiometric amount of Disodium tetracarbonylferrate(II) in 100 mL of freshly distilled THF. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of 1,3-Dibromopropane: Slowly add a solution of 1,3-dibromopropane (0.5 equivalents relative to Na₂[Fe(CO)₄]) in 20 mL of THF to the stirred solution of Collman's reagent at room temperature over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. The color of the solution will likely change, indicating a reaction has occurred.
-
Work-up:
-
Remove the THF under vacuum.
-
Extract the residue with dichloromethane (B109758) (DCM) and filter through Celite to remove sodium bromide salts.
-
Wash the organic extract with deoxygenated water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel under an inert atmosphere, using a hexane/DCM solvent gradient.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Data:
| Analysis | Expected Results |
| ¹H NMR | Resonances corresponding to the bridging CH₂ groups. |
| ¹³C NMR | Resonances for the carbonyl ligands and the propyl chain. |
| IR (νCO) | Strong absorption bands in the range of 1900-2100 cm⁻¹ characteristic of terminal CO ligands. |
Protocol 2: Synthesis of a Platinacyclobutane Complex
This protocol outlines the synthesis of a platinacyclobutane complex via the oxidative addition of 1,3-dibromopropane to a platinum(0) precursor. The use of a bis(phosphine)platinum(0) complex is common for such reactions.
Reaction Scheme:
Caption: Synthesis of a platinacyclobutane complex.
Materials:
-
1,3-Dibromopropane (C₃H₆Br₂)
-
Bis(triphenylphosphine)platinum(0)ethylene complex ([(Ph₃P)₂Pt(η²-C₂H₄)]) or a similar Pt(0) source
-
Toluene (B28343), freshly distilled and degassed
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Platinum(0) Solution: In a Schlenk flask under an inert atmosphere, dissolve the bis(phosphine)platinum(0) complex in degassed toluene.
-
Addition of 1,3-Dibromopropane: Add a stoichiometric amount of 1,3-dibromopropane to the platinum(0) solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.
-
Isolation of the Product:
-
If a precipitate forms, collect it by filtration under an inert atmosphere.
-
Wash the solid with cold toluene and then with hexane.
-
Dry the product under vacuum.
-
-
Purification: The product can be recrystallized from a suitable solvent system, such as dichloromethane/hexane.
-
Characterization: Characterize the complex using ¹H NMR, ³¹P{¹H} NMR, and elemental analysis.
Expected Data:
| Analysis | Expected Results |
| ¹H NMR | Characteristic signals for the methylene (B1212753) protons of the platinacyclobutane ring, potentially showing coupling to ¹⁹⁵Pt. |
| ³¹P{¹H} NMR | A singlet (or appropriate multiplet if phosphines are inequivalent) with ¹⁹⁵Pt satellites, indicating coordination to the platinum center. |
| Elemental Analysis | Should be consistent with the calculated values for the platinacyclobutane complex. |
Logical Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization of organometallic complexes.
Conclusion
1,3-Dibromopropane is a readily available and versatile starting material for the synthesis of a variety of organometallic complexes. The protocols provided herein offer a foundation for the preparation of dinuclear iron complexes and platinacyclobutanes. These synthetic methods open avenues for the exploration of the catalytic and stoichiometric reactivity of these and related organometallic compounds, which are of considerable interest to researchers in academia and industry, including those in the field of drug development where novel catalysts can enable the synthesis of complex organic molecules.
References
- 1. Preparation and characterization of platinum(II) and (IV) complexes of 1,3-diaminepropane and 1,4-diaminebutane: circumvention of cisplatin resistance and DNA interstrand cross-link formation in CH1cisR ovarian tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disodium tetracarbonylferrate - Wikipedia [en.wikipedia.org]
- 5. Disodium_tetracarbonylferrate [chemeurope.com]
Application Notes and Protocols for Phase-Transfer Catalysis with 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 1,3-dibromopropane (B121459) in organic synthesis under phase-transfer catalysis (PTC) conditions. PTC is a powerful methodology for facilitating reactions between reactants in immiscible phases, offering advantages such as milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents and bases.[1][2][3]
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis operates by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the substrate is dissolved.[3] This is accomplished by a phase-transfer catalyst, which is a substance with a lipophilic cation that can form an ion pair with the reactant anion.[2] This ion pair is soluble in the organic phase, allowing the "naked" anion to react with the substrate. Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) and phosphonium (B103445) salts.[2]
The general mechanism of phase-transfer catalysis is depicted below:
Caption: General mechanism of phase-transfer catalysis.
Applications of 1,3-Dibromopropane in PTC Reactions
1,3-Dibromopropane is a versatile difunctional electrophile that can be employed in various PTC reactions, including O-alkylation (Williamson ether synthesis), N-alkylation, and C-alkylation to form cyclic or bis-alkylated products.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of ethers. Under PTC conditions, an alcohol or phenol (B47542) is deprotonated by a base in the aqueous phase, and the resulting alkoxide or phenoxide is transferred to the organic phase by the catalyst to react with 1,3-dibromopropane.[4]
Quantitative Data for Williamson Ether Synthesis with 1,3-Dibromopropane
| Substrate | Base | Catalyst (mol%) | Solvent System | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 4-Hydroxybenzoic acid | NaOH | Not specified | Water | Reflux | Overnight | 1,3-Bis(p-carboxyphenoxy)propane | Not specified | [4] |
| General Alcohol | NaOH (solid or 50% aq.) | TBAB (5) | Toluene (B28343) | Reflux | Varies | Dialkoxypropane | High | [4] |
| 2-Naphthol | NaOH | TBAB | Ethanol | Reflux | 50 min | 2-(Propoxy)naphthalene | Not specified | [5] |
Experimental Protocol: Synthesis of 1,3-Bis(p-carboxyphenoxy)propane [4]
-
Preparation of the Phenoxide: In a 1000 mL three-neck round-bottom flask, dissolve 4-hydroxybenzoic acid (1.1 moles) in a solution of sodium hydroxide (B78521) (2.75 moles) in 400 mL of deionized water.
-
Reaction Setup: Equip the flask with an overhead stirrer, a reflux condenser, and an addition funnel.
-
Initiation of Reaction: Heat the mixture to a gentle reflux with stirring.
-
Addition of Alkyl Halide: Slowly add 1,3-dibromopropane (0.5 moles) to the refluxing mixture via the addition funnel.
-
Reaction: Maintain the reflux with vigorous stirring overnight. The formation of a white precipitate should be observed.
-
Workup: Cool the reaction mixture to room temperature. Acidify the mixture with concentrated HCl until the pH is approximately 2.
-
Isolation: Collect the white precipitate by vacuum filtration and wash the solid with deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol (B129727) to obtain pure 1,3-bis(p-carboxyphenoxy)propane.
Caption: Experimental workflow for Williamson ether synthesis.
N-Alkylation of Heterocycles
PTC is highly effective for the N-alkylation of heterocycles, especially those that are not very organophilic.[1] The catalyst facilitates the transfer of the N-anion into the organic phase for reaction with 1,3-dibromopropane.
Quantitative Data for N-Alkylation with 1,3-Dibromopropane
| Substrate | Base | Catalyst | Solvent | Temp. (°C) | Time (min) | Product | Yield (%) | Reference |
| Phthalimide | K₂CO₃ | TEBA | Acetonitrile (MW) | Not specified | 6 | N-(3-bromopropyl)phthalimide | 81 (for two steps) | [2] |
| Very Polar Heterocycle (e.g., triazole) | K₂CO₃ | Not specified | Polar Solvent | Not specified | Not specified | N-alkylated heterocycle | High | [1] |
Experimental Protocol: Microwave-Assisted N-Alkylation of Phthalimide [2]
-
Reaction Mixture: In a microwave-transparent vessel, combine phthalimide, 1,3-dibromopropane, potassium carbonate, and a catalytic amount of triethylbenzylammonium chloride (TEBA) in acetonitrile.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for 6 minutes.
-
Workup: After cooling, filter the reaction mixture to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by chromatography to obtain N-(3-bromopropyl)phthalimide.
C-Alkylation of Active Methylene (B1212753) Compounds
Active methylene compounds can be effectively alkylated with 1,3-dibromopropane under PTC conditions to yield cyclized or bis-alkylated products. This method is often more environmentally friendly than using strong, hazardous bases in anhydrous organic solvents.[6]
Quantitative Data for C-Alkylation with 1,3-Dibromopropane
| Substrate | Base | Catalyst (mol%) | Solvent System | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Indene-1,3-dione | KOH (aq) | MPTC* | Organic Solvent | Not specified | Varies | Spiro[cyclobutane-1,2'-indene]-1',3'-dione | High | [7] |
| Hydantoins | 50% w/w KOH (aq) | TBAB (2) | Toluene | Room Temp. | Varies | C5-alkylated hydantoins | High | [6] |
| Phenylacetonitrile | K₂CO₃ | TBAB | Supercritical Ethane | 70 | < 6 | Cycloadduct | High | [8] |
*MPTC: 1,3,5-tribenzyl-1,3,5-triethyl-1,3,5-triazinane-1,3,5-triium tribromide
Experimental Protocol: C5-Alkylation of Hydantoins [6]
-
Reaction Setup: To a solution of the hydantoin (B18101) (0.25 mmol) and tetrabutylammonium bromide (TBAB, 2 mol%) in toluene (0.3 mL), add 50% w/w aqueous potassium hydroxide (0.2 mL).
-
Addition of Electrophile: Add 1,3-dibromopropane (0.75 mmol, 3 equivalents) at room temperature.
-
Reaction: Stir the reaction vigorously at room temperature until complete conversion of the starting material (monitored by TLC).
-
Workup: Dilute the reaction with water (10 mL) and extract with dichloromethane (B109758) (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography.
Caption: Experimental workflow for C-alkylation of hydantoins.
Potential Side Reactions
When using 1,3-dibromopropane in PTC reactions, it is important to be aware of potential side reactions, which can include:
-
Elimination Reactions: Although less common with primary alkyl halides like 1,3-dibromopropane, elimination to form allyl bromide can occur, especially with sterically hindered bases or at higher temperatures.[4]
-
Over-alkylation: In C-alkylation reactions, dialkylation can be a competing process.[9]
-
Hydrolysis: The presence of a strong aqueous base can lead to the hydrolysis of sensitive functional groups in the substrate or product.
Careful control of reaction parameters such as temperature, stoichiometry, and the choice of base and catalyst can help to minimize these side reactions.[10]
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. iajpr.com [iajpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a 1,3-Dibromopropane Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the synthesis of complex molecules and chemical libraries by anchoring the starting material to an insoluble polymer support.[1] This approach facilitates the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1][2] A critical component in SPOS is the linker, a bifunctional molecule that connects the substrate to the solid support and allows for the eventual cleavage of the final product.[3][4]
This document details the application of 1,3-dibromopropane (B121459) as a bifunctional building block in solid-phase synthesis. 1,3-Dibromopropane is a versatile organobromine compound used to form C3-bridged structures through reactions like C-N coupling.[5] Its two bromine atoms serve as reactive sites for sequential nucleophilic substitutions, making it an ideal candidate for constructing a three-carbon chain as a core structural element in a small molecule library. The protocols outlined below describe a workflow for the synthesis of a diverse library of N,N'-disubstituted-1,3-diaminopropanes, a scaffold of interest in medicinal chemistry.
Experimental Workflow Overview
The overall strategy involves a four-stage process:
-
Resin Functionalization: An initial amino-functionalized solid support is reacted with an excess of 1,3-dibromopropane to generate a bromo-propyl functionalized resin.
-
First Nucleophilic Substitution: The first point of diversity (R¹) is introduced by reacting the bromo-propyl resin with a library of primary or secondary amines.
-
Second Nucleophilic Substitution: The second point of diversity (R²) is introduced by reacting the resin-bound secondary bromide with a second library of nucleophiles (e.g., amines, thiols).
-
Cleavage: The final products are cleaved from the solid support for purification and analysis. This protocol assumes the use of an acid-labile linker (e.g., Rink Amide linker) for the initial amine attachment, allowing for cleavage with trifluoroacetic acid (TFA).[6]
Caption: Overall workflow for the solid-phase synthesis of a 1,3-diaminopropane (B46017) library.
Chemical Synthesis Pathway
The chemical transformations on the solid support are depicted below. The synthesis begins with a resin-bound primary amine, which is first acylated and then subjected to sequential nucleophilic substitutions using the 1,3-dibromopropane unit.
Caption: Reaction scheme for the synthesis of 1,3-diaminopropanes on a solid support.
Quantitative Data Summary
The following tables provide representative data for resin loading, reaction yields, and final product purity for a sample set of synthesized compounds.
Table 1: Resin Loading Capacity
| Stage | Description | Typical Loading (mmol/g) |
|---|---|---|
| 1 | Initial Rink Amide Resin | 0.50 - 0.70 |
| 2 | After functionalization with 1,3-dibromopropane | 0.45 - 0.65 |
| 3 | After attachment of first amine (R¹) | 0.40 - 0.60 |
Table 2: Representative Library Synthesis Yields and Purity
| Compound ID | R¹ Group | R² Group | Crude Yield (%)¹ | Purity (%)² |
|---|---|---|---|---|
| LDP-001 | Benzylamine | Cyclohexylamine | 85 | >95 |
| LDP-002 | 4-Methoxybenzylamine | Morpholine | 82 | >92 |
| LDP-003 | Allylamine | Piperidine | 78 | >90 |
| LDP-004 | Isopropylamine | Benzylamine | 88 | >95 |
| LDP-005 | Cyclopropylamine | 4-Fluorobenzylamine | 80 | >93 |
¹ Crude yield calculated based on the initial loading of the functionalized resin. ² Purity determined by HPLC analysis of the crude product after cleavage.
Experimental Protocols
Materials and Reagents:
-
Rink Amide resin (or other suitable amino-functionalized resin)
-
1,3-Dibromopropane
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Potassium Carbonate (K₂CO₃)
-
Library of primary and secondary amines
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessels
Protocol 1: Functionalization of Amino-Resin with 1,3-Dibromopropane
This protocol describes the initial step of attaching the 1,3-dibromopropane unit to the solid support.
-
Resin Swelling: Place 1.0 g of Rink Amide resin (e.g., 0.6 mmol/g loading) in a reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes, then drain the solvent.[7]
-
Reaction Setup: Dissolve 1,3-dibromopropane (10 eq, 6.0 mmol, 1.21 g) and K₂CO₃ (5 eq, 3.0 mmol, 0.41 g) in 10 mL of DMF.
-
Coupling: Add the solution from step 2 to the swollen resin. Secure the vessel on a shaker and agitate at room temperature for 16-24 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (2 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the bromo-propyl functionalized resin under vacuum for at least 4 hours.
Protocol 2: First Nucleophilic Substitution (Attachment of R¹-NH₂)
This protocol introduces the first point of diversity by reacting the bromo-propyl resin with an amine.
-
Resin Swelling: Swell the dried bromo-propyl resin (from Protocol 1) in 10 mL of DMF for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the first amine (R¹-NH₂, 5 eq relative to resin loading) and DIPEA (5 eq) in DMF (5 mL).
-
Coupling: Add the amine solution to the swollen resin. Agitate the mixture at 50 °C for 12 hours.
-
Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to check for reaction completion.
-
Washing: Drain the reaction solution and wash the resin as described in Protocol 1, step 4.
-
Drying: Dry the resin under vacuum.
Protocol 3: Second Nucleophilic Substitution (Attachment of R²-NH₂)
This protocol introduces the second point of diversity.
-
Resin Swelling: Swell the resin from Protocol 2 in 10 mL of DMF for 30 minutes.
-
Reaction Setup: Prepare a solution of the second amine (R²-NH₂, 10 eq relative to initial loading) in DMF (8 mL). Note: A higher excess may be required for this step due to increased steric hindrance.
-
Coupling: Add the second amine solution to the resin. Agitate the mixture at 60-70 °C for 24-48 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly as described in Protocol 1, step 4.
-
Final Drying: Dry the final product-bound resin under vacuum for at least 4 hours before cleavage.
Protocol 4: Cleavage of the Final Product
This protocol releases the final small molecule from the solid support using an acidic cocktail.[6]
-
Resin Preparation: Place the dried resin from Protocol 3 in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate into a clean round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Solvent Evaporation: Remove the TFA from the filtrate by rotary evaporation or under a stream of nitrogen.
-
Precipitation and Washing: To the resulting oil, add cold diethyl ether to precipitate the crude product. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Final Drying: Dry the crude product pellet under vacuum to yield the final N,N'-disubstituted-1,3-diaminopropane as a TFA salt. The product can then be analyzed and purified by HPLC.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. chimia.ch [chimia.ch]
- 3. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 6. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS [mdpi.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Flow Chemistry Setups Involving Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions involving dibromopropane in continuous flow chemistry setups. The use of flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, superior heat and mass transfer, and greater scalability. These benefits are particularly pronounced when working with reactive and potentially hazardous reagents like this compound.
Introduction to Flow Chemistry with this compound
Dibromopropanes (1,2-dibromopropane and 1,3-dibromopropane) are versatile reagents in organic synthesis, serving as key building blocks for a variety of structures, including heterocycles, cyclopropanes, and cyclobutanes. However, their reactivity can also pose safety challenges in large-scale batch reactions. Flow chemistry mitigates these risks by utilizing small reactor volumes, which allows for better control over reaction parameters and minimizes the potential impact of exothermic events.[1] The high surface-area-to-volume ratio in flow reactors enables efficient heat dissipation, preventing thermal runaways that can occur in large flasks.[1]
This application note will cover three key classes of reactions involving this compound that are well-suited for flow chemistry:
-
Nucleophilic Substitution: The sequential substitution of the two bromine atoms allows for the synthesis of a wide range of difunctionalized compounds.
-
Cyclization Reactions: Dibromopropanes are excellent precursors for the formation of three- and four-membered rings.
-
Dibromocyclopropanation: The reaction of alkenes with a source of dibromocarbene, generated in situ, to form gem-dibromocyclopropanes.
Safety Considerations for this compound in Flow Chemistry
Handling this compound requires strict adherence to safety protocols due to its toxicity and potential for reactivity. When used in a continuous flow setup, the following precautions are essential:
-
Ventilation: The entire flow apparatus must be housed within a certified and operational chemical fume hood.
-
Material Compatibility: All components of the flow system, including tubing, pumps, and reactors, must be chemically resistant to this compound and any other reagents used. Perfluoroalkoxy alkanes (PFA) and fluorinated ethylene (B1197577) propylene (B89431) (FEP) are often suitable materials for tubing.
-
Leak Detection: The system should be meticulously inspected for leaks before and during operation. The use of a back-pressure regulator can help to maintain a stable flow and prevent the formation of gas, which can lead to pressure fluctuations.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Emergency Preparedness: A quenching solution should be readily available to neutralize any unreacted reagents in case of a leak or at the outlet of the reactor.
Protocol 1: Continuous Flow Synthesis of N-Substituted Azetidines via Nucleophilic Substitution
This protocol describes the synthesis of N-substituted azetidines from 1,3-dibromopropane (B121459) and a primary amine in a continuous flow system. This reaction proceeds via a two-step nucleophilic substitution mechanism.[2]
Experimental Workflow
Caption: Workflow for the continuous flow synthesis of N-substituted azetidines.
Materials and Equipment
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps
-
T-mixer
-
PFA or stainless steel tubing
-
Heated coil reactor
-
Back-pressure regulator
-
Collection vessel
-
1,3-Dibromopropane
-
Primary amine (e.g., aniline)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMSO)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of the primary amine and the base in the chosen solvent.
-
Prepare a separate solution of 1,3-dibromopropane in the same solvent.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in the diagram above.
-
Ensure all connections are secure and leak-proof.
-
-
Reaction Execution:
-
Set the desired temperature for the heated coil reactor.
-
Set the desired pressure on the back-pressure regulator.
-
Begin pumping the two reagent solutions into the T-mixer at the desired flow rates to achieve the desired stoichiometry and residence time.
-
Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
-
Product Collection and Work-up:
-
Collect the reactor output in a flask containing a suitable quenching agent.
-
The collected solution can then be worked up using standard extraction and purification techniques.
-
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Aniline, 1,3-Dibromopropane | [2] |
| Base | Potassium Carbonate | [2] |
| Solvent | DMSO | [2] |
| Temperature | 60 °C | [2] |
| Residence Time | 7 hours (in batch) | [2] |
| Yield | 49% (N-phenylazetidine) | [2] |
Note: The provided quantitative data is from a batch protocol and can be used as a starting point for optimization in a flow system.
Protocol 2: Continuous Flow Synthesis of Cyclobutane Derivatives via Cyclization
This protocol outlines the synthesis of diethyl 1,1-cyclobutanedicarboxylate from 1,3-dibromopropane and diethyl malonate in a continuous flow setup. This reaction is a classic example of a malonic ester synthesis involving an intramolecular cyclization.[3]
Experimental Workflow
Caption: Workflow for the continuous flow synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Materials and Equipment
-
Two HPLC pumps or syringe pumps
-
T-mixer
-
PFA or stainless steel tubing
-
Heated coil reactor
-
Back-pressure regulator
-
Collection vessel
-
1,3-Dibromopropane
-
Diethyl malonate
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., absolute ethanol)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of diethyl malonate and the base in the chosen solvent.
-
Prepare a separate solution of 1,3-dibromopropane in the same solvent.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the diagram.
-
Prime the pumps with their respective solutions.
-
-
Reaction Execution:
-
Heat the coil reactor to the desired temperature.
-
Pressurize the system using the back-pressure regulator.
-
Pump the reagent solutions through the T-mixer and into the heated coil reactor at flow rates that ensure the desired stoichiometry and residence time.
-
After the system has stabilized, begin collecting the product.
-
-
Product Collection and Work-up:
-
The output from the reactor is collected.
-
The product can be isolated and purified using standard laboratory procedures such as distillation.
-
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Diethyl Malonate, 1,3-Dibromopropane | [3] |
| Base | Sodium Ethoxide | [3] |
| Solvent | Absolute Ethanol | [3] |
| Temperature | 60-65 °C | [3] |
| Residence Time | ~50 minutes (addition time in batch) | [3] |
| Yield | 53-55% (Diethyl 1,1-cyclobutanedicarboxylate) | [3] |
Note: The provided quantitative data is from a batch protocol and serves as a good starting point for translation to a continuous flow process.
Protocol 3: Continuous Flow Dibromocyclopropanation of Alkenes
This protocol describes the two-phase dibromocyclopropanation of alkenes using bromoform (B151600) and a strong base under phase-transfer catalysis conditions in a microreactor. This method offers rapid reaction times and high yields at ambient temperature.
Experimental Workflow
Caption: Workflow for the continuous flow two-phase dibromocyclopropanation of alkenes.
Materials and Equipment
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Glass microreactor
-
Phase separator
-
Collection vessel
-
Alkene
-
Bromoform
-
Phase-transfer catalyst (e.g., TEBA)
-
Sodium hydroxide (B78521) solution (40% w/w)
-
Organic solvent
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of the alkene, bromoform, and phase-transfer catalyst in a suitable organic solvent.
-
Prepare a 40% (w/w) aqueous solution of sodium hydroxide.
-
-
System Setup:
-
Assemble the flow system as illustrated in the workflow diagram.
-
-
Reaction Execution:
-
Set the flow rates of the organic and aqueous phases to achieve the desired ratio.
-
Pump the two phases through the T-mixer and into the microreactor. The reaction occurs rapidly at the interface of the two phases within the microreactor.
-
-
Product Collection and Work-up:
-
The biphasic mixture exiting the reactor is directed to a phase separator.
-
The organic phase containing the dibromocyclopropane product is collected.
-
The product can be further purified by standard methods if necessary.
-
Quantitative Data
| Parameter | Value |
| Reactants | Alkene, Bromoform |
| Base | 40% (w/w) NaOH |
| Catalyst | Phase-Transfer Catalyst |
| Temperature | Ambient |
| Aqueous-to-Organic Flow Ratio | 4 |
| Yield | Good to excellent |
Conclusion
The adoption of continuous flow chemistry for reactions involving this compound offers a safer, more efficient, and scalable alternative to traditional batch methods. The protocols outlined in this application note provide a foundation for researchers to develop and optimize a variety of synthetic transformations. By leveraging the precise control over reaction parameters afforded by flow chemistry, it is possible to achieve higher yields, improved selectivity, and a better safety profile for reactions with these versatile building blocks.
References
Application Notes and Protocols: The Use of 1,3-Dibromopropane in the Preparation of Polypyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,3-dibromopropane (B121459) in the synthesis of polypyrrole (PPy) derivatives. The primary application involves the synthesis of the monomer 1,3-di(1H-pyrrol-1-yl)propane, which can then be polymerized to create novel polymers with potential applications in specialized coatings, and as a backbone for functional materials in drug delivery and biosensing.
Introduction
Polypyrrole is a conductive polymer widely studied for its excellent environmental stability, biocompatibility, and tunable conductivity.[1] However, its processability is often limited due to poor solubility. The modification of the pyrrole (B145914) monomer prior to polymerization is a key strategy to overcome these limitations and introduce new functionalities. 1,3-Dibromopropane serves as a valuable bifunctional reagent for linking two pyrrole units, creating a more complex monomer, 1,3-di(1H-pyrrol-1-yl)propane. This monomer can be subsequently polymerized to yield polypyrrole derivatives with altered physical and chemical properties.
Synthesis of 1,3-di(1H-pyrrol-1-yl)propane Monomer
The synthesis of 1,3-di(1H-pyrrol-1-yl)propane involves the N-alkylation of two pyrrole molecules with one molecule of 1,3-dibromopropane. A general synthetic protocol is outlined below.
Experimental Protocol: Synthesis of 1,3-di(1H-pyrrol-1-yl)propane
Materials:
-
Pyrrole
-
1,3-Dibromopropane
-
Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography column (if necessary for purification)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (2.2 equivalents) in anhydrous DMF or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Cool the solution in an ice bath. Add a strong base such as potassium hydroxide (2.5 equivalents) or sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation of the pyrrole.
-
Alkylation: Dissolve 1,3-dibromopropane (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture using a dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and allow it to stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure 1,3-di(1H-pyrrol-1-yl)propane.
Characterization: The structure of the synthesized monomer should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Polymerization of 1,3-di(1H-pyrrol-1-yl)propane
The synthesized 1,3-di(1H-pyrrol-1-yl)propane monomer can be polymerized through various techniques, including plasma-induced polymerization, electrochemical polymerization, and chemical oxidative polymerization.
Plasma-Induced Polymerization for Hydrophobic Coatings
Plasma-induced polymerization of 1,3-di(1H-pyrrol-1-yl)propane has been shown to produce hydrophobic and oil-resistant coatings on textiles.[1] This solvent-free method creates a highly cross-linked polymer film that chemically binds to the substrate.
Apparatus:
-
Plasma reactor (capacitively coupled radio-frequency plasma system)
-
Substrate material (e.g., nylon or cotton textile)
-
1,3-di(1H-pyrrol-1-yl)propane monomer
-
Vacuum pump
-
Radio-frequency (RF) power supply
Procedure:
-
Substrate Preparation: Place the textile substrate into the plasma reactor chamber.
-
Evacuation: Evacuate the chamber to a base pressure of approximately 10-3 mbar.
-
Monomer Introduction: Introduce the 1,3-di(1H-pyrrol-1-yl)propane monomer vapor into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply RF power (e.g., 13.56 MHz) to ignite the plasma. The power and duration will depend on the desired film thickness and properties.
-
Deposition: Maintain the plasma for the desired deposition time, allowing the monomer to polymerize and deposit onto the substrate.
-
Venting: After deposition, turn off the RF power and vent the chamber to atmospheric pressure with an inert gas.
-
Post-treatment (optional): The coated substrate may be subjected to post-treatment, such as curing, to enhance the coating's properties.
Quantitative Data for Plasma-Polymerized Coatings:
| Parameter | Typical Value Range |
| RF Power | 10 - 100 W |
| Monomer Flow Rate | 1 - 10 sccm |
| Deposition Pressure | 0.1 - 1.0 mbar |
| Deposition Time | 5 - 60 minutes |
| Water Contact Angle | > 90° (indicating hydrophobicity) |
Electrochemical Polymerization
Electrochemical polymerization allows for the controlled deposition of a polymer film onto a conductive substrate. This method is particularly useful for the fabrication of sensors and modified electrodes.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Electrolyte solution (e.g., acetonitrile (B52724) or dichloromethane (B109758) containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) or lithium perchlorate)
-
1,3-di(1H-pyrrol-1-yl)propane monomer
Procedure:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Monomer Addition: Dissolve the 1,3-di(1H-pyrrol-1-yl)propane monomer in the electrolyte solution to a desired concentration (e.g., 0.05 - 0.1 M).
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., platinum, gold, or glassy carbon) on which the polymer will be deposited.
-
Polymerization: Immerse the electrodes in the monomer solution and apply a potential or current to initiate polymerization. This can be done potentiostatically (constant potential), galvanostatically (constant current), or by cyclic voltammetry (sweeping the potential).
-
Washing: After polymerization, gently wash the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
Quantitative Data for Electrochemical Polymerization:
| Parameter | Typical Value Range |
| Monomer Concentration | 0.05 - 0.1 M |
| Supporting Electrolyte Conc. | 0.1 M |
| Polymerization Potential | +0.8 to +1.5 V (vs. Ag/AgCl) |
| Number of Cycles (CV) | 10 - 50 |
| Resulting Film Thickness | Nanometers to micrometers |
Applications in Drug Development and Research
While specific data on the use of poly(1,3-di(1H-pyrrol-1-yl)propane) in drug delivery and biosensing is still emerging, the unique properties of this polymer suggest several potential applications.
-
Controlled Drug Release: The cross-linked and potentially hydrophobic nature of the polymer could be utilized to create matrices for the sustained release of therapeutic agents. The release kinetics could be tuned by controlling the polymer's morphology and cross-linking density.
-
Biosensor Fabrication: The polymer can serve as an effective immobilization matrix for enzymes and antibodies in biosensor applications. Its modified surface properties may enhance the stability and activity of the immobilized biomolecules. The propane (B168953) linker provides a flexible spacer that can improve the accessibility of the pyrrole rings for further functionalization or interaction with analytes.
Visualizations
Synthesis of 1,3-di(1H-pyrrol-1-yl)propane
Caption: Synthesis of 1,3-di(1H-pyrrol-1-yl)propane monomer.
General Workflow for Polymerization and Application
References
Application Notes and Protocols for the Synthesis of Radiolabeled Compounds with 1,3-Dibromopropane and Related C3-Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) utilizing 1,3-dibromopropane (B121459) and analogous three-carbon (C3) linkers. The methodologies described herein are essential for the development of novel radiotracers for imaging various biological targets within the fields of neuroscience, oncology, and cardiology.
Introduction to 1,3-Dibromopropane in Radiotracer Synthesis
1,3-Dibromopropane serves as a versatile C3 building block in organic synthesis.[1] In radiochemistry, its derivatives are employed to introduce a three-carbon chain between a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]), and a biologically active molecule. This C3-linker can be crucial for optimizing the pharmacokinetic properties of a radiotracer, including its binding affinity, metabolic stability, and biodistribution. The protocols detailed below focus on the synthesis of key radiolabeled synthons and their application in the preparation of PET imaging agents.
I. Synthesis of [¹⁸F]Fluoropropyl-Labeled Compounds
The introduction of an [¹⁸F]fluoropropyl group is a common strategy in the development of ¹⁸F-labeled radiotracers. This can be achieved through a two-step process: first, the synthesis of an [¹⁸F]fluoropropylating agent, followed by its conjugation to a precursor molecule.
Application Note 1: Synthesis of N-(3-[¹⁸F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([¹⁸F]FP-β-CIT)
[¹⁸F]FP-β-CIT is a valuable radiotracer for imaging the dopamine (B1211576) transporter (DAT) in the brain, which is implicated in conditions such as Parkinson's disease.[2] The synthesis involves the N-alkylation of a nor-tropane precursor with an [¹⁸F]fluoropropyl bromide synthon, which can be prepared from 1,3-dibromopropane.[3]
Experimental Protocol: Two-Step Synthesis of [¹⁸F]FP-β-CIT
This protocol involves the initial synthesis of [¹⁸F]fluoropropyl bromide from 1,3-dibromopropane, followed by the N-alkylation of nor-β-CIT.
Part A: Synthesis of [¹⁸F]Fluoropropyl Bromide
-
[¹⁸F]Fluoride Production and Drying: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile (B52724)/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen at 95-110°C.
-
Radiofluorination: To the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex, add a solution of 1,3-dibromopropane in anhydrous acetonitrile. Heat the reaction mixture at 90-100°C for 10-15 minutes.
-
Purification: The resulting [¹⁸F]fluoropropyl bromide is volatile and can be purified by distillation or passed through a silica (B1680970) Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and the Kryptofix complex.
Part B: Synthesis of [¹⁸F]FP-β-CIT
-
Precursor Preparation: In a separate reaction vessel, dissolve nor-β-CIT (the precursor) in a suitable solvent such as dimethylformamide (DMF).
-
N-Alkylation: Bubble the purified [¹⁸F]fluoropropyl bromide through the solution containing the nor-β-CIT precursor at 80-90°C for 15-20 minutes.
-
Final Purification: Purify the final product, [¹⁸F]FP-β-CIT, using high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction is evaporated to dryness and the residue is reconstituted in a sterile saline solution for injection.
Quantitative Data for [¹⁸F]FP-β-CIT Synthesis
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 2-4% | [3] |
| Synthesis Time | ~90 minutes | [3] |
| Radiochemical Purity | >99% | [3] |
| Specific Activity | >37 GBq/µmol | [1] |
Synthetic Pathway for [¹⁸F]FP-β-CIT
References
- 1. Fully automated [18F]fluorocholine synthesis in the TracerLab MX FDG Coincidence synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F] beta-CIT-FP is superior to [11C] beta-CIT-FP for quantitation of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Reaction Products from 1,3-Dibromopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1,3-dibromopropane (B121459).
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1,3-dibromopropane that are important for purification?
A1: Understanding the physical properties of 1,3-dibromopropane is crucial for planning an effective purification strategy. It is a colorless to light-yellow liquid with a sweet odor.[1][2] Key properties include its high density (approximately 1.989 g/mL at 25 °C) and a relatively high boiling point (167 °C).[1][2][3] It is sparingly soluble in water but soluble in many organic solvents like ether, acetone, and chloroform.[2][3] Its high density means that in an aqueous extraction with many common organic solvents, the organic layer containing 1,3-dibromopropane may be the lower layer.[1]
Q2: How can I monitor the progress of a reaction involving 1,3-dibromopropane by Thin Layer Chromatography (TLC)?
A2: 1,3-dibromopropane is not UV active and will not be visible on a TLC plate under a UV lamp.[1] However, it can be visualized using staining agents. An iodine chamber is a common method where non-polar compounds like 1,3-dibromopropane will appear as brown spots.[1] Another effective stain is potassium permanganate (B83412) (KMnO₄), which will react with compounds that can be oxidized, showing them as yellow-brown spots on a purple background.[1]
Q3: What are some common side products in reactions with 1,3-dibromopropane?
A3: Common side reactions can lead to various byproducts. Intramolecular cyclization can form cyclopropane, especially in the presence of a base.[1][2] Elimination reactions can produce allyl bromide or other unsaturated compounds.[1] Isomerization to 1,2-dibromopropane (B165211) is also a possibility under certain conditions.[1] In reactions with nucleophiles, di-alkylation is a common side product if stoichiometry is not carefully controlled.
Q4: How can I remove unreacted 1,3-dibromopropane from my product?
A4: Due to its high boiling point, removing unreacted 1,3-dibromopropane by simple evaporation can be difficult.[1] Fractional distillation under reduced pressure is often the most effective method, especially if there is a significant boiling point difference between it and your product.[1] Column chromatography is another effective technique, requiring careful selection of the eluent system for good separation.[1]
Q5: Is 1,3-dibromopropane stable under aqueous workup conditions?
A5: 1,3-dibromopropane can undergo hydrolysis, particularly under strongly acidic or basic conditions, although it is generally stable under neutral conditions.[1] It's advisable to perform aqueous workups at or below room temperature and minimize contact time with strong acids or bases.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of reaction products from 1,3-dibromopropane.
Issue 1: Persistent Emulsion During Aqueous Extraction
-
Question: I am observing a persistent emulsion during the liquid-liquid extraction of my reaction mixture, making it difficult to separate the organic and aqueous layers. What can I do?
-
Answer: Emulsion formation is a common issue, often exacerbated by the high density of 1,3-dibromopropane and vigorous shaking.[1]
-
Solution 1: Gentle Inversion: Instead of shaking vigorously, gently invert the separatory funnel multiple times to mix the layers.[1]
-
Solution 2: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[1]
-
Solution 3: Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® or glass wool can be effective.
-
Solution 4: Add a Different Solvent: Adding a small amount of a less dense, miscible organic solvent like diethyl ether to the organic layer can decrease its overall density and improve separation.[1]
-
Issue 2: Difficulty Separating Layers in the Separatory Funnel
-
Question: The interface between the organic and aqueous layers is not distinct, and I'm having trouble separating them cleanly. What should I do?
-
Answer: Poor layer separation can be due to similar densities of the two phases.
-
Solution 1: Add a Less Dense Solvent: As with emulsions, adding a small amount of a less dense organic solvent (e.g., diethyl ether or ethyl acetate) to the organic layer can help.[1]
-
Solution 2: Add Brine: Adding brine to the aqueous layer will increase its density and create a more defined separation.[1]
-
Issue 3: Product is Contaminated with Unreacted 1,3-Dibromopropane
-
Question: My purified product still contains a significant amount of unreacted 1,3-dibromopropane. How can I remove it?
-
Answer: This is a common problem, especially when an excess of 1,3-dibromopropane is used in the reaction.
-
Solution 1: Fractional Distillation: If your product has a sufficiently different boiling point from 1,3-dibromopropane (167 °C), fractional distillation under reduced pressure is a highly effective method.[1]
-
Solution 2: Column Chromatography: Optimize your column chromatography conditions. A less polar eluent system may be required to achieve better separation.
-
Solution 3: Chemical Quenching: In some cases, a nucleophilic quenching agent can be added to the crude mixture to convert the excess 1,3-dibromopropane into a more easily separable derivative.[1] For example, adding a thiol can form a thioether which may be easier to remove by chromatography.[1]
-
Issue 4: Low Product Yield After Workup
-
Question: I am experiencing a low yield of my desired product after the purification process. What are the potential causes and solutions?
-
Answer: Low yield can result from several factors during the workup and purification.
-
Potential Cause 1: Product Solubility in the Aqueous Layer: Your product may have some water solubility and is being lost during the washing steps.[1]
-
Solution: Perform a back-extraction of the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
-
Potential Cause 2: Hydrolysis of 1,3-Dibromopropane: The starting material itself can hydrolyze, reducing the amount available to react.[1]
-
Solution: Ensure your reaction conditions are anhydrous if required and minimize contact with water during the reaction.
-
-
Potential Cause 3: Product Instability: Your product might be unstable to the purification conditions (e.g., decomposing on silica (B1680970) gel or during distillation).
-
Solution: Test the stability of your compound on a small scale before attempting a large-scale purification. Consider alternative purification methods like recrystallization or using a different stationary phase for chromatography (e.g., alumina).
-
-
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol outlines a standard procedure for the initial purification of a reaction mixture containing 1,3-dibromopropane.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a suitable quenching solution (e.g., water, saturated ammonium (B1175870) chloride) while stirring.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Gently invert the funnel several times, venting frequently.[1] Allow the layers to separate. Drain the lower layer (which may be the organic layer).[1]
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Protocol 2: Purification by Fractional Distillation
This method is suitable for separating liquids with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are well-sealed.
-
Distillation: Place the crude product in the distillation flask with a stir bar or boiling chips. Heat the flask gently.
-
Fraction Collection: Collect the fractions that distill over at specific temperature ranges. The forerun will typically contain lower-boiling impurities. Collect the fraction corresponding to the boiling point of your desired product. Unreacted 1,3-dibromopropane will distill at approximately 167 °C at atmospheric pressure (the boiling point will be lower under reduced pressure).
Protocol 3: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
-
TLC Analysis: Determine an appropriate solvent system using TLC that gives good separation between your product and impurities.
-
Column Packing: Pack a chromatography column with silica gel or another suitable stationary phase as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Typical Recovery | Purity Achieved | Key Considerations |
| Aqueous Workup | >90% (of organic-soluble components) | Low to Moderate | Removes water-soluble impurities and salts. |
| Fractional Distillation | 60-90% | High (>98%) | Requires a significant difference in boiling points. |
| Column Chromatography | 50-95% | Very High (>99%) | Dependent on the separation achieved on TLC. |
| Recrystallization | 40-80% | Very High (>99%) | Only applicable to solid products. |
Visualizations
Caption: General experimental workflow for the purification of reaction products from 1,3-dibromopropane.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Cyclization Reactions with 1,3-Dibromopropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cyclization reactions utilizing 1,3-dibromopropane (B121459).
Frequently Asked Questions (FAQs)
Q1: Why is 1,3-dibromopropane often preferred over 1,3-dichloropropane (B93676) for cyclization reactions?
A1: 1,3-dibromopropane is generally a more effective reagent for cyclization reactions compared to 1,3-dichloropropane.[1] This is primarily due to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.[1] Consequently, reactions with 1,3-dibromopropane are typically faster and can result in higher yields under similar conditions.[1] To achieve comparable results with 1,3-dichloropropane, more forcing conditions such as higher temperatures and longer reaction times may be necessary, which could lead to an increase in side reactions.[1]
Q2: What are the most common side reactions to be aware of during cyclization with 1,3-dibromopropane?
A2: The most common side reactions include intermolecular polymerization, where long-chain polymers are formed instead of the desired cyclic product. This is particularly prevalent at high concentrations. Other potential side reactions are elimination reactions, which can form products like allyl bromide, and isomerization to 1,2-dibromopropane (B165211) under certain conditions.[2] In the presence of a strong base, intramolecular cyclization to form a cyclopropane (B1198618) ring can also occur.[2]
Q3: How can I monitor the progress of my reaction, given that 1,3-dibromopropane is not UV active?
A3: Since 1,3-dibromopropane is not UV active, it will not be visible on a TLC plate under a standard UV lamp.[2] However, it can be visualized using staining agents. An iodine chamber is an effective method, where non-polar compounds like 1,3-dibromopropane will appear as brown spots.[2] Another useful stain is a potassium permanganate (B83412) (KMnO₄) solution, which reacts with compounds that can be oxidized, revealing them as yellow-brown spots on a purple background.[2]
Q4: What is the best way to remove unreacted 1,3-dibromopropane from my final product?
A4: Due to its relatively high boiling point (167 °C), removing unreacted 1,3-dibromopropane by simple evaporation can be challenging.[2] Purification by vacuum distillation is a common and effective method.[1] Alternatively, for reactions with a significant excess of 1,3-dibromopropane, a nucleophilic quenching agent like a thiol (e.g., thiophenol) can be added after the primary reaction is complete. This converts the 1,3-dibromopropane into a more easily separable derivative.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Cyclized Product | 1. Intermolecular Polymerization: Reaction concentration is too high, favoring reaction between different molecules over intramolecular cyclization. | 1. Employ High-Dilution Conditions: Perform the cyclization step at a low concentration (typically 0.01 M or less).[3] Consider using a syringe pump for the slow addition of the linear precursor to the heated solvent to maintain a low concentration.[3] |
| 2. Incorrect Base: The base used may not be strong enough to deprotonate the nucleophile effectively, or it may be too strong, leading to side reactions. | 2. Optimize Base Selection: For malonic ester synthesis, sodium ethoxide is a standard choice.[1] If using a weaker base like K₂CO₃, ensure it is sufficiently strong for the specific substrate.[4] Stronger bases may increase the rate but can also promote elimination. | |
| 3. Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. | 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. For the synthesis of diethyl 1,1-cyclobutanedicarboxylate, a temperature of 60–65 °C is recommended.[1] | |
| Multiple Spots on TLC / Peaks in LC-MS | 1. Formation of Oligomers/Polymers: As mentioned above, this is due to intermolecular reactions. | 1. High-Dilution Conditions: See the solution for low yield due to intermolecular polymerization. |
| 2. Unreacted Starting Material: The reaction has not gone to completion. | 2. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature.[1] | |
| 3. Formation of Side Products: Elimination or isomerization reactions may be occurring. | 3. Modify Reaction Conditions: Consider using a less hindered base or a lower reaction temperature to disfavor elimination. Ensure the purity of starting materials to avoid unexpected side reactions. | |
| Persistent Emulsion During Aqueous Workup | 1. High Density of 1,3-Dibromopropane: The high density of 1,3-dibromopropane (approx. 1.989 g/mL) can lead to the formation of stable emulsions with aqueous washes.[2] | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[2] |
| 2. Insufficient Ionic Strength of Aqueous Layer: | 2. Use a Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[2] |
Experimental Protocols
Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
This protocol is a classic example of a cyclization reaction using 1,3-dibromopropane with diethyl malonate.[1]
Materials:
-
Diethyl malonate (1 mole)
-
1,3-Dibromopropane (1.05 moles)
-
Sodium (2 gram atoms)
-
Absolute ethanol (B145695)
-
Ether
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable flask, prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.
-
Reaction Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.[1]
-
Addition of Base: With stirring, add the sodium ethoxide solution dropwise to the flask. Maintain the reaction temperature at 60–65 °C. Cooling may be necessary during the initial phase of the addition. The addition should take approximately 50 minutes.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stand until the temperature drops to 50–55 °C. Then, heat the mixture on a steam bath for about 2 hours, or until a sample is neutral to phenolphthalein (B1677637) when added to water.[1]
-
Workup:
-
Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate and any unreacted diethyl malonate from non-volatile side products. Collect approximately 4 liters of distillate.[1]
-
Separate the ester layer from the distillate and extract the aqueous layer with ether.
-
Combine the ester layer and the ether extract and remove the ether by distillation.[1]
-
-
Purification: The crude ester can be purified by vacuum distillation. The expected yield of diethyl 1,1-cyclobutanedicarboxylate is 53-55%.[1]
Visualizations
Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Caption: Key factors influencing the outcome of cyclization reactions with 1,3-dibromopropane.
References
Technical Support Center: Stability and Reactivity of 1,3-Dibromopropane with Strong Bases
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity of 1,3-dibromopropane (B121459) in the presence of strong bases. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 1,3-dibromopropane when treated with a strong base?
1,3-Dibromopropane is a versatile bifunctional alkyl halide that can undergo several competing reactions in the presence of a strong base.[1] The primary pathways are:
-
Nucleophilic Substitution (SN2): As a primary alkyl halide, 1,3-dibromopropane is an excellent substrate for SN2 reactions.[2] When a strong nucleophile (which may also be a strong base) is used, it can displace one or both bromide ions to form new C-Nu bonds. This is a fundamental method for creating C₃-bridged compounds.[1][3]
-
Elimination (E2): Strong, sterically hindered bases (e.g., potassium tert-butoxide) can promote E2 elimination to form unsaturated compounds like allyl bromide.[2][4] However, elimination is generally a less favorable pathway for 1,3-dibromopropane compared to vicinal dihalides like 1,2-dibromoethane.[2]
-
Intramolecular Cyclization: This is a key reaction for 1,3-dibromopropane. In the presence of reagents like sodium or zinc metal (Freund Reaction), it undergoes an intramolecular Wurtz-type coupling to form cyclopropane.[1][5] It can also react with nucleophiles like diethyl malonate in the presence of a base to form cyclobutane (B1203170) derivatives.[2]
Q2: Which experimental conditions favor substitution over elimination?
To favor the SN2 substitution pathway over E2 elimination, the following conditions are recommended:
-
Base/Nucleophile Choice: Use a strong nucleophile that is a relatively weak base. For bases that are also strong nucleophiles (like hydroxide), using aqueous conditions can encourage substitution.[6][7] Avoid bulky, non-nucleophilic bases such as potassium t-butoxide, which are specifically designed to promote elimination.[8]
-
Temperature: Lower temperatures generally favor substitution over elimination.[6][7] Elimination reactions often have a higher activation energy and are favored by heat.
-
Solvent: The use of water in the solvent mixture tends to encourage substitution.[6][7]
Q3: Under what conditions does intramolecular cyclization occur?
Intramolecular cyclization is a prominent reaction pathway for 1,3-dibromopropane.
-
Cyclopropane formation: The classic method involves an intramolecular Wurtz-type reaction using a metal like sodium or zinc, often in a refluxing ether solvent like dioxane.[5][9][10][11]
-
Cyclobutane and other rings: Cyclization can also be achieved by reacting 1,3-dibromopropane with a soft, doubly-stabilized carbanion. A common example is the reaction with diethyl malonate in the presence of a strong base like sodium ethoxide to form a cyclobutane ring system.[2][12]
Q4: I am observing a very low yield in my reaction. What are the potential causes?
Low yields can stem from several factors:
-
Competing Side Reactions: The formation of elimination byproducts or polymers through intermolecular reactions can consume starting material and reduce the yield of the desired product.[4][13]
-
Inactive Base: Strong bases like sodium hydride can be deactivated by atmospheric moisture and carbon dioxide. The presence of protic impurities (e.g., water or alcohol) in the solvent or on the glassware will quench the base.
-
Incomplete Reaction: The reaction temperature may be too low, or the reaction time may be insufficient to achieve full conversion.[4]
-
Workup Issues: Due to its high density, 1,3-dibromopropane can form persistent emulsions during aqueous extractions, leading to product loss.[13]
Q5: What are the most common side products to expect?
The primary side products are typically the result of elimination reactions, leading to the formation of vinyl bromides or allyl bromide. At higher concentrations, intermolecular substitution or coupling reactions can occur, leading to the formation of oligomers or polymers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient or inactive base. 2. Presence of protic impurities (water, alcohols) quenching the base. 3. Reaction temperature is too low. | 1. Use a fresh, properly stored strong base. If using NaH dispersion, wash with dry hexane (B92381) before use. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Gradually increase the reaction temperature while monitoring progress by TLC or GC. |
| Significant Formation of Elimination Byproducts | 1. The base is too sterically hindered (e.g., potassium t-butoxide).[8] 2. The reaction temperature is too high.[6][7] 3. The solvent favors elimination (e.g., pure ethanol).[6][7] | 1. Switch to a less sterically hindered base (e.g., NaOH, NaH, NaNH₂). 2. Run the reaction at a lower temperature. 3. Consider using a solvent that favors substitution, such as DMSO or DMF, or add water to an alcohol solvent.[6] |
| Formation of Polymer/Oligomers | 1. High concentration of reactants favors intermolecular reactions.[4] 2. Reaction conditions favor intermolecular SN2 over intramolecular cyclization. | 1. Perform the reaction under high-dilution conditions by adding the 1,3-dibromopropane slowly to the reaction mixture. 2. Re-evaluate the base and solvent system to better promote the desired intramolecular pathway. |
| Persistent Emulsion During Workup | The high density of 1,3-dibromopropane can lead to stable emulsions with aqueous layers.[13] | 1. Instead of vigorous shaking, gently invert the separatory funnel multiple times.[13] 2. Add a saturated aqueous solution of NaCl (brine) to help break the emulsion.[13] |
Data Presentation
Table 1: Physical and Chemical Properties of 1,3-Dibromopropane
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆Br₂ | [1] |
| Molecular Weight | 201.89 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | [1][14] |
| Odor | Sweet | [1][15] |
| Density | 1.989 g/mL at 25 °C | [1][14] |
| Melting Point | -34 °C | [1][14] |
| Boiling Point | 167 °C | [1][14] |
| Water Solubility | 1.68 g/L at 30 °C | [1][15] |
| Solubility | Soluble in ether, acetone, chloroform | [1][16] |
| Stability | Stable under normal conditions; incompatible with strong bases and strong oxidizing agents. | [1][14][15] |
Table 2: Qualitative Influence of Reaction Parameters on Product Distribution
| Parameter | Effect on Substitution (SN2) | Effect on Elimination (E2) | Effect on Intramolecular Cyclization |
| Base/Nucleophile | Favored by strong, non-hindered nucleophiles (e.g., CN⁻, RS⁻, OH⁻). | Favored by strong, sterically hindered, non-nucleophilic bases (e.g., t-BuOK).[8] | Favored by active metals (Na, Zn) or specific nucleophiles like malonic esters.[2][5] |
| Temperature | Favored at lower temperatures. | Favored at higher temperatures.[6][7] | Temperature requirements vary; Wurtz-type reactions often require heat (reflux).[10] |
| Solvent | Favored by polar aprotic solvents (DMSO, DMF) or aqueous mixtures.[6] | Favored by less polar solvents like pure ethanol.[6][7] | Typically performed in ether solvents (e.g., THF, dioxane).[9] |
| Concentration | Less sensitive to concentration than intermolecular side reactions. | Less sensitive to concentration than intermolecular side reactions. | Favored by high dilution to suppress competing intermolecular reactions. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3 this compound | Ennore India Chemicals [ennoreindiachemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. users.wfu.edu [users.wfu.edu]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - Preparation of 1,3-dibromopropane - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. homework.study.com [homework.study.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 1,3-Dibromopropane | 109-64-8 [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
Identifying byproducts in the synthesis of cyclobutane from 1,3-dibromopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane (B1203170) from 1,3-dibromopropane (B121459). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section is divided into the two primary synthetic routes for producing cyclobutane from 1,3-dibromopropane: the Wurtz-type (Freund) reaction and the Malonic Ester Synthesis.
Wurtz-Type (Freund) Reaction
The Wurtz-type reaction involves the intramolecular coupling of 1,3-dibromopropane using a reducing agent, typically sodium or zinc metal, to form cyclobutane.
Frequently Asked Questions (FAQs):
-
Q1: What are the most common byproducts in the Wurtz-type synthesis of cyclobutane from 1,3-dibromopropane?
-
A1: The primary byproducts are a result of intermolecular reactions and elimination. These include:
-
Oligomers and Polymers: Instead of cyclizing, multiple molecules of 1,3-dibromopropane can react with each other to form long-chain polymers.
-
Propene: Elimination of HBr from 1,3-dibromopropane can occur in the presence of a strong base or high temperatures.
-
Allyl Bromide: Elimination reactions can also lead to the formation of allyl bromide.[1]
-
Propane: Reduction of the alkyl halide can also occur.
-
-
-
Q2: My reaction is producing a significant amount of polymer. How can I favor the formation of cyclobutane?
-
A2: To favor the desired intramolecular cyclization over intermolecular polymerization, it is crucial to employ high-dilution conditions. By slowly adding the 1,3-dibromopropane to a large volume of solvent containing the reducing agent, the probability of one end of the molecule finding its other end is increased relative to it finding another molecule.
-
-
Q3: What are the optimal reaction conditions for the Freund reaction to synthesize cyclobutane?
-
A3: While specific conditions can vary, a general approach involves the use of zinc dust in aqueous alcohol, often with a catalytic amount of sodium iodide.[1] The reaction with sodium metal is also common. Maintaining a consistent and well-stirred reaction mixture is important for good yields.
-
Troubleshooting:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield of cyclobutane | - Intermolecular side reactions are dominating.- Incomplete reaction. | - Implement high-dilution conditions by adding the 1,3-dibromopropane very slowly to the reaction mixture.- Ensure the reducing metal (e.g., zinc dust) is of high purity and activated if necessary.- Increase reaction time or temperature moderately, while monitoring for an increase in elimination byproducts. |
| Formation of a white precipitate that is difficult to stir | - The concentration of the alkyl halide is too high, leading to rapid polymerization on the surface of the metal. | - Use a higher volume of solvent to ensure the reactants remain dilute.- Ensure vigorous stirring to maintain a good dispersion of the metal and prevent localized high concentrations. |
| Significant amount of propene or other elimination byproducts detected | - Reaction temperature is too high.- The base used is too strong or concentrated. | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.- If using a base, consider a milder base or adding it more slowly. |
Malonic Ester Synthesis
This method involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation to yield cyclobutanecarboxylic acid, which can then be converted to cyclobutane.
Frequently Asked Questions (FAQs):
-
Q1: What is the primary byproduct in the malonic ester synthesis of cyclobutane?
-
A1: The major byproduct is tetraethyl pentane-1,1,5,5-tetracarboxylate. This is formed when one molecule of 1,3-dibromopropane reacts with two molecules of diethyl malonate.[2]
-
-
Q2: How can I minimize the formation of the tetraethyl pentane-1,1,5,5-tetracarboxylate byproduct?
-
A2: To favor the intramolecular cyclization, the second alkylation step should be favored over a second intermolecular alkylation. This is typically achieved by first reacting the diethyl malonate with 1,3-dibromopropane to form diethyl (3-bromopropyl)malonate, and then adding a second equivalent of base to promote the intramolecular cyclization.
-
-
Q3: My decarboxylation step is not proceeding to completion. What could be the issue?
-
A3: Incomplete decarboxylation can be due to insufficient heating or the presence of impurities. Ensure the temperature is high enough (typically 150-200 °C) and that the dicarboxylic acid intermediate is reasonably pure before attempting the decarboxylation.
-
Troubleshooting:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield of diethyl 1,1-cyclobutanedicarboxylate | - Formation of the tetraethyl pentane-1,1,5,5-tetracarboxylate byproduct.- Incomplete initial alkylation. | - Use a slight excess of 1,3-dibromopropane to ensure the diethyl malonate is fully consumed in the first step.- Control the addition of the base to favor the initial mono-alkylation before adding more base for the cyclization. |
| Difficulty in separating the desired product from unreacted diethyl malonate | - Incomplete reaction or use of a large excess of diethyl malonate. | - Optimize the stoichiometry of the reactants.- Utilize fractional distillation under reduced pressure to separate the product from the starting material. |
| Hydrolysis of the ester is slow or incomplete | - Insufficient concentration of the base (e.g., KOH).- Inadequate heating. | - Ensure a sufficient excess of the hydrolyzing agent is used.- Increase the reflux time and ensure the reaction mixture is homogeneous. |
Quantitative Data
The following table summarizes the reported yields of byproducts in the malonic ester synthesis of cyclobutane. Quantitative data for the Wurtz-type reaction is less commonly reported due to the often complex mixture of oligomeric byproducts.
| Synthetic Route | Byproduct | Reported Yield | Conditions |
| Malonic Ester Synthesis | Tetraethyl pentane-1,1,5,5-tetracarboxylate | 30-40% | Based on the amount of sodium ethoxide used in test experiments.[2] |
Experimental Protocols
Protocol 1: Wurtz-Type Synthesis of Cyclobutane (Freund Reaction)
This protocol is a general guideline and may require optimization.
Materials:
-
1,3-dibromopropane
-
Zinc dust, high purity
-
Ethanol (B145695) (95%)
-
Water
-
Sodium iodide (catalytic amount)
-
Anhydrous diethyl ether
-
A large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
Procedure:
-
In the three-necked flask, prepare a well-stirred suspension of zinc dust and a catalytic amount of sodium iodide in a mixture of ethanol and water.
-
Prepare a dilute solution of 1,3-dibromopropane in ethanol.
-
Heat the zinc suspension to a gentle reflux.
-
Using the dropping funnel, add the 1,3-dibromopropane solution to the refluxing zinc suspension very slowly over a period of several hours to maintain high dilution.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and arrange for distillation to isolate the low-boiling cyclobutane.
-
The collected distillate can be washed with water to remove ethanol and then dried over a suitable drying agent (e.g., anhydrous calcium chloride).
-
A final fractional distillation can be performed to obtain pure cyclobutane.
Protocol 2: Malonic Ester Synthesis of Cyclobutanecarboxylic Acid
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Diethyl malonate
-
1,3-dibromopropane (trimethylene bromide)
-
Sodium
-
Absolute ethanol
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
Step A: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place diethyl malonate and 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Slowly add the sodium ethoxide solution to the stirred mixture of diethyl malonate and 1,3-dibromopropane, maintaining the temperature at 60-65 °C. Cooling may be necessary initially.
-
After the addition is complete, heat the mixture on a steam bath for about 2 hours, or until a sample is neutral to phenolphthalein.
-
Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate and any unreacted diethyl malonate from the non-volatile byproduct (tetraethyl pentane-1,1,5,5-tetracarboxylate).
-
Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers and remove the ether.
Step B: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
-
Hydrolyze the crude ester by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.
-
Remove most of the ethanol by distillation and then evaporate to dryness.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Extract the dicarboxylic acid with ether, dry the extracts, and remove the ether to obtain the crude product.
-
Recrystallize from a suitable solvent like ethyl acetate.
Step C: Decarboxylation to Cyclobutanecarboxylic Acid
-
Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation flask.
-
Heat the flask in an oil bath at 160-170 °C until the evolution of carbon dioxide ceases.
-
Increase the bath temperature to 210-220 °C and collect the distilled cyclobutanecarboxylic acid.
Visualizations
Caption: Byproduct formation in the Wurtz-type synthesis of cyclobutane.
References
How to avoid elimination reactions with 1,2-dibromopropane
Welcome to the technical support center for handling 1,2-dibromopropane (B165211). This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, specifically in avoiding undesired elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using 1,2-dibromopropane in a nucleophilic substitution?
When 1,2-dibromopropane is subjected to a nucleophile, it can undergo two primary competing reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The SN2 reaction involves the direct replacement of a bromine atom by the nucleophile, leading to the desired substitution product. In contrast, the E2 reaction involves the removal of a proton and a bromide ion from adjacent carbon atoms, resulting in the formation of an alkene, which is often an undesired byproduct. The balance between these two pathways is highly dependent on the experimental conditions.[1][2]
Q2: How does the choice of base or nucleophile influence the reaction outcome?
The nature of the base or nucleophile is a critical factor in determining whether substitution or elimination is the major pathway.
-
To favor substitution (SN2): Use a good nucleophile that is a weak base.[3][4] Sterically unhindered, weakly basic nucleophiles are ideal. Examples include halide ions (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and carboxylates (RCOO⁻).
-
To favor elimination (E2): Use a strong, sterically hindered base.[5][6] Bulky bases like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton rather than attacking the carbon atom, thus promoting elimination.[5][6] Strong, non-bulky bases like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) can lead to a mixture of both SN2 and E2 products, with elimination often being the major product for secondary halides like 1,2-dibromopropane.[3]
Q3: What is the role of the solvent in controlling the reaction pathway?
The solvent plays a crucial role in stabilizing the transition states of both SN2 and E2 reactions.
-
Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) are the best choice for SN2 reactions.[7][8][9] These solvents can dissolve the nucleophile but do not solvate the anion (the nucleophile) as strongly as protic solvents. This "naked" and more reactive nucleophile is then better able to participate in the SN2 reaction.[8]
-
Polar protic solvents (e.g., water, ethanol, methanol) can favor elimination reactions.[2] While they can also be used for SN1 reactions, for a secondary halide with a strong base, they will promote the E2 pathway. They can solvate and stabilize both the nucleophile and the leaving group, and in the case of a strong base, will facilitate the E2 mechanism.[2]
Q4: How does temperature affect the competition between substitution and elimination?
Higher temperatures generally favor elimination reactions over substitution reactions.[1][2][10] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a positive entropy change.[11] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more negative at higher temperatures, making the elimination pathway more favorable.[10] To favor the SN2 pathway, it is advisable to conduct the reaction at a lower temperature.[12]
Troubleshooting Guide: Minimizing Elimination
This guide provides specific recommendations to troubleshoot and minimize the formation of elimination byproducts in your reactions with 1,2-dibromopropane.
Issue: High Yield of Alkene Byproducts
If you are observing a significant amount of elimination products, consider the following adjustments to your experimental protocol:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Base/Nucleophile | Switch to a less basic, good nucleophile. | Strong bases promote the E2 mechanism. A good nucleophile with low basicity will preferentially attack the carbon atom.[3] |
| Solvent | Use a polar aprotic solvent. | Polar aprotic solvents increase the reactivity of the nucleophile, accelerating the SN2 reaction.[7][9] |
| Temperature | Lower the reaction temperature. | Lower temperatures disfavor the higher activation energy pathway of elimination.[10][11] |
| Concentration | Use a lower concentration of the base/nucleophile. | High concentrations of strong bases can increase the rate of the bimolecular E2 reaction.[2] |
Experimental Protocol: A Model SN2 Reaction
The following is a generalized protocol for a reaction designed to favor SN2 substitution on 1,2-dibromopropane.
Objective: To synthesize a disubstituted propane (B168953) derivative via an SN2 reaction while minimizing the formation of propene derivatives.
Materials:
-
1,2-dibromopropane
-
A weak base/good nucleophile (e.g., sodium azide, sodium cyanide, or sodium acetate)
-
A polar aprotic solvent (e.g., anhydrous acetone or DMF)
-
Standard laboratory glassware and stirring apparatus
-
Cooling bath (if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the chosen nucleophile in the polar aprotic solvent.
-
Cool the solution to the desired temperature (e.g., room temperature or 0 °C) using a water or ice bath.
-
Slowly add 1,2-dibromopropane to the stirred solution.
-
Allow the reaction to proceed at the set temperature, monitoring its progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a standard workup to isolate and purify the desired substitution product.
Visualizing Reaction Pathways
The choice of reagents and conditions dictates the predominant reaction pathway. The following diagrams illustrate the logical flow for favoring either the SN2 or E2 pathway.
References
- 1. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
Troubleshooting low yields in nucleophilic substitution with 1,3-dibromopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in nucleophilic substitution reactions involving 1,3-dibromopropane (B121459).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during nucleophilic substitution reactions with 1,3-dibromopropane.
Question: Why is my reaction yield low when using 1,3-dibromopropane?
Answer: Low yields in nucleophilic substitution reactions with 1,3-dibromopropane can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. The bifunctional nature of 1,3-dibromopropane makes it susceptible to intramolecular cyclization and elimination reactions, in addition to the desired substitution.[1][2]
Here is a systematic approach to troubleshooting:
Diagram: Troubleshooting Workflow for Low Yields
References
Technical Support Center: Managing Exothermic Reactions with Dibromopropane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromopropane. The focus is on safely managing the exothermicity of common reactions to ensure experimental success and safety.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
| Issue | Possible Cause | Recommended Action |
| 1. Reaction Fails to Initiate, Then Suddenly Becomes Vigorous | Induction Period: The reaction has a slow initial phase, leading to an accumulation of unreacted reagents. Once initiated, the built-up reagents react rapidly, causing a dangerous exotherm. | - Controlled Initiation: For Grignard reactions, add a small portion of the this compound solution first and wait for signs of reaction (gentle reflux, color change) before proceeding with the rest of the addition.[1][2] - Activation: Activate magnesium turnings for Grignard reactions by adding a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to ensure a smooth start.[1][3] |
| 2. Exothermic Reaction is Too Vigorous and Difficult to Control | - Rapid Reagent Addition: Adding a reactant too quickly is a primary cause of uncontrolled exotherms.[2][4] - Insufficient Cooling: The cooling system (e.g., ice bath) cannot remove heat as fast as it is being generated. - High Reagent Concentration: More concentrated reactants lead to a faster reaction rate and greater heat output per unit volume.[2][5] | - Slow, Dropwise Addition: Use a pressure-equalizing addition funnel to add the this compound or other reactive species dropwise, maintaining a steady, controllable temperature.[2][6] - Adequate Cooling: Ensure your cooling bath has a large thermal mass (e.g., a large ice-water or dry ice/acetone bath) and that the flask is sufficiently immersed.[5] - Dilution: Perform the reaction in a sufficient volume of an appropriate solvent to help dissipate the heat generated.[5] |
| 3. Localized Hotspots and Charring | Poor Stirring: Inadequate agitation can lead to localized areas of high reagent concentration and temperature, potentially causing decomposition of reagents or products. | - Effective Agitation: Use an appropriately sized magnetic stir bar or an overhead mechanical stirrer to ensure the reaction mixture is homogeneous and heat is evenly distributed. |
| 4. Formation of Significant Byproducts | Elevated Temperatures: Higher reaction temperatures can provide the activation energy for undesired side reactions, such as Wurtz coupling in Grignard reactions.[2] | - Strict Temperature Control: Maintain the recommended low temperature for your specific reaction to minimize the formation of byproducts.[2] |
| 5. Pressure Buildup in the Reaction Vessel | Gas Evolution: Some reactions may produce gaseous byproducts, or a runaway reaction could be causing the solvent to boil vigorously.[5] | - Proper Venting: Ensure the reaction setup is not a closed system. Use a reflux condenser to contain solvent vapors and vent the system to an inert gas line with a bubbler to safely release any excess pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common exothermic reactions involving this compound?
A1: this compound, particularly 1,3-dibromopropane (B121459), is highly reactive and participates in several exothermic reactions. The most common include:
-
Nucleophilic Substitution (SN2) Reactions: Due to the two bromine atoms being good leaving groups, it readily reacts with various nucleophiles.[6][7][8]
-
Grignard Reagent Formation and Subsequent Reactions: The formation of a Grignard reagent is exothermic.[1] A classic example is the Freund reaction, an intramolecular Wurtz reaction using sodium or magnesium to synthesize cyclopropane (B1198618) from 1,3-dibromopropane.[6][8]
Q2: How does the choice of solvent affect the exothermicity of a reaction with this compound?
A2: The solvent plays a crucial role in reaction rate and heat dissipation. For SN2 reactions, polar aprotic solvents (e.g., DMSO, acetone) are often preferred as they can increase the reaction rate, which in turn can increase the rate of heat generation.[9][10] Polar protic solvents like water or alcohols can solvate the nucleophile, potentially slowing the SN2 reaction rate.[9][11][12] The solvent's boiling point and heat capacity also influence how effectively it can absorb and dissipate the heat from the exotherm.
Q3: What quantitative data should I be aware of when working with 1,3-dibromopropane?
A3: Having key physical and thermochemical data is essential for planning your experiment and safety assessment.
Table 1: Physical Properties of 1,3-Dibromopropane
| Property | Value | Reference |
| Chemical Formula | C₃H₆Br₂ | [13][14] |
| Molar Mass | 201.89 g/mol | [6][14] |
| Appearance | Colorless to light-yellow liquid | [6] |
| Density | 1.989 g/mL | [13] |
| Boiling Point | 167 °C (332 °F) | [13] |
| Melting Point | -34.2 °C (-29.6 °F) | [13] |
| Flash Point | 56 °C (133 °F) | [13] |
Table 2: Example Reaction Enthalpy
| Reaction | Heat of Reaction (ΔH) | Reference |
| C₃H₆ (g) + Br₂ (l) → C₃H₆Br₂ (l) | -105 kJ/mol | [15][16] |
| Note: This value is for the formation from propene and bromine and serves as an indicator of the exothermicity associated with forming the C-Br bonds. |
Q4: Is there a general protocol for safely setting up a potentially exothermic reaction with this compound?
A4: Yes, a generalized protocol emphasizing safety and control is crucial.
Experimental Protocol: General Setup for Controlled Exothermic Reactions
-
Glassware Preparation: Ensure all glassware is scrupulously cleaned and dried, especially for moisture-sensitive reactions like Grignard synthesis.[17]
-
Apparatus Assembly: Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel for controlled reagent addition, and a reflux condenser.[1][6]
-
Inert Atmosphere: Purge the entire system with an inert gas like nitrogen or argon, especially for organometallic reactions, to prevent unwanted side reactions with oxygen or moisture.[1]
-
Initial Cooling: Pre-cool the reaction flask containing the initial reagents and solvent in an appropriate cooling bath (e.g., ice-water) before starting the addition of the reactive species.[5]
-
Controlled Addition: Add the this compound (or the nucleophile/metal) solution dropwise from the addition funnel at a rate that allows you to maintain the desired internal temperature. A steady, manageable reflux is often a good indicator of a controlled reaction.[2]
-
Continuous Monitoring: Constantly monitor the reaction temperature. If it rises too quickly, slow down or temporarily stop the addition and allow the cooling bath to bring the temperature back under control.
-
Post-Addition: After the addition is complete, continue to stir the reaction at the controlled temperature for the specified time to ensure it goes to completion.
-
Safe Quenching: Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution for Grignard reactions) while cooling the flask in an ice bath. This step can also be highly exothermic and must be done with care.[18][19]
Visualizations
Caption: A general workflow for managing exothermic reactions.
Caption: Troubleshooting workflow for a runaway reaction event.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Sciencemadness Discussion Board - Preparation of 1,3-dibromopropane - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. users.wfu.edu [users.wfu.edu]
- 11. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 14. Propane, 1,3-dibromo- [webbook.nist.gov]
- 15. Solved Consider the following chemical reaction:C3H6 (g) + | Chegg.com [chegg.com]
- 16. Solved C3H6 (g) + Br2 (l) -----------------------> | Chegg.com [chegg.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rroij.com [rroij.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Compatibility of dibromopropane with various functional groups
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of dibromopropane in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound is an organobromine compound with the formula (CH₂)₃Br₂.[1] The key to its reactivity lies in the two primary bromide leaving groups. This structure makes it a versatile bifunctional electrophile, susceptible to nucleophilic substitution reactions, primarily via an SN2 mechanism.[2][3] It is commonly used to form C₃-bridged compounds.[1][4]
Q2: How does 1,3-dibromopropane's reactivity compare to 1,2-dibromoethane (B42909)?
The spatial relationship of the two bromine atoms is the fundamental difference. The three-carbon chain in 1,3-dibromopropane (B121459) is ideal for intramolecular reactions to form stable three- and four-membered rings.[3] In contrast, the adjacent bromine atoms in 1,2-dibromoethane make it more prone to elimination reactions.[3]
Compatibility with Various Functional Groups
Q3: What is the general compatibility of this compound with amine functional groups?
This compound readily reacts with primary and secondary amines.[4] These reactions are fundamental for synthesizing nitrogen-containing heterocyclic compounds.[4] Depending on the reaction conditions and the structure of the amine, this can lead to mono- or di-substituted products, or cyclization to form rings like aziridines and pyrrolidines.[4]
Q4: Can this compound react with alcohols and phenols?
Yes, under basic conditions, the hydroxyl group of an alcohol or phenol (B47542) can be deprotonated to form a more nucleophilic alkoxide or phenoxide ion. These ions can then participate in nucleophilic substitution reactions with this compound, such as in the Williamson ether synthesis, to form ethers.[5][6] Phenols, being more acidic than alcohols, are more readily deprotonated.[5][6]
Q5: How does this compound interact with thiols?
Thiols are excellent nucleophiles for reactions with this compound. Due to the high nucleophilicity of sulfur, thiols, or more potently, thiolate anions (formed by deprotonating the thiol with a base), readily displace the bromide leaving groups in an SN2 reaction to form thioethers.[7] Using a binucleophile like a dithiol can lead to the formation of cyclic dithioethers.[3]
Q6: Is this compound compatible with carboxylic acids?
Direct reaction between a carboxylic acid and this compound is generally not effective because carboxylic acids are not strong enough nucleophiles.[8] To facilitate a reaction, the carboxylic acid is typically deprotonated with a base to form a carboxylate anion. This anion is a much better nucleophile and can then react with this compound in an SN2 reaction to form an ester.
Q7: What is the reactivity of this compound towards esters and amides?
Esters and amides are generally unreactive towards this compound under neutral conditions. The carbonyl carbons of these functional groups are less electrophilic than the carbons bonded to the bromine atoms in this compound. Furthermore, the lone pairs on the nitrogen of an amide or the oxygen of an ester are not sufficiently nucleophilic to displace the bromide. Therefore, this compound is considered compatible with ester and amide functional groups, which are unlikely to interfere with reactions at the C-Br bonds.
Q8: Can this compound react with aldehydes or ketones?
This compound does not typically react with aldehydes or ketones under standard conditions. The carbonyl carbon of an aldehyde or ketone is an electrophilic site, and these molecules are susceptible to nucleophilic attack.[9][10] this compound, being an electrophile itself, will not react with these electrophilic centers. However, it is important to consider the reaction conditions; if a strong base is used that could generate a carbanion from another species in the reaction mixture, that carbanion could potentially react with the aldehyde or ketone.
Q9: How is this compound used in organometallic reactions?
1,3-Dibromopropane is famously used in the Freund reaction, an intramolecular Wurtz-type coupling using a metal like zinc or sodium, to synthesize cyclopropane (B1198618).[4][11][12] It can also be used to form Grignard reagents, though the formation of a di-Grignard reagent can be challenging and is dependent on reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products (e.g., elimination, di-substitution). - Poor nucleophilicity of the reacting species. | - Increase reaction time or temperature. - Carefully control stoichiometry; for mono-substitution, use an excess of the nucleophile. - Convert the nucleophile to a more reactive form (e.g., deprotonate an alcohol or thiol with a base).[7] |
| Formation of Multiple Products | - Lack of selectivity between mono- and di-substitution. - Competition between substitution (SN2) and elimination (E2) pathways. | - To favor mono-substitution, use a large excess of the nucleophile. - To favor di-substitution or cyclization, use a 1:1 stoichiometry of this compound to a binucleophile. - Use a less sterically hindered, non-basic nucleophile to minimize elimination.[13] |
| Intramolecular Cyclization Instead of Intermolecular Substitution | - The nucleophile has a second reactive site that can attack the intermediate. | - Protect the second functional group on the nucleophile before the reaction. - Use a large excess of this compound to favor the intermolecular reaction. |
| No Reaction Occurs | - The nucleophile is too weak. - The reaction temperature is too low. - Incompatible solvent. | - Increase the nucleophilicity (e.g., by adding a non-nucleophilic base). - Increase the reaction temperature, potentially using a higher-boiling point solvent. - Ensure the solvent is appropriate for SN2 reactions (e.g., polar aprotic solvents like acetonitrile (B52724) or DMF).[2] |
Experimental Protocols
Protocol 1: Synthesis of a Cyclic Dithioether
Objective: To synthesize a cyclic dithioether via an SN2 reaction between 1,3-dibromopropane and a dithiol.[3]
Materials:
-
1,3-Dibromopropane
-
Propane-1,3-dithiol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a 100 mL round-bottom flask, suspend potassium carbonate (2.2 equivalents) in anhydrous acetonitrile (30 mL).
-
Add propane-1,3-dithiol (1.0 equivalent) to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of 1,3-dibromopropane (1.05 equivalents) in 10 mL of acetonitrile to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and stir for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the cyclic dithioether.
Protocol 2: Freund Reaction for Cyclopropane Synthesis
Objective: To synthesize cyclopropane via intramolecular coupling of 1,3-dibromopropane using zinc metal.[3][4]
Materials:
-
1,3-Dibromopropane
-
Zinc dust
-
Anhydrous ethanol (B145695)
-
Reaction vessel with a gas outlet, condenser
Procedure:
-
Activate the zinc dust by stirring it with a dilute HCl solution, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.
-
In a reaction vessel equipped with a condenser and a gas collection apparatus, add the activated zinc dust (1.5 equivalents) and anhydrous ethanol.
-
Heat the mixture to reflux.
-
Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous ethanol to the refluxing mixture.
-
The cyclopropane gas that forms will exit through the condenser.
-
Collect the gas by bubbling it through a cold trap or by displacement of water.
-
The reaction is complete when the addition of this compound is finished and gas evolution ceases.
Safety Note: This reaction should be carried out in a well-ventilated fume hood.
Visualizations
References
- 1. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. allen.in [allen.in]
- 12. 1,3-dibromopropane reacts with metallic zinc to form: | Filo [askfilo.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Analytical methods for monitoring dibromopropane reaction progress
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods used to monitor the progress of reactions involving dibromopropane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring my this compound reaction? A1: The choice of method depends on your specific needs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile compounds, offering high sensitivity and structural information from mass spectra.[1] It is a powerful tool for routine analysis and impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile or thermally unstable compounds.[1] It is particularly useful for monitoring reaction kinetics.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information in-situ without requiring sample workup, making it excellent for kinetic analysis and structural elucidation of major products.[1][2][3]
Q2: How can I monitor reaction progress using Thin Layer Chromatography (TLC) if 1,3-dibromopropane (B121459) is not UV active? A2: While 1,3-dibromopropane is not visible under a standard UV lamp, it can be visualized on a TLC plate using staining agents.[4] An iodine chamber will reveal non-polar compounds like this compound as brown spots.[4] Alternatively, a potassium permanganate (B83412) (KMnO₄) stain can be used, which reacts with oxidizable compounds to produce yellow-brown spots on a purple background.[4]
Q3: What are the common side products in reactions with 1,3-dibromopropane? A3: Common side reactions can include intramolecular cyclization to form cyclopropane, particularly in the presence of a base.[4][5] Elimination reactions can also occur, leading to products like allyl bromide.[4] Depending on the conditions, isomerization to 1,2-dibromopropane (B165211) is also possible.[4]
Q4: How can I efficiently remove unreacted 1,3-dibromopropane from my final product? A4: Due to its high boiling point (167 °C), simple evaporation is often insufficient.[4] The most effective methods are fractional distillation under reduced pressure, especially if the product's boiling point is significantly different, or column chromatography with a carefully selected eluent system.[4]
Overview of Analytical Methods
The selection of an appropriate analytical technique is critical for accurate reaction monitoring. The table below summarizes the primary methods used for analyzing this compound reactions.
| Table 1: Comparison of Key Analytical Methods | |||
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility/polarity, followed by mass-based identification.[1] | High sensitivity and specificity; excellent for separating complex mixtures; provides structural information.[1] | Requires analytes to be volatile and thermally stable; derivatization may be needed for polar compounds.[1] |
| HPLC | Separation based on partitioning between a mobile and stationary phase.[1] | Suitable for non-volatile and thermally labile compounds; wide range of method development options.[1] | Lower resolution for complex mixtures compared to capillary GC; may require a chromophore for UV detection.[1] |
| NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[1] | Provides detailed structural information; non-destructive; excellent for in-situ monitoring and quantitative analysis without response factors.[1][6] | Lower sensitivity compared to GC-MS; can be complex to interpret with overlapping signals. |
Visualized Workflows and Pathways
General Reaction Pathway
The diagram below illustrates the typical nucleophilic substitution reaction of 1,3-dibromopropane, including the formation of mono- and di-substituted products and a potential intramolecular cyclization side reaction.
Caption: General reaction pathway of 1,3-dibromopropane.
Analytical Workflow for GC-MS
This workflow outlines the key steps from sampling the reaction to obtaining analytical data via GC-MS.
Caption: Experimental workflow for GC-MS analysis.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Progress This protocol is designed for monitoring the consumption of this compound and the formation of volatile products.[1]
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., dichloromethane, 1 mL) and a known concentration of an internal standard (e.g., dodecane).[7]
-
If necessary, wash the diluted sample with water and dry the organic layer over anhydrous sodium sulfate.
-
Transfer the final solution to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
Instrument: Standard GC coupled to a Mass Selective Detector (MSD).[1]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injection: 1 µL in split mode (e.g., 50:1 split ratio).[1]
-
Temperatures:
-
Injector: 250°C
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
-
Oven Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[1]
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.[1]
-
-
-
Data Analysis:
-
Identify reactants and products based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas and normalizing against the internal standard.
-
| Table 2: Example GC-MS Parameters | |
| Parameter | Setting |
| GC Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injection Volume | 1 µL (50:1 split) |
| Injector Temp | 250°C |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |
| MS Ionization | EI, 70 eV |
| Mass Range | m/z 40-550 |
Protocol 2: In-Situ NMR for Kinetic Monitoring This protocol allows for real-time analysis of the reaction mixture without sample workup.[2][3]
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard that does not react with any components (e.g., 1,3,5-trimethoxybenzene).[7]
-
Acquire an initial spectrum (t=0) before adding the final reagent/catalyst that initiates the reaction.
-
-
NMR Experiment Setup:
-
Use a pre-heated or pre-cooled NMR probe if the reaction is temperature-sensitive.
-
Set up a time-arrayed experiment. For rapid kinetics, use a minimal number of scans (ns=1) and no dummy scans (ds=0) to get a "snapshot" of the reaction at each time point.[2]
-
Set the recycle delay (d1) appropriately (at least 5 times the longest T1 of interest) for accurate quantification.
-
Configure the experiment to acquire spectra at set intervals over the expected duration of the reaction.
-
-
Data Analysis:
-
Process the series of 1D spectra.
-
Identify characteristic peaks for the reactant, intermediates, and products.
-
Calculate the concentration of each species at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.
-
Plot concentration versus time to determine reaction kinetics.
-
Troubleshooting Guides
GC-MS Troubleshooting
Use this guide to diagnose and resolve common issues encountered during the GC-MS analysis of this compound reactions.
Caption: Troubleshooting logic for poor GC peak shape.
| Table 3: Common GC-MS Issues and Solutions | ||
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (especially for polar products) | Active sites in the inlet liner or front of the column; column contamination. | Use a deactivated liner; replace the liner. Trim the first few inches of the column; if the problem persists, replace the column.[8] |
| Ghost Peaks (peaks in blank runs) | Contaminated injector (septum or liner bleed); contaminated carrier gas. | Bake out the column and injector.[9] Use high-quality, low-bleed septa. Check gas traps and filters.[8] |
| Poor Sensitivity / Small Peaks | Leak in the injector; incorrect split ratio; sample concentration too low. | Perform a leak check on the injector.[10] Decrease the split ratio or use splitless injection.[10] Concentrate the sample before analysis. |
| Shifting Retention Times | Fluctuations in oven temperature or carrier gas flow rate; column degradation. | Verify oven temperature stability.[11] Check for leaks and verify flow rate with a flowmeter.[11] Condition or replace the column. |
HPLC Troubleshooting
This guide addresses common problems that may arise when using HPLC to monitor non-volatile products from this compound reactions.
| Table 4: Common HPLC Issues and Solutions | ||
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | Blockage in the system (e.g., plugged in-line filter or column frit); sample precipitation.[12] | Replace the in-line filter. Backflush the column with a strong solvent.[12] Ensure the sample is fully dissolved in the mobile phase and filter it before injection.[13] |
| Drifting Retention Times | Column temperature is not stable; mobile phase composition is changing (e.g., evaporation of a volatile component); column is not fully equilibrated.[13][14] | Use a column oven for temperature control. Prepare fresh mobile phase daily and keep bottles capped.[14] Ensure the column is equilibrated for a sufficient time before starting analysis.[15] |
| Peak Broadening or Splitting | Column void has formed at the inlet; sample solvent is too strong or incompatible with the mobile phase.[12] | Replace the column. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[13] |
| Baseline Noise or Drift | Air bubbles in the pump or detector; contaminated mobile phase; detector lamp is failing.[14][16] | Degas the mobile phase thoroughly.[13] Purge the pump. Use high-purity HPLC-grade solvents.[16] Check detector lamp energy and replace if necessary. |
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. stepbio.it [stepbio.it]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Scaling Up Reactions with 1,3-Dibromopropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up laboratory reactions involving 1,3-dibromopropane (B121459).
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1,3-dibromopropane relevant for reaction scale-up?
A1: When scaling up reactions, it is critical to be aware of the physical properties of 1,3-dibromopropane that influence reaction setup, workup, and purification. It is a colorless to light yellow liquid with a characteristic sweet odor.[1] Key properties are summarized in the table below.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₃H₆Br₂ | Fundamental for stoichiometric calculations. |
| Molar Mass | 201.89 g/mol [2] | Essential for converting between mass and moles. |
| Density | ~1.989 g/mL at 25 °C[1][2] | Its high density means it will typically form the lower layer in aqueous extractions.[1] This is a crucial consideration for designing separation procedures. |
| Boiling Point | 167 °C[1][2] | The relatively high boiling point can make its removal by simple evaporation challenging, often necessitating fractional distillation under reduced pressure for effective separation from products with similar boiling points.[1] |
| Solubility | Practically insoluble in water; soluble in organic solvents like hexane, ethyl acetate, and chloroform.[1] | This dictates the choice of solvents for the reaction and extraction. |
| Flash Point | 56 °C (133 °F)[2] | As a flammable liquid, appropriate safety measures must be in place to avoid ignition sources, especially in large-scale setups.[3][4] |
Q2: What are the primary safety concerns when handling larger quantities of 1,3-dibromopropane?
A2: 1,3-dibromopropane is a hazardous substance, and risks are amplified at a larger scale.[3] Key safety considerations include:
-
Toxicity: It is harmful if swallowed or inhaled.[3] Animal studies suggest it may cause cancer and have adverse effects on the liver, lungs, and testes with long-term exposure.
-
Irritation: It can cause skin and eye irritation.[3]
-
Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[5] All ignition sources must be eliminated, and the equipment should be properly grounded.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[3][4] Work in a well-ventilated area or a fume hood.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents and bases.[4][5]
Q3: How can I effectively monitor the progress of my reaction involving 1,3-dibromopropane?
A3: Since 1,3-dibromopropane is not UV active, it cannot be visualized on a TLC plate with a standard UV lamp.[1] However, you can use staining agents for visualization. An iodine chamber is effective for non-polar compounds like 1,3-dibromopropane, which will show up as brown spots.[1] Another option is a potassium permanganate (B83412) (KMnO₄) stain, which will reveal it as a yellow-brown spot on a purple background.[1]
Troubleshooting Guide
Problem 1: Low Yield of Desired Product
| Potential Cause | Suggested Solution |
| Side Reactions | Intramolecular cyclization to form cyclopropane (B1198618) is a common side reaction, especially with a base.[1][6][7] Elimination reactions can also occur, leading to allyl bromide.[1] Consider adjusting the base, temperature, or addition rate to minimize these pathways. |
| Reactivity of Leaving Group | While the bromide in 1,3-dibromopropane is a good leaving group, for certain cyclization reactions, using 1,3-diiodopropane (B1583150) (if compatible with other functionalities) could increase the reaction rate. Conversely, 1,3-dichloropropane (B93676) is less reactive.[8] |
| Incomplete Reaction | Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using the methods described in the FAQ section. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removal of Unreacted 1,3-Dibromopropane | Due to its high boiling point, fractional distillation under reduced pressure is often the most effective method for removal.[1] Column chromatography is another option, requiring careful selection of the eluent system.[1] |
| Formation of Emulsions During Workup | The high density of 1,3-dibromopropane can lead to stable emulsions during aqueous extractions.[1] Instead of vigorous shaking, gently invert the separatory funnel.[1] Adding brine (a saturated aqueous solution of NaCl) can help break emulsions by increasing the density of the aqueous layer.[1] |
| Difficulty in Separating Layers | If the organic layer's density is too close to the aqueous layer's, you can add a small amount of a less dense, miscible organic solvent (like diethyl ether or ethyl acetate) to the organic layer to improve separation.[1] |
Experimental Protocols
Key Experiment: Synthesis of a Cyclobutane (B1203170) Derivative via Malonic Ester Synthesis
This protocol outlines the synthesis of diethyl 1,1-cyclobutanedicarboxylate, a classic example of a cyclization reaction using 1,3-dibromopropane.
Reaction: Diethyl malonate + 1,3-Dibromopropane → Diethyl 1,1-cyclobutanedicarboxylate
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood.
-
Prepare a solution of sodium ethoxide in absolute ethanol in the flask.
-
Slowly add diethyl malonate to the sodium ethoxide solution with stirring.
-
Add 1,3-dibromopropane dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for the required time, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for cyclobutane synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-Dibromopropane - Safety Data Sheet [chemicalbook.com]
- 6. What happens when 13this compound reacts with zinc class 12 chemistry CBSE [vedantu.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Nucleophilic Substitution Reactions: 1,2-Dibromopropane vs. 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures. Dibromoalkanes are versatile bifunctional electrophiles, but their reactivity in nucleophilic substitution reactions is profoundly influenced by the relative positions of the bromine atoms. This guide provides an in-depth, objective comparison of the performance of 1,2-dibromopropane (B165211) and 1,3-dibromopropane (B121459) in nucleophilic substitution reactions, supported by mechanistic insights and detailed experimental protocols.
Core Reactivity Profiles: A Tale of Two Isomers
The fundamental difference in the reactivity of 1,2-dibromopropane and 1,3-dibromopropane lies in the spatial arrangement of the two bromine atoms. This seemingly subtle distinction leads to vastly different outcomes in the presence of nucleophiles.
1,2-Dibromopropane: The vicinal (adjacent) bromine atoms in 1,2-dibromopropane introduce unique mechanistic possibilities and challenges. The primary reaction center is a secondary carbon, which is sterically more hindered than a primary carbon, affecting S(_N)2 reaction rates. Furthermore, the presence of a bromine atom on the adjacent carbon can lead to two significant competing pathways:
-
Elimination (E2): With strong, non-nucleophilic bases, a double dehydrobromination can occur to form propyne. This pathway is often a major side reaction, particularly under harsh basic conditions.
-
Neighboring Group Participation (NGP): The lone pair of electrons on one bromine atom can act as an internal nucleophile, displacing the other bromide to form a cyclic bromonium ion intermediate.[1][2] This can lead to anchimeric assistance, potentially accelerating the reaction rate compared to a simple secondary alkyl halide, and can also result in retention of stereochemistry.[3][4]
1,3-Dibromopropane: In contrast, 1,3-dibromopropane possesses two primary bromine atoms separated by a methylene (B1212753) group. This structure favors standard bimolecular nucleophilic substitution (S(_N)2) reactions at the less sterically hindered primary carbons. A key characteristic of 1,3-dibromopropane's reactivity is its propensity to undergo intramolecular cyclization with difunctional nucleophiles or with nucleophiles that can react sequentially with both electrophilic centers, leading to the formation of stable three- or four-membered rings.[5]
Data Presentation: A Comparative Analysis
Direct quantitative kinetic data for the nucleophilic substitution of 1,2-dibromopropane and 1,3-dibromopropane with the same nucleophile under identical conditions is sparse in the literature. However, based on established principles of S(_N)2 reactions and the known competing pathways, we can present a qualitative and estimated quantitative comparison.
Table 1: Comparison of Reactivity in Nucleophilic Substitution
| Feature | 1,2-Dibromopropane | 1,3-Dibromopropane |
| Reaction Center | Secondary (C2) and Primary (C1) | Primary (C1 and C3) |
| Predominant Mechanism | S(_N)2, with competition from E2 and potential for NGP | S(_N)2 |
| Relative S(_N)2 Rate (with "soft" nucleophiles) | Slower (due to steric hindrance at C2) | Faster (at primary carbons) |
| Major Competing Pathways | Elimination (E2) to form alkynes, especially with strong bases. | Intramolecular cyclization with suitable nucleophiles. |
| Stereochemical Outcome of Substitution | Can proceed with retention of configuration via NGP. | Inversion of configuration (typical for S(_N)2). |
Table 2: Expected Product Distribution with Various Nucleophiles
| Nucleophile | Reagent | Expected Major Product(s) with 1,2-Dibromopropane | Expected Major Product(s) with 1,3-Dibromopropane |
| Hydroxide | NaOH (aq/EtOH) | Propan-1,2-diol (substitution), Propene, Propyne (elimination)[6][7] | Propan-1,3-diol (substitution) |
| Iodide | NaI in Acetone | 1,2-Diiodopropane (Finkelstein reaction) | 1,3-Diiodopropane (Finkelstein reaction) |
| Thiophenoxide | PhSNa | 1,2-bis(phenylthio)propane | 1,3-bis(phenylthio)propane, Tetrahydro-1-phenyl-1H-thieno[3,4-c]thiophenium (cyclization) |
| Azide | NaN(_3) | 1,2-Diazidopropane | 1,3-Diazidopropane |
| Malonate Ester | NaCH(COOEt)(_2) | Substitution products | Diethyl cyclobutane-1,1-dicarboxylate (B1232482) (cyclization)[5] |
Mechanistic Pathways
The distinct reaction pathways of 1,2- and 1,3-dibromopropane are visualized below.
References
Reactivity Showdown: 1,3-Dibromopropane vs. 1,3-Dichloropropane in Organic Synthesis
A Comparative Guide for Researchers
In the realm of organic synthesis, particularly in the construction of cyclic and functionalized aliphatic systems, 1,3-dihalopropanes are indispensable bifunctional electrophiles. The choice between 1,3-dibromopropane (B121459) and 1,3-dichloropropane (B93676) can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of their reactivity, tailored for researchers, scientists, and professionals in drug development.
At the core of their reactivity difference lies the nature of the halogen leaving group. 1,3-dibromopropane is generally a more reactive and effective reagent compared to 1,3-dichloropropane.[1] This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) over the chloride ion (Cl⁻). Consequently, reactions with 1,3-dibromopropane typically proceed at faster rates and may result in higher yields under similar conditions.
Theoretical Underpinnings: The Leaving Group's Decisive Role
The reactivity of these compounds is predominantly governed by nucleophilic substitution reactions, often following an Sₙ2 mechanism. The rate of an Sₙ2 reaction is critically dependent on the leaving group's ability to depart, which is influenced by several factors:
-
Bond Strength : The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to cleave, thus lowering the activation energy of the reaction.[1]
-
Polarizability : Bromine is a larger, more polarizable atom than chlorine. Its diffuse electron cloud can better stabilize the negative charge developing in the transition state of the reaction.[1]
-
Basicity : Weaker bases are better leaving groups. The bromide ion is a weaker base than the chloride ion, making it more stable upon departure.[1]
The general order of leaving group ability for halogens in Sₙ2 reactions confirms this principle: I⁻ > Br⁻ > Cl⁻ > F⁻.[2]
Quantitative Data Comparison
The following table summarizes key quantitative data that dictates the reactivity of 1,3-dibromopropane and 1,3-dichloropropane. While direct comparative kinetic data under identical conditions is sparse in published literature, the provided bond energy values and representative reaction yields underscore the superior performance of the bromo-analog.
| Parameter | 1,3-Dibromopropane | 1,3-Dichloropropane | Rationale for Reactivity Difference |
| Molecular Formula | C₃H₆Br₂ | C₃H₆Cl₂ | - |
| Molar Mass | 201.89 g/mol | 112.99 g/mol | - |
| Average C-X Bond Dissociation Energy | ~276-285 kJ/mol (for C-Br)[3] | ~339 kJ/mol (for C-Cl)[3] | The weaker C-Br bond requires less energy to break, leading to a lower activation energy and faster reaction rate. |
| Representative Reaction Yield | 53-55% | Not reported under identical conditions; expected to be lower or require more forcing conditions. | The higher reactivity of 1,3-dibromopropane often translates to better yields in a given timeframe. |
| Reaction Conditions | Milder conditions (e.g., lower temperatures, shorter reaction times). | More forcing conditions (e.g., higher temperatures, longer reaction times) are typically required to achieve comparable conversion.[1] | Lower reactivity necessitates more energy input to overcome the activation barrier. |
Table 1: Comparative data for 1,3-dibromopropane and 1,3-dichloropropane.
Performance in Key Synthetic Applications
Intramolecular Cyclization: Synthesis of Cyclobutanes
A classic application for these reagents is the synthesis of cyclobutane (B1203170) rings via intramolecular dialkylation of active methylene (B1212753) compounds, such as diethyl malonate.
1,3-dibromopropane is highly effective for this transformation.[1] In contrast, due to the lower reactivity of the C-Cl bond, the reaction with 1,3-dichloropropane is significantly slower and would likely require more forcing conditions—such as higher temperatures or longer reaction times—to achieve comparable yields.[1]
Caption: Sₙ2 reaction comparison.
Experimental Protocols
Key Experiment: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
This protocol details a well-established method using the more reactive 1,3-dibromopropane. Modifications for using 1,3-dichloropropane are inferred based on chemical principles.
Protocol using 1,3-Dibromopropane
Adapted from Organic Syntheses.[1]
-
Apparatus Setup : Equip a 3-liter three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel.
-
Reagent Charging : In the flask, place 160 g (1.0 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Base Preparation : Separately, prepare a solution of sodium ethoxide by carefully dissolving 46 g (2.0 gram-atoms) of sodium metal in 800 mL of absolute ethanol.
-
Reaction Execution : With vigorous stirring, add the sodium ethoxide solution dropwise to the flask. Maintain the internal reaction temperature at 60–65 °C. The addition rate should be controlled to manage the exothermic reaction, which may require external cooling initially. The addition typically takes about 50 minutes.
-
Reflux : After the addition is complete, heat the mixture to reflux for 2.5 to 3 hours, during which time sodium bromide will precipitate.
-
Workup :
-
Cool the reaction mixture and add 1 liter of water.
-
Separate the ester layer.
-
Extract the aqueous layer with ether (2 x 200 mL).
-
Combine the original ester layer with the ether extracts.
-
Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.
-
-
Purification : Remove the ether by distillation at atmospheric pressure. Purify the crude product by vacuum distillation.
-
Expected Yield : The expected yield of diethyl 1,1-cyclobutanedicarboxylate is approximately 53-55%.[1]
Inferred Modifications for 1,3-Dichloropropane
To achieve a reasonable conversion using 1,3-dichloropropane, the following modifications would likely be necessary:
-
Higher Reaction Temperature : The reflux temperature would need to be higher, potentially requiring a higher-boiling solvent than ethanol.
-
Longer Reaction Time : The reflux period would need to be extended significantly to allow the slower reaction to proceed towards completion.
-
Alternative Base/Solvent System : A stronger base or a polar aprotic solvent (like DMSO or DMF) could be employed to enhance the nucleophilicity of the malonate enolate and increase the reaction rate.
Caption: Experimental workflow for cyclobutane synthesis.
Conclusion and Recommendations
For synthetic applications requiring the formation of a three-carbon bridge, such as cyclobutane synthesis, 1,3-dibromopropane is demonstrably the more reactive and efficient reagent. Its use allows for milder reaction conditions and generally provides good to moderate yields in reasonable timeframes. While reactions with 1,3-dichloropropane are feasible, they are expected to be slower and require more forcing conditions, which may compromise the stability of sensitive functional groups and reduce the overall efficiency of the synthesis.[1]
The choice between these two reagents involves a trade-off. The potentially higher cost of 1,3-dibromopropane should be weighed against its superior reactivity, which can lead to higher yields, shorter reaction times, and reduced energy consumption, ultimately proving more economical for a given synthetic process. For drug development professionals, the reliability and predictability of reactions involving 1,3-dibromopropane make it the preferred choice for constructing complex molecular architectures.
References
A Comparative Guide to the Synthesis of Five-Membered Rings: 1,3-Dibromopropane vs. 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
The formation of five-membered rings is a cornerstone of organic synthesis, providing the structural core for a vast array of natural products, pharmaceuticals, and advanced materials. The selection of an appropriate bifunctional electrophile is critical for the success of cyclization reactions. This guide provides an objective comparison of two commonly used reagents, 1,3-dibromopropane (B121459) and 1,4-dibromobutane (B41627), for the synthesis of five-membered rings, supported by established chemical principles and experimental data.
Executive Summary
The choice between 1,3-dibromopropane and 1,4-dibromobutane for the synthesis of a five-membered ring is fundamentally determined by the structure of the nucleophilic component. 1,4-Dibromobutane is the standard choice for constructing a five-membered ring when reacting with a single-atom or a two-atom nucleophile. In contrast, 1,3-dibromopropane is unsuitable for this purpose under similar conditions, as it will preferentially form three- or four-membered rings. To generate a five-membered ring using 1,3-dibromopropane, a nucleophile that contributes three atoms to the final ring structure is required.
From a kinetic and thermodynamic standpoint, the formation of five-membered rings is generally a highly favorable process. Intramolecular reactions that lead to five-membered rings are significantly faster than their intermolecular counterparts and often proceed more rapidly than the formation of other ring sizes.[1] This preference is attributed to a favorable combination of low ring strain and a high probability of the reactive ends of the precursor molecule encountering each other.[1][2]
Theoretical Background
The Role of the Electrophile Chain Length
The number of atoms in the alkane chain of the α,ω-dihaloalkane directly dictates the size of the ring that can be formed with a given nucleophile.
-
1,4-Dibromobutane : This molecule possesses a four-carbon chain. When it reacts with a single-atom nucleophile (e.g., a sulfide (B99878) ion, S²⁻), the resulting ring will contain the four carbon atoms and the single nucleophilic atom, forming a five-membered ring . A similar outcome occurs with a two-atom nucleophile (e.g., an amine, R-NH₂), where one atom of the nucleophile is incorporated into the ring.
-
1,3-Dibromopropane : This reagent has a three-carbon chain. Reaction with a single-atom nucleophile in a double displacement reaction (such as in the malonic ester synthesis) will yield a four-membered ring . To form a five-membered ring, the nucleophile must provide two additional atoms to the ring backbone. A classic example is the reaction with hydrazine (B178648) (H₂N-NH₂) to form a pyrazolidine (B1218672) ring.
Baldwin's Rules for Ring Closure
Sir Jack Baldwin's rules provide a set of guidelines for predicting the favorability of ring-closing reactions. The formation of a saturated five-membered ring via intramolecular Sₙ2 reaction, such as the cyclization of a 5-bromopentyl derivative, is classified as a 5-exo-tet reaction. According to Baldwin's rules, all "exo-tet" reactions are favored, providing a theoretical basis for the high efficiency of these cyclizations.[3][4]
Comparative Data
Direct comparative data for the formation of the same five-membered ring from both reagents is not feasible due to their fundamentally different reaction pathways. Instead, we present representative data for the formation of a five-membered ring for which each reagent is appropriately suited.
| Parameter | 1,4-Dibromobutane | 1,3-Dibromopropane |
| Target Ring | Tetrahydrothiophene (B86538) | Pyrazolidine |
| Nucleophile | Sodium Sulfide (Na₂S) | Hydrazine (N₂H₄) |
| Reaction Type | Intramolecular Sₙ2 Cyclization | Double N-Alkylation |
| Typical Yield | 73-78%[5] | ~75% (for related pyrazoles)[5] |
| Reaction Time | ~3.5 hours[5] | ~6 hours[5] |
| Solvent | Dimethylformamide (DMF)[5] | Ethanol[5] |
| Temperature | Reflux[5] | Reflux[5] |
Reaction Pathways and Mechanisms
The following diagrams illustrate the distinct pathways for forming five-membered rings using 1,4-dibromobutane and 1,3-dibromopropane.
Reaction pathways for five-membered ring synthesis.
Experimental Protocols
Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane (B89584)
This protocol is adapted from Organic Syntheses and can be applied with 1,4-dibromobutane, likely with faster reaction times.[5]
-
Apparatus Setup: A 5-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels.
-
Reagents: The flask is charged with 1.7 L of dimethylformamide (DMF). One dropping funnel contains 2.5 moles of 1,4-dichlorobutane, and the other contains a solution of 2.75 moles of 60% sodium sulfide in 1 L of hot water.
-
Reaction: The DMF is heated to near reflux. The 1,4-dichlorobutane and sodium sulfide solution are added simultaneously and dropwise with vigorous stirring, at a rate that maintains reflux without external heating. The addition typically takes about 1.5 hours.
-
Reflux: After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.
-
Workup and Purification: The condenser is arranged for distillation, and the product is distilled from the reaction mixture. The distillate is saturated with sodium chloride, and the organic layer is separated, dried over potassium hydroxide, and purified by fractional distillation. The expected yield of tetrahydrothiophene is 73-78%.[5]
Representative Synthesis of a Pyrazolidine Ring from 1,3-Dibromopropane
This is a generalized protocol based on the common synthesis of N-substituted pyrazoles and pyrazolidines.[5]
-
Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser and a magnetic stirrer.
-
Reagents: The flask is charged with a solution of hydrazine hydrate (B1144303) (1 mmol) in absolute ethanol (B145695) (15 mL). 1,3-dibromopropane (1 mmol) is then added.
-
Reaction: The reaction mixture is heated under reflux for approximately 6 hours.
-
Workup and Purification: Upon cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the pyrazolidine product.
General experimental workflow for cyclization.
Conclusion
References
A Comparative Guide to Cyclobutane Synthesis: Alternative Reagents to 1,3-Dibromopropane
For researchers, scientists, and drug development professionals, the cyclobutane (B1203170) motif is a valuable structural component in the design of novel therapeutics and complex molecules. The traditional synthesis of cyclobutanes often involves the use of 1,3-dibromopropane (B121459) in concert with a malonic ester. However, a range of alternative reagents and methodologies offer distinct advantages in terms of yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of key synthetic strategies for cyclobutane formation, supported by experimental data, to aid in the selection of the most appropriate method for a given research objective.
Performance Comparison of Cyclobutane Synthesis Methods
The selection of a synthetic route to cyclobutanes is a critical decision influenced by factors such as desired substitution patterns, scalability, and available starting materials. Below is a summary of quantitative data for the traditional malonic ester synthesis alongside two prominent alternative methods: the intramolecular Wurtz reaction and [2+2] photocycloaddition.
| Method | Reagents | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% | ~2.5 hours | 60-65 | Well-established, reliable for specific substitution patterns. | Moderate yields, limited to specific substitution, use of strong base. |
| Intramolecular Wurtz Reaction | 1,4-Dihalobutane (e.g., 1,4-dibromobutane), Sodium metal | Cyclobutane | Variable, often low to moderate | Not specified | Not specified | Direct formation of the cyclobutane ring from a linear precursor. | Often low yields due to side reactions (elimination, polymerization), use of reactive metals. |
| [2+2] Photocycloaddition | Alkene, Maleimide (B117702), (Optional: Photosensitizer) | Substituted cyclobutane | Good to high (e.g., 50% for magnosalin (B1245630) synthesis) | 16-70 hours | Room Temperature | High stereoselectivity, broad substrate scope, mild conditions. | Requires specialized photochemical equipment, can have long reaction times.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of cyclobutane derivatives via the aforementioned methods are provided below. These protocols are adapted from established literature and are intended to serve as a practical guide for laboratory implementation.
Malonic Ester Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from a well-established procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using 1,3-dibromopropane.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
In a separate flask, diethyl malonate and 1,3-dibromopropane are mixed.
-
The sodium ethoxide solution is added dropwise to the diethyl malonate and 1,3-dibromopropane mixture while maintaining the temperature at 60-65 °C.
-
After the addition is complete, the reaction mixture is heated for approximately 2 hours.
-
Following the reaction, water is added to dissolve the sodium bromide precipitate, and the ethanol is removed by distillation.
-
The product, diethyl 1,1-cyclobutanedicarboxylate, is isolated by steam distillation followed by extraction with diethyl ether and purified by vacuum distillation.
Intramolecular Wurtz Reaction for Cyclobutane Synthesis
The intramolecular Wurtz reaction provides a direct route to the cyclobutane ring from a 1,4-dihalobutane. The following is a generalized procedure.
Materials:
-
1,4-Dihalobutane (e.g., 1,4-dibromobutane)
-
Sodium metal
-
Inert solvent (e.g., dry diethyl ether or dioxane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the 1,4-dihalobutane is dissolved in an anhydrous, inert solvent.
-
Small pieces of sodium metal are added to the solution.
-
The reaction mixture is stirred vigorously and may require heating to initiate the reaction.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched, and the cyclobutane product is isolated from the reaction mixture, typically by distillation.
[2+2] Photocycloaddition for Substituted Cyclobutane Synthesis
This protocol describes a general procedure for the photochemical [2+2] cycloaddition between an alkene and a maleimide.[1]
Materials:
-
Alkene (e.g., styrene)
-
N-substituted maleimide (e.g., N-phenylmaleimide)
-
Dichloromethane (CH₂Cl₂)
-
Photosensitizer (e.g., thioxanthone, if required)
-
Photoreactor equipped with an appropriate light source (e.g., UVA or blue LEDs)
Procedure for N-Aryl Maleimides: [1]
-
In a glass vial, the alkene (2.0 equivalents), N-aryl maleimide (1.0 equivalent), and photosensitizer (e.g., 20 mol % thioxanthone) are dissolved in dichloromethane.[1]
-
The vial is sealed and purged with an inert gas (e.g., argon).[1]
-
The reaction mixture is stirred and irradiated with an appropriate light source (e.g., blue LEDs at 440 nm) for 16-70 hours.[1]
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent is removed, and the product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Visual representations of the synthetic pathways and experimental workflows can aid in understanding the logical relationships between the steps involved in each method.
Caption: Experimental workflow for Malonic Ester Synthesis.
Caption: General workflow for the Intramolecular Wurtz Reaction.
Caption: Experimental workflow for [2+2] Photocycloaddition.
References
A Comparative Analysis of Bromide and Iodide as Leaving Groups in Dihalopropanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a leaving group is a critical parameter that can dictate the efficiency and outcome of a nucleophilic substitution reaction. This guide provides a detailed comparative study of bromide and iodide as leaving groups in dihalopropanes, offering insights into their relative reactivity supported by fundamental principles and analogous experimental data. This analysis is essential for professionals in drug development and chemical research who frequently employ dihalopropanes as versatile building blocks.
Theoretical Background: Factors Governing Leaving Group Ability
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[1] Several key factors influence the stability of the halide anion and, consequently, its leaving group ability:
-
Size and Polarizability: As we descend the halogen group, the atomic radius increases. Larger ions, like iodide, can distribute the negative charge over a larger volume, leading to a more polarizable and stable anion compared to the smaller bromide ion.[1]
-
Basicity: Iodide is the conjugate base of a stronger acid (hydroiodic acid, pKa ≈ -10) than bromide (hydrobromic acid, pKa ≈ -9). Consequently, iodide is a weaker base than bromide and a better leaving group.
-
Carbon-Halogen Bond Strength: The C-I bond (approximately 228 kJ/mol) is weaker than the C-Br bond (approximately 285 kJ/mol).[1] A weaker bond requires less energy to break, facilitating a faster substitution reaction.
Based on these principles, the expected order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
Comparative Reactivity in Nucleophilic Substitutions
A study on the nucleophilic substitution of neopentyl derivatives with sodium azide (B81097) provides compelling evidence for the greater reactivity of iodide and bromide compared to other leaving groups. Although not dihalopropanes, these substrates offer a valuable quantitative insight into the relative leaving group abilities.
Table 1: Quantitative Comparison of Leaving Group Reactivity in Neopentyl Systems
| Leaving Group | Substrate | Nucleophile | Solvent | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |
| Iodide | I₃Np | NaN₃ | DMSO-d₆ | 100 | Lower than Bromo | Higher than Bromo |
| Bromide | Br₃Np | NaN₃ | DMSO-d₆ | 100 | Higher than Iodo | Lower than Iodo |
Data inferred from a study on neopentyl systems, which found iodide and bromide to be more reactive than sulfonate leaving groups.[2] "I₃Np" and "Br₃Np" represent tris(iodomethyl)ethane and tris(bromomethyl)ethane, respectively.
The data clearly indicates that the substrate with iodide as the leaving group reacts faster (shorter half-life and larger rate constant) than the one with bromide. This trend is directly attributable to the inherent properties of the leaving groups as discussed above.
Experimental Protocols: A Representative Example
The Williamson ether synthesis is a classic and widely used method for the formation of ethers via an Sₙ2 mechanism, where an alkoxide displaces a halide from an alkyl halide.[3][4][5] The following is a representative protocol for the synthesis of a bis-ether from a dihalopropane, which can be adapted for both 1,2- and 1,3-dihalopropanes with either bromide or iodide leaving groups.
Synthesis of 1,3-diphenoxypropane (B1604951) from 1,3-Dihalopropane
Materials:
-
Sodium hydride (NaH)
-
1,3-dibromopropane or 1,3-diiodopropane (B1583150)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (2.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,3-dihalopropane (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). Due to the better leaving group ability of iodide, the reaction with 1,3-diiodopropane is expected to proceed at a faster rate or at a lower temperature compared to 1,3-dibromopropane.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 1,3-diphenoxypropane.
Logical Relationships in Leaving Group Ability
The following diagram illustrates the key factors that contribute to the leaving group ability of halides in nucleophilic substitution reactions.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Efficacy of 1,3-dibromopropane as a cross-linking agent compared to others
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-dibromopropane (B121459) as a cross-linking agent against other commonly used alternatives in biological research. The information presented herein is supported by available experimental data and established chemical principles to assist in the selection of appropriate cross-linking strategies.
Introduction to Cross-Linking Agents in Research
Chemical cross-linking is a powerful technique used to study protein-protein interactions, stabilize protein complexes, and elucidate the three-dimensional structures of proteins and their assemblies. Bifunctional cross-linkers, molecules with two reactive groups connected by a spacer, are instrumental in these studies. The choice of a cross-linking agent is critical and depends on factors such as the target functional groups, the desired bond stability, and the specific application.
1,3-Dibromopropane is a homobifunctional alkylating agent that can form stable covalent bonds with nucleophilic amino acid residues. Its utility as a cross-linker is rooted in its ability to create a three-carbon bridge between interacting residues, providing distance constraints for structural analysis.
Efficacy of 1,3-Dibromopropane Compared to Other Cross-Linking Agents
The efficacy of a cross-linking agent can be evaluated based on several parameters, including reaction specificity, cross-linking efficiency (yield), reaction kinetics, and the stability of the resulting covalent bond. This section compares 1,3-dibromopropane with other widely used classes of cross-linkers.
Data Presentation: Quantitative Comparison of Cross-Linking Agents
| Feature | 1,3-Dibromopropane | NHS Esters (e.g., DSS, BS3) | Maleimides (e.g., BMOE) |
| Target Residues | Primarily Cysteine (thiol group). Potential reactivity with Lysine (B10760008), Histidine (amino groups) and others under specific conditions. | Primarily Lysine (ε-amino group) and N-terminal α-amino groups.[1][2] | Cysteine (sulfhydryl group). |
| Bond Formed | Thioether (with Cysteine) | Amide | Thioether |
| Bond Stability | High: Thioether bonds are generally very stable and resistant to cleavage under physiological and reducing conditions.[3] | Moderate: Amide bonds are stable, but the NHS-ester itself is susceptible to hydrolysis, which can reduce cross-linking efficiency.[1][4] | Moderate: The thioether bond formed is stable, but the maleimide (B117702) group can undergo a retro-Michael reaction, leading to potential reversibility. |
| Spacer Arm Length | ~3.7 Å (3-carbon chain) | Variable (e.g., DSS ~11.4 Å) | Variable (e.g., BMOE ~8.0 Å) |
| Reaction pH | Typically neutral to slightly alkaline (pH 7-9) | Slightly alkaline (pH 7-9) for efficient reaction with primary amines.[5] | Neutral (pH 6.5-7.5) for specific reaction with sulfhydryl groups. |
| Reaction Speed | Generally slower than NHS esters and maleimides. | Fast (typically 30-60 minutes). | Fast (typically minutes to a few hours). |
| Specificity | Moderate. Can react with multiple nucleophiles. Cysteine reactivity is most prominent. | High for primary amines. Some side reactions with serine, threonine, and tyrosine have been reported.[2] | Very high for sulfhydryl groups at neutral pH. |
| Solubility | Low in aqueous solutions (hydrophobic). | Variable. DSS is water-insoluble; BS3 is water-soluble.[5] | Generally low in aqueous solutions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of cross-linking agents. Below are representative protocols for protein cross-linking.
Protocol 1: Cross-Linking of Cysteine Residues using 1,3-Dibromopropane
This protocol is adapted from methodologies for cross-linking with bifunctional alkylating agents. Optimization of reagent concentrations and incubation times is recommended for each specific protein system.
Materials:
-
Purified protein(s) in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.5-8.5). Avoid buffers with primary amines if lysine cross-linking is to be minimized.
-
1,3-Dibromopropane stock solution (e.g., 100 mM in an organic solvent like DMSO).
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine).
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-10 µM) in the reaction buffer. If intermolecular cross-linking is desired, mix the interacting proteins in the desired molar ratio.
-
Cross-Linking Reaction: Add the 1,3-dibromopropane stock solution to the protein sample to achieve a final concentration typically in the range of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The incubation time may need to be optimized.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with excess 1,3-dibromopropane. Incubate for an additional 15-30 minutes.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify the cross-linked residues.
Protocol 2: Cross-Linking of Amine Residues using DSS (Disuccinimidyl Suberate)
This is a standard protocol for amine-reactive cross-linking.
Materials:
-
Purified protein(s) in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0).
-
DSS stock solution (e.g., 25 mM in DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of 0.25-2.0 mg/mL in the reaction buffer.
-
Cross-Linking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.25-2 mM.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and/or mass spectrometry.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows in a typical cross-linking experiment.
Caption: General workflow for a protein-protein interaction study using a chemical cross-linker.
Caption: Simplified reaction schemes for Cysteine and Lysine cross-linking.
Conclusion
1,3-dibromopropane presents itself as a viable, albeit less commonly utilized, cross-linking agent for biological macromolecules. Its primary advantage lies in the formation of highly stable thioether bonds when reacting with cysteine residues. This property makes it particularly useful for applications requiring robust and irreversible cross-links that can withstand harsh experimental conditions, such as reducing environments.
However, its lower reactivity and solubility compared to more popular reagents like NHS esters may necessitate longer incubation times and careful optimization of reaction conditions. For researchers targeting primary amines with high efficiency and speed, NHS esters remain a preferred choice. The selection of a cross-linking agent should, therefore, be guided by the specific experimental goals, the nature of the target protein(s), and the desired stability of the resulting cross-linked complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Insights on Chemical Crosslinking Strategies for Proteins | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating 1,2- and 1,3-Dibromopropane
In the realm of chemical research and drug development, the precise identification of isomeric structures is paramount. For professionals working with halogenated hydrocarbons, distinguishing between closely related compounds like 1,2-dibromopropane (B165211) and 1,3-dibromopropane (B121459) is a frequent necessity. This guide provides a comprehensive comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear and objective methodology for their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,2-dibromopropane and 1,3-dibromopropane, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1,2-Dibromopropane | ~1.83 | Doublet | 3H | CH₃ |
| ~3.47 | Multiplet | 1H | CH₂Br | |
| ~3.81 | Multiplet | 1H | CH₂Br | |
| ~4.14 | Multiplet | 1H | CHBr | |
| 1,3-Dibromopropane | ~2.29 | Quintet | 2H | CH₂ |
| ~3.51 | Triplet | 4H | CH₂Br |
Table 2: ¹³C NMR Data (Proton Decoupled, Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 1,2-Dibromopropane | ~25.0 | CH₃ |
| ~40.0 | CH₂Br | |
| ~48.0 | CHBr | |
| 1,3-Dibromopropane | ~30.5 | CH₂Br |
| ~34.9 | CH₂ |
Table 3: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 1,2-Dibromopropane | 2970-2850 | C-H stretch (alkane) |
| 1450-1375 | C-H bend (alkane) | |
| 650-550 | C-Br stretch | |
| 1,3-Dibromopropane | 2960-2850 | C-H stretch (alkane) |
| 1465-1375 | C-H bend (alkane) | |
| 750-550 | C-Br stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z values | Interpretation |
| 1,2-Dibromopropane | 200, 202, 204 | Molecular ion peaks (M, M+2, M+4) due to Br isotopes |
| 121, 123 | [M-Br]⁺ | |
| 41 | [C₃H₅]⁺ (allyl cation) | |
| 1,3-Dibromopropane | 200, 202, 204 | Molecular ion peaks (M, M+2, M+4) due to Br isotopes |
| 121, 123 | [M-Br]⁺ | |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the dibromopropane isomers.
Materials:
-
NMR Spectrometer (300 MHz or higher recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
1,2-dibromopropane or 1,3-dibromopropane sample
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-220 ppm.[1]
-
Use a proton-decoupled pulse sequence to simplify the spectrum.[1]
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary.[1]
-
A larger number of scans (e.g., 64 or more) is typically required due to the low natural abundance of ¹³C.[1][2]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal (0 ppm). For ¹H NMR, integrate the peaks to determine the relative proton ratios.[1]
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the this compound to identify characteristic functional group vibrations.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
1,2-dibromopropane or 1,3-dibromopropane sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and record a background spectrum. This will be automatically subtracted from the sample spectrum.[1]
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[1]
-
Spectrum Acquisition: Lower the instrument's press arm to ensure good contact between the sample and the crystal. Initiate the scan over a typical range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[1]
-
Data Processing: The software will process the spectrum. Identify and label the significant absorption peaks.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.[1]
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and aid in structural elucidation.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Helium carrier gas
-
1,2-dibromopropane or 1,3-dibromopropane sample dissolved in a volatile solvent (e.g., dichloromethane)
Procedure:
-
Sample Introduction: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing them to ionize and fragment.[1]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[1]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (M⁺) and the characteristic bromine isotope pattern. Analyze the major fragment ions to deduce the structure.[1]
Visualization of Differentiating Factors
The following diagrams illustrate the key structural differences and the logical workflow for distinguishing between 1,2- and 1,3-dibromopropane based on their spectroscopic data.
Caption: Workflow for spectroscopic differentiation.
References
Computational analysis of the reaction pathways of dibromopropane isomers
A detailed examination of the reaction pathways of 1,2-, 1,3-, and 2,2-dibromopropane (B1583031) through computational chemistry reveals significant differences in their reactivity, primarily governed by the relative positions of the bromine atoms. This guide synthesizes available computational and experimental data to provide a comparative overview of the dominant reaction mechanisms, including substitution, elimination, and rearrangement pathways.
Dominant Reaction Pathways: A Comparative Overview
The reactivity of dibromopropane isomers is largely dictated by their susceptibility to nucleophilic attack and base-induced elimination reactions. Computational studies, primarily employing Density Functional Theory (DFT), have shed light on the transition states and activation barriers for these competing pathways.
1,2-Dibromopropane (B165211): This isomer readily undergoes dehydrobromination in the presence of strong bases to form various bromopropenes and ultimately propyne. Computational studies suggest that the E2 elimination mechanism is kinetically favored over nucleophilic substitution. The thermal decomposition of 1,2-dibromopropane has been shown to proceed through both unimolecular elimination and radical-chain mechanisms.
1,3-Dibromopropane (B121459): In contrast to its 1,2-isomer, 1,3-dibromopropane is a versatile substrate for nucleophilic substitution and cyclization reactions. The spatial arrangement of the two bromine atoms facilitates intramolecular reactions to form cyclopropane (B1198618) derivatives. Computational studies on its photodissociation have identified the C-Br bond as the most labile, initiating a series of radical reactions.
2,2-Dibromopropane: Computational data on the reaction pathways of 2,2-dibromopropane is the most limited among the three isomers. It is known to be a precursor in certain synthetic applications. Due to the geminal dibromide structure, it is expected to be susceptible to hydrolysis and potential rearrangement reactions, though detailed computational investigations of these pathways are not widely reported.
Quantitative Comparison of Reaction Energetics
To facilitate a direct comparison, the following table summarizes key quantitative data from computational studies on the activation energies and reaction enthalpies for various reaction pathways of the this compound isomers. It is important to note that these values are compiled from different studies and may have been calculated using varying levels of theory and basis sets.
| Isomer | Reaction Type | Reactant/Base | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method |
| 1,2-Dibromopropane | E2 Elimination | OH⁻ | Propyne | Data not available in searched literature | Data not available in searched literature | DFT |
| Thermal Decomposition | - | Bromopropenes, HBr | ~50.4 (unimolecular elimination) | Data not available in searched literature | RRKM Theory | |
| 1,3-Dibromopropane | Photodissociation (C-Br cleavage) | - | 3-bromopropyl radical + Br radical | 98.6 | 53.0 | MNDO/d |
| Secondary Dissociation | - | Cyclopropane + Br radical | 68.8 | Data not available in searched literature | MNDO/d | |
| 2,2-Dibromopropane | Reaction with piperazine | Piperazine | Acylation products | 104-106 (experimental) | Data not available in searched literature | Not a computational study |
Note: The lack of comprehensive and directly comparable computational data, particularly for 2,2-dibromopropane, highlights a gap in the current body of research.
Experimental Protocols and Computational Methodologies
The insights into the reaction pathways of this compound isomers are derived from a combination of experimental observations and computational modeling.
Experimental Protocols
Gas-Phase Thermal Decomposition of 1,2-Dibromopropane: The thermal decomposition of 1,2-dibromopropane has been studied in the gas phase at temperatures ranging from 592.2 to 636.2 K. The reaction progress is monitored by analyzing the product mixture, which primarily consists of various bromopropenes and hydrogen bromide, using gas chromatography. The influence of inhibitors like cyclohexene (B86901) and catalysts like HBr helps to distinguish between unimolecular elimination and radical-chain mechanisms.
Photodissociation of 1,3-Dibromopropane: The photodissociation of 1,3-dibromopropane is investigated by exposing the compound to UV radiation. The resulting radical species and final products are identified and quantified using techniques such as mass spectrometry and gas chromatography. These experimental results provide a basis for validating theoretical models of the reaction pathways.
Computational Methodologies
The computational analysis of this compound reaction pathways typically involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). For molecules containing bromine, basis sets like the Dunning (aug-)cc-pVnZ series or the Ahlrichs basis set family are often employed for greater accuracy.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states). A single imaginary frequency characterizes a transition state structure.
-
Transition State Searching: Algorithms such as the Berny algorithm are used to locate the transition state structure that connects the reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
-
Solvation Modeling: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the this compound isomers based on the available literature.
Caption: Primary elimination pathways of 1,2-dibromopropane.
Caption: Competing cyclization and substitution pathways for 1,3-dibromopropane.
Caption: General workflow for computational and experimental analysis.
A Comparative Guide to the Validation of Analytical Methods for Dibromopropane Detection in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Detection of Dibromopropane Isomers in Environmental Matrices.
This guide provides a comprehensive overview and comparison of validated analytical methods for the detection and quantification of this compound isomers in environmental samples, including water and soil. Dibromopropanes, used as intermediates in chemical synthesis and formerly in agriculture, are environmental contaminants of concern. Accurate and reliable analytical methods are crucial for monitoring their presence and ensuring environmental safety. This document details experimental protocols and presents comparative performance data for various techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on factors such as the sample matrix, the required sensitivity, and the specific this compound isomer of interest. The following tables summarize the performance characteristics of different validated methods for the analysis of this compound and related compounds.
Table 1: Performance Comparison of Analytical Methods for Halogenated Propane Derivatives in Water
| Analyte | Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| 1,2-Dibromoethane (EDB) & 1,2-Dibromo-3-chloropropane (DBCP) | GC-ECD (EPA 8011) | Liquid-Liquid Extraction | 0.01 µg/L | - | - | - | EPA |
| 1,3-Dichloropropene (B49464) | Purge and Trap-GC-MS | Direct Purge | 0.05 µg/L | 0.1 µg/L | 93-104 | < 6 | [1][2] |
| Various Volatile Organic Compounds (including brominated compounds) | Purge and Trap-GC-MS | Direct Purge | ng/L range | - | Good | < 15 | [3] |
| 1,3-Dichloro-2-propanol & 3-Chloro-1,2-diol | SPE-GC-MS | Solid-Phase Extraction | 1.4-11.2 ng/mL | 4.8-34.5 ng/mL | ~100 | 2.9-3.4 | [4] |
Table 2: Performance Comparison of Analytical Methods for Halogenated Propane Derivatives in Soil and Sediment
| Analyte | Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| 1,3-Dichloropropene | Purge and Trap-GC-MS | Methanol (B129727) Extraction | 0.005 µg/kg | 0.01 mg/kg | 93-104 | < 6 | [1][2] |
| Dibromochloropropane | GC-MS/MS | Solid-Phase Extraction | 1.15 µg/kg | - | 90.57-95.13 | 2.37-3.71 | Chinese Patent CN105158360A |
| Tetrabromobisphenol A bis(2,3-dibromopropylether) | HPLC-DAD/MS | Pressurized Fluid Extraction | 10 ng/g (sediment) | 30 ng/g (sediment) | 90-98 | 2 | [5] |
| Polycyclic Aromatic Hydrocarbons | Accelerated Solvent Extraction-GC-MS | Accelerated Solvent Extraction | 0.10-3.90 µg/L (in extract) | - | 70-120 | 0.7-5.3 | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and facilitate method selection.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers high sensitivity and specificity, providing structural information for confident identification.
1. Sample Preparation
-
Water Samples (Purge and Trap):
-
Place a 5-25 mL water sample in a purge-and-trap vessel.
-
Add an internal standard.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) for a specified time (e.g., 11 minutes). The volatile dibromopropanes are transferred from the aqueous phase to the vapor phase.
-
The vapor is then passed through a sorbent trap to collect the analytes.
-
After purging is complete, the trap is rapidly heated to desorb the analytes into the GC-MS system.
-
-
Soil and Sediment Samples (Solvent Extraction):
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10 g of the sample into a centrifuge tube.
-
Add a suitable solvent, such as methanol or a hexane/acetone mixture, and an internal standard.
-
Extract the analytes using a technique such as sonication for 15-30 minutes, or accelerated solvent extraction (ASE).[6][7]
-
Centrifuge the sample and collect the supernatant.
-
The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentrate the final extract to a suitable volume before GC-MS analysis.
-
2. GC-MS Instrumental Analysis
-
Instrument: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.[8]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-4 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[8]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-300.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
While less common for volatile compounds like this compound, HPLC can be a viable alternative, particularly for less volatile brominated compounds or when derivatization is employed.
1. Sample Preparation
-
Water Samples:
-
Filter the water sample through a 0.45 µm filter.
-
For trace analysis, pre-concentration using Solid-Phase Extraction (SPE) may be necessary.
-
The extract is then evaporated and reconstituted in the mobile phase.
-
-
Soil and Sediment Samples:
-
Follow a similar solvent extraction procedure as described for GC-MS analysis.
-
The final extract must be compatible with the HPLC mobile phase.
-
2. HPLC Instrumental Analysis
-
Instrument: Agilent 1100 series HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A Newcrom R1 column has been used for 1-bromopropane (B46711) analysis.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection:
-
UV Detector: Set at a low wavelength (e.g., 210 nm) for compounds with limited chromophores.[9]
-
Mass Spectrometer (LC-MS): Provides higher sensitivity and selectivity. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) may be used.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the analysis of this compound.
Caption: Comparison of analytical techniques for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. Combined solid-phase extraction and gas chromatography-mass spectrometry used for determination of chloropropanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Safe Disposal of Dibromopropane: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Proper management and disposal of dibromopropane, a halogenated organic compound, are critical for ensuring the safety of laboratory personnel and protecting the environment. Adherence to stringent protocols is not only a matter of best practice but also a legal requirement under local, state, and federal regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous waste, often falling under regulations for flammable liquids and toxic substances.[1][2][3] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.[4][5][6]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as Viton® or nitrile, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[5][6]
-
Lab Coat: A fully buttoned, flame-retardant lab coat should be worn.[2][6]
-
Respiratory Protection: If there is a risk of vapor inhalation, a NIOSH/MSHA-approved respirator should be used.[5][7]
Quantitative Data for this compound Waste Management
While specific quantitative limits can vary based on local regulations, the following table summarizes general guidelines for the management of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Container Material | Glass or other compatible, properly sealed container.[8] Prohibited: Aluminum or galvanized containers.[1] | To prevent chemical reactions and ensure the integrity of the container. |
| Container Headspace | Leave at least 5% of the container volume as headspace. | To accommodate for thermal expansion of the liquid.[9] |
| Storage Temperature | Store in a cool, dry, and well-ventilated area.[4][5] Keep away from heat, sparks, and open flames.[2][3][4][5] | To prevent pressurization of the container and reduce the risk of ignition as it is a flammable liquid.[2][3] |
| Waste Segregation | Do not mix with non-halogenated organic waste, acids, bases, or oxidizing agents.[1][4][9] | To prevent dangerous chemical reactions and to facilitate proper disposal, which can reduce costs.[9] |
Detailed Protocol for the Disposal of this compound Waste
This protocol outlines the standard operating procedure for the collection, storage, and disposal of liquid this compound waste and contaminated solid materials.
Materials:
-
Designated hazardous waste container (glass, with a screw cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
-
Spill kit with non-combustible absorbent material (e.g., sand, earth, vermiculite)[4]
Procedure:
-
Waste Collection:
-
All work involving the transfer of this compound waste must be conducted within a certified chemical fume hood.[5]
-
Before adding any waste, ensure the designated hazardous waste container is clean, dry, and properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Toxic).[6][9]
-
Carefully pour the liquid this compound waste into the container, avoiding splashes.
-
Do not overfill the container; maintain at least a 5% headspace.[9]
-
Securely fasten the cap on the container immediately after adding waste.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[8]
-
Collect these contaminated solids in a separate, clearly labeled solid hazardous waste container.
-
-
Temporary Storage:
-
Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[2][4][8]
-
Never dispose of this compound down the drain or in the regular trash.[4][8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.[1][10]
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material.[4]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[10]
-
Clean the affected area thoroughly.
-
Report the spill to your supervisor and EHS department.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Dibromopropane
Essential Safety and Handling Guide for Dibromopropane
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development specialists, who handle this compound. The focus is on 1,3-Dibromopropane (CAS No. 109-64-8), a common isomer. The procedures outlined are critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification
1,3-Dibromopropane is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor, harmful if swallowed, and causes significant skin and eye irritation.[1][2][3] Furthermore, it is classified as toxic to aquatic life with long-lasting effects.[1][2][3]
Table 1: Hazard Identification Summary for 1,3-Dibromopropane
| Hazard Class | Statement |
| Physical Hazard | H226: Flammable liquid and vapour.[1][2] |
| Health Hazards | H302: Harmful if swallowed.[1][2] |
| H315: Causes skin irritation.[1][2] | |
| H319: Causes serious eye irritation.[1] | |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects.[1][2] |
Occupational Exposure Limits
As of this writing, specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for 1,3-Dibromopropane have not been established.[4][5] For the related compound 1-Bromopropane, the American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) as a time-weighted average (TWA).[6]
Table 2: Occupational Exposure Limits for a Related Compound (1-Bromopropane)
| Organization | Limit/Guideline | Value | Notes |
| ACGIH | TLV-TWA | 0.1 ppm | For 1-Bromopropane.[6] To be used as a reference point for risk assessment. |
| OSHA | PEL-TWA | Not Established | For 1,3-Dibromopropane. |
| NIOSH | REL-TWA | Not Established | For 1,3-Dibromopropane. |
Given the lack of specific exposure limits, all work with 1,3-Dibromopropane should be conducted under the principle of "As Low As Reasonably Achievable" (ALARA), minimizing all routes of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling 1,3-Dibromopropane
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that cause serious eye irritation. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7] |
| Hand Protection | Chemical-resistant gloves. | Prevents skin contact, which causes irritation and potential systemic effects through absorption.[3] Glove selection is critical (see Table 4). |
| Body Protection | Flame-retardant, chemical-resistant lab coat or a full suit. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge (Type A filter or equivalent). | Required when working outside of a chemical fume hood or when airborne concentrations may exceed safe levels.[3] A full-face supplied-air respirator is recommended if the substance is the sole means of protection.[8] |
Glove Selection: A Critical Choice
The choice of glove material is crucial for preventing skin exposure. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a key factor. While specific data for 1,3-Dibromopropane is limited, a study on the closely related 1-Bromopropane and 2-Bromopropane provides valuable guidance.
Table 4: Glove Material Breakthrough Times for Bromopropanes (Data from a study on 1-Bromopropane and 2-Bromopropane and should be used as an estimate for 1,3-Dibromopropane)
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Polyvinyl Chloride (PVC) | 3 - 7 | Not Recommended for direct or prolonged contact.[2] |
| Nitrile Rubber | 30 - 44 | Suitable for short-duration tasks and splash protection.[2] Gloves should be changed immediately upon contamination. |
| Silver Shield®/Laminate | No breakthrough observed | Recommended for prolonged contact or immersion.[2] |
Note: Always inspect gloves for tears or holes before use.[9] Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Operational and Disposal Plan
A structured workflow is essential for safely managing this compound from receipt to disposal.
References
- 1. 1-BROMOPROPANE | Occupational Safety and Health Administration [osha.gov]
- 2. OhioLINK ETD: MOORE, JOHN ROBERT, III [etd.ohiolink.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 1,3-DICHLOROPROPENE | Occupational Safety and Health Administration [osha.gov]
- 8. ansell.com [ansell.com]
- 9. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
